molecular formula C8H8BrN3 B1444801 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1449117-35-4

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1444801
CAS No.: 1449117-35-4
M. Wt: 226.07 g/mol
InChI Key: MNFSONFFBSRURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C8H8BrN3 and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-ethyl-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-2-7-6-3-5(9)4-10-8(6)12-11-7/h3-4H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFSONFFBSRURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=C(C=NC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1449117-35-4

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic motif in drug discovery, recognized for its structural resemblance to purine bases, which allows for interaction with a wide array of biological targets.[1] The specific compound, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, serves as a versatile building block for creating diverse chemical libraries. The bromine atom at the 5-position provides a reactive handle for cross-coupling reactions, enabling the introduction of various substituents to explore structure-activity relationships (SAR). The ethyl group at the 3-position can influence the molecule's steric and electronic properties, potentially enhancing binding affinity and selectivity for target proteins. This compound is of particular interest for developing pharmaceuticals targeting neurological disorders, cancer, and inflammatory diseases.[2][3]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

PropertyValueSource
CAS Number 1449117-35-4[2][3]
Molecular Formula C₈H₈BrN₃[2][3]
Molecular Weight 226.07 g/mol [2][3]
Appearance Typically a solid
Storage Room temperature[2][3]

Synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine: A Strategic Approach

The synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine can be approached through several strategic disconnections. A common and effective method involves the construction of the pyrazole ring onto a pre-functionalized pyridine scaffold. This retro-synthetic analysis is depicted below.

G Target 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine Intermediate1 Hydrazinolysis & Cyclization Target->Intermediate1 Key Transformation StartingMaterial1 Substituted 2-halopyridine-3-carbaldehyde/ketone Intermediate1->StartingMaterial1 StartingMaterial2 Hydrazine Intermediate1->StartingMaterial2

Caption: Retrosynthetic analysis for 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

While a specific protocol for the title compound is not explicitly detailed in the surveyed literature, a general and robust procedure can be adapted from the synthesis of the parent compound, 5-bromo-1H-pyrazolo[3,4-b]pyridine.[4] The key is the cyclization of a suitably substituted pyridine with hydrazine.

Proposed Synthetic Protocol

This protocol is based on established methodologies for the synthesis of related pyrazolo[3,4-b]pyridines and is presented as a reliable starting point for laboratory synthesis.

Step 1: Synthesis of 5-bromo-2-chloro-3-propionylpyridine

This starting material can be synthesized from commercially available 5-bromo-2-chloropyridine through a Friedel-Crafts acylation or a related organometallic coupling reaction.

Step 2: Cyclization to form 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-chloro-3-propionylpyridine (1 equivalent) in a suitable solvent such as ethanol or n-butanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (excess, typically 3-5 equivalents). The use of an excess of hydrazine drives the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is partitioned between water and a suitable organic solvent, such as ethyl acetate.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford the desired 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

Chemical Reactivity and Strategic Application in Drug Discovery

The chemical reactivity of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is dominated by the bromine atom at the 5-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. This strategic placement allows for the late-stage diversification of the scaffold, a highly desirable feature in medicinal chemistry for the rapid generation of analog libraries for SAR studies.

Suzuki-Miyaura Cross-Coupling: A Gateway to Structural Diversity

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, it allows for the introduction of a wide range of aryl and heteroaryl moieties at the 5-position.

G Substrate 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine Product 5-Aryl-3-ethyl-1H-pyrazolo[3,4-b]pyridine Substrate->Product Suzuki-Miyaura Coupling Coupling_Partner Ar-B(OH)₂ / Ar-B(OR)₂ Coupling_Partner->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Catalyst->Product

Caption: Suzuki-Miyaura coupling of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

Illustrative Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general, yet robust, protocol for the Suzuki-Miyaura coupling of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine with an arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, typically potassium carbonate or cesium carbonate (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to obtain the desired 5-aryl-3-ethyl-1H-pyrazolo[3,4-b]pyridine derivative.

Biological Significance and Therapeutic Potential

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The ability to readily diversify the 5-position of the 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine core allows for the fine-tuning of inhibitory activity and selectivity against specific kinases. For instance, derivatives of this scaffold have shown potent inhibitory activity against various kinases, including those involved in cell cycle progression and signal transduction pathways.[5]

Conclusion

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is a high-value chemical intermediate with significant potential in drug discovery and development. Its strategic design, featuring a reactive bromine handle and a modulating ethyl group, makes it an ideal starting point for the synthesis of diverse libraries of bioactive molecules. The synthetic and functionalization protocols outlined in this guide provide a solid foundation for researchers to leverage the full potential of this versatile building block in their quest for novel therapeutics.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.
  • An efficient one-pot synthesis of substituted pyrazolo [3,4 b:4',3'e]pyridine derivatives via the. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (2013). Google Patents.
  • 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • Synthesis and biological screening of some pyridine e pyrrole derivatives of pyrazolo[3, 4-c]pyrazoles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. (2024). National Library of Medicine. Retrieved January 20, 2026, from [Link]

  • US20090325952A1 - Pyrazolo[3,4-b]pyridine compounds, and their use as pde4 inhibitors. (2009). Google Patents.
  • 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 20, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.

Sources

An In-depth Technical Guide on the Biological Activity of the 5-Bromo-1H-pyrazolo[3,4-b]pyridine Scaffold: A Focus on the 3-Ethyl Derivative as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive overview of the therapeutic potential of this structural class, with a particular focus on 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine as a crucial synthetic intermediate. While specific biological data for this exact ethyl derivative is limited in public literature, its utility as a building block for potent kinase inhibitors and other therapeutic agents underscores the significance of the broader pyrazolo[3,4-b]pyridine family. This document will delve into the established mechanisms of action, key therapeutic targets, and representative experimental protocols relevant to this class of compounds.

Introduction: The Prominence of the Pyrazolo[3,4-b]pyridine Core

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds that have garnered significant interest from medicinal chemists due to their structural similarity to purine bases.[1] This structural analogy allows them to function as "hinge-binding" motifs for a variety of protein kinases, making them ideal scaffolds for the development of targeted therapies. The versatility of this core structure has led to the discovery of compounds with potent anticancer, anti-inflammatory, anti-diabetic, and antibacterial properties.[2][3][4] The 5-bromo-1H-pyrazolo[3,4-b]pyridine moiety, in particular, serves as a versatile precursor for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery campaigns.[5][6] The 3-ethyl substituent on this scaffold can influence solubility, metabolic stability, and target engagement, making 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine a valuable intermediate in the synthesis of novel therapeutic agents.[7]

Key Biological Activities and Therapeutic Targets

The biological activities of pyrazolo[3,4-b]pyridine derivatives are diverse, with kinase inhibition being the most extensively studied.

Kinase Inhibition: A Dominant Mechanism of Action

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of inhibitors for several important kinase families.

  • Tropomyosin Receptor Kinase (TRK) Inhibition: Several pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TRK kinases (TRKA, TRKB, and TRKC).[5] These kinases are crucial in neuronal development and function, and their aberrant activation through gene fusions is a key driver in various cancers. The pyrazolo[3,4-b]pyridine core typically forms critical hydrogen bond interactions with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors.

  • TANK-Binding Kinase 1 (TBK1) Inhibition: The pyrazolo[3,4-b]pyridine scaffold has also yielded potent inhibitors of TBK1, a non-canonical IKK family member involved in innate immunity and oncogenesis.[3] Inhibition of TBK1 is a promising strategy for the treatment of autoimmune diseases and certain cancers. Derivatives have demonstrated low nanomolar potency against TBK1, highlighting the scaffold's suitability for targeting this kinase.[3]

Anticancer and Anti-Leukemic Activity

Beyond specific kinase targets, pyrazolo[3,4-b]pyridine derivatives have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines.[8][9]

  • Topoisomerase IIα Inhibition: Some derivatives have been identified as inhibitors of Topoisomerase IIα, an essential enzyme for DNA replication and chromosome segregation.[8][10] By stabilizing the enzyme-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis in rapidly dividing cancer cells.

Emerging Therapeutic Areas

Recent research has expanded the potential applications of pyrazolo[3,4-b]pyridine derivatives:

  • Anti-diabetic and Anti-bacterial Potential: Preliminary studies suggest that this scaffold may have utility in developing agents to combat diabetes and bacterial infections, although the specific mechanisms are still under investigation.[4]

Physicochemical Properties and Synthesis

Physicochemical Profile

The physicochemical properties of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives can be tuned through substitution. The parent compound has the following properties:

PropertyValue
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Boiling Point329°C at 760 mmHg
Density1.894 g/cm³

Data sourced from available chemical literature.[2]

Synthetic Overview

The synthesis of the 5-bromo-1H-pyrazolo[3,4-b]pyridine core is well-established. A common method involves the reaction of a substituted pyridine with hydrazine or a substituted hydrazine.[2] For instance, 5-bromo-1H-pyrazolo[3,4-b]pyridine can be synthesized from 5-bromo-2-fluoro-3-formylpyridine and anhydrous hydrazine in ethanol.[11] The 3-ethyl derivative can be synthesized through modifications of this general approach, likely starting with a 3-ethyl substituted pyridine precursor.

Below is a generalized synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.

Synthetic Workflow Generalized Synthetic Workflow for Pyrazolo[3,4-b]pyridine Derivatives A Substituted Pyridine Precursor C Cyclization Reaction A->C B Hydrazine or Substituted Hydrazine B->C D 1H-Pyrazolo[3,4-b]pyridine Core C->D E Functional Group Interconversion (e.g., Bromination) D->E F 5-Bromo-1H-pyrazolo[3,4-b]pyridine E->F G Further Derivatization (e.g., Suzuki or Buchwald-Hartwig Coupling) F->G H Biologically Active Derivatives G->H

Caption: Generalized synthetic workflow for pyrazolo[3,4-b]pyridine derivatives.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives, based on published methodologies.

General Synthesis of a 5-Bromo-1H-pyrazolo[3,4-b]pyridine Intermediate

This protocol is adapted from the synthesis of the parent 5-bromo-1H-pyrazolo[3,4-b]pyridine.[11]

Materials:

  • 5-bromo-2-fluoro-3-formylpyridine

  • Anhydrous hydrazine

  • Ethanol

  • Water

  • Ether

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve 5-bromo-2-fluoro-3-formylpyridine (1 equivalent) in ethanol in a round-bottom flask.

  • Add anhydrous hydrazine (5.6 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Pour the concentrated mixture into water to precipitate the product.

  • Filter the resulting solid and wash sequentially with water and ether.

  • Dry the solid under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase.

Materials:

  • Test compound (e.g., a 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine derivative)

  • Recombinant kinase (e.g., TRKA or TBK1)

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compound to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinase Inhibition Assay Workflow In Vitro Kinase Inhibition Assay Workflow A Prepare Compound Dilutions C Add Test Compound A->C B Add Kinase, Substrate, and Buffer to Plate B->C D Initiate Reaction with ATP C->D E Incubate D->E F Stop Reaction and Add Detection Reagent E->F G Read Signal F->G H Calculate IC50 G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathway Involvement

The following diagram illustrates the central role of kinases like TRK and TBK1 in cellular signaling and how pyrazolo[3,4-b]pyridine inhibitors can modulate these pathways.

Kinase Signaling Pathways Inhibition of TRK and TBK1 Signaling by Pyrazolo[3,4-b]pyridine Derivatives cluster_0 TRK Signaling cluster_1 TBK1 Signaling TRK TRK Receptor Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway TRK->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway TRK->PI3K_Akt PLCg PLCγ Pathway TRK->PLCg Proliferation_Survival Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation_Survival Survival_Growth Cell Survival & Growth PI3K_Akt->Survival_Growth Calcium_Signaling Calcium Signaling PLCg->Calcium_Signaling TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB Type_I_IFN_Production Type I Interferon Production IRF3->Type_I_IFN_Production Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Inhibitor->TBK1

Caption: Inhibition of TRK and TBK1 signaling pathways.

Conclusion and Future Directions

The 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone of modern medicinal chemistry, providing a versatile platform for the development of targeted therapeutics. While 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine itself is primarily recognized as a synthetic intermediate, its existence points to the ongoing exploration and refinement of this important class of molecules. The established efficacy of pyrazolo[3,4-b]pyridine derivatives as kinase and topoisomerase inhibitors, particularly in the context of oncology, provides a strong rationale for their continued investigation. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel therapeutic applications, and developing derivatives with improved selectivity and resistance profiles. The strategic use of intermediates like 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine will be instrumental in achieving these goals and advancing this promising class of compounds toward clinical application.

References

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 37, 116115. [Link]

  • Chemsrc. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Li, J., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1596-1610. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Some Fused Pyrazolo(3,4-b)pyridine Heterocyclic Compounds. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(22), 7551. [Link]

  • Rafique, I., et al. (2024). Exploring the in-vitro anti-diabetic and anti-bacterial potential of a bromothiophene pyrazolo-pyridine derivative and its complex for radiopharmaceutical applications. Journal of Radioanalytical and Nuclear Chemistry. [Link]

  • Ghorab, M. M., et al. (2011). Facile synthesis and in-vitro antitumor activity of some pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety. Archiv der Pharmazie, 344(5), 339-346. [Link]

  • Quiroga, J., & Insuasty, B. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(18), 4268. [Link]

  • MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Retrieved from [Link]

Sources

The Privileged Scaffold: A Technical Guide to 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its structure, bearing resemblance to purine bases like adenine and guanine, makes it a privileged scaffold for designing molecules that can interact with a wide array of biological targets.[1] This structural similarity allows these compounds to act as mimics of endogenous ligands, leading to a broad spectrum of pharmacological activities.[2] Derivatives of this core have been investigated for their potential as anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4][5]

The versatility of the pyrazolo[3,4-b]pyridine system lies in its multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[1] The strategic introduction of various substituents at different positions of the bicyclic ring can lead to compounds with high potency and selectivity for specific biological targets. This guide will focus on a specific, synthetically valuable derivative, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine , and its analogues, providing an in-depth look into their synthesis, chemical manipulation, and biological significance. The presence of a bromine atom at the 5-position offers a reactive handle for a variety of cross-coupling reactions, making it a key intermediate for generating diverse chemical libraries.[6]

Synthetic Strategies for the Pyrazolo[3,4-b]pyridine Core

The construction of the 1H-pyrazolo[3,4-b]pyridine ring system can be broadly approached via two primary retrosynthetic strategies. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

G cluster_0 Strategy A: Pyridine Ring Formation cluster_1 Strategy B: Pyrazole Ring Formation PyrazoloPyridine 1H-Pyrazolo[3,4-b]pyridine PyridineFormation Formation of Pyridine Ring PyridineFormation->PyrazoloPyridine Cyclocondensation Aminopyrazole Substituted 3- or 5-Aminopyrazole Aminopyrazole->PyridineFormation Dicarbonyl 1,3-Dicarbonyl Compound or equivalent Dicarbonyl->PyridineFormation PyrazoleFormation Formation of Pyrazole Ring PyrazoleFormation->PyrazoloPyridine Cyclization Aminopyridine Substituted 2-Aminopyridine with adjacent functional group Aminopyridine->PyrazoleFormation Hydrazine Hydrazine or Substituted Hydrazine Hydrazine->PyrazoleFormation

Caption: Retrosynthetic analysis of the 1H-pyrazolo[3,4-b]pyridine core.

Strategy A , the more common approach, involves the construction of the pyridine ring onto a pre-existing pyrazole.[1] This is often achieved through the condensation of a 3- or 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. A widely used method is the Gould-Jacobs reaction, which employs diethyl 2-(ethoxymethylene)malonate and a substituted aminopyrazole to yield 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be further functionalized.[1]

Strategy B builds the pyrazole ring onto a pyridine precursor.[7] This typically involves the cyclization of a suitably functionalized pyridine, such as a 2-hydrazinopyridine derivative, or the reaction of a 2-amino-3-cyanopyridine with hydrazine.[8]

Synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

While the literature contains numerous methods for the synthesis of the pyrazolo[3,4-b]pyridine core, this section will detail a plausible and efficient pathway for the synthesis of the title compound, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine . This multi-step synthesis leverages readily available starting materials and robust chemical transformations.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-fluoro-3-formylpyridine

This initial step involves the formylation of a commercially available bromofluoropyridine.

  • Reaction Setup: To a solution of 5-bromo-2-fluoropyridine in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 equivalents) dropwise.

  • Formylation: After stirring for 1 hour at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise.

  • Quenching and Workup: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-fluoro-3-formylpyridine.

Step 2: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine

This step involves the formation of the pyrazole ring through condensation with hydrazine.[9]

  • Reaction Setup: Dissolve 5-bromo-2-fluoro-3-formylpyridine in ethanol.

  • Hydrazine Addition: Add anhydrous hydrazine (5 equivalents) to the solution.

  • Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. Add water to the residue to precipitate the product. Filter the solid, wash with water and then ether, and dry under vacuum to yield 5-bromo-1H-pyrazolo[3,4-b]pyridine as a solid.[9]

Step 3: Iodination at the 3-position

To introduce the ethyl group at the 3-position, a common strategy is to first install a more reactive handle, such as iodine, which can then be used in cross-coupling reactions.

  • Reaction Setup: Dissolve 5-bromo-1H-pyrazolo[3,4-b]pyridine in DMF.

  • Iodinating Agent: Add N-iodosuccinimide (NIS) (1.1 equivalents) to the solution.[10]

  • Reaction Conditions: Heat the mixture at 60 °C and stir for 12 hours.[10]

  • Workup and Isolation: Cool the reaction to room temperature and pour it into water to precipitate the product. Filter the solid and dry to obtain 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.[10]

Step 4: Sonogashira Coupling with a Propyne Equivalent

The 3-iodo derivative is an excellent substrate for Sonogashira coupling to introduce an alkyne, which can then be reduced to the ethyl group.

  • Reaction Setup: In a reaction vessel, combine 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, a suitable terminal alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF.

  • Reaction Conditions: Degas the mixture and stir under an inert atmosphere at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Workup and Deprotection: After the reaction is complete, perform a standard aqueous workup. If a silyl-protected alkyne was used, deprotection can be achieved using a fluoride source (e.g., TBAF) or potassium carbonate in methanol.

  • Purification: Purify the resulting 5-bromo-3-ethynyl-1H-pyrazolo[3,4-b]pyridine by column chromatography.

Step 5: Reduction to 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

The final step is the reduction of the ethynyl group to an ethyl group.

  • Reaction Setup: Dissolve 5-bromo-3-ethynyl-1H-pyrazolo[3,4-b]pyridine in a solvent such as ethanol or ethyl acetate.

  • Catalyst: Add a palladium on carbon catalyst (Pd/C, 10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine .

Derivatization and Analogue Synthesis

The 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine core is a versatile platform for generating a library of analogues. The bromine atom at the 5-position is particularly amenable to various palladium-catalyzed cross-coupling reactions.

G Core 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine Suzuki Suzuki Coupling (Boronic acids/esters) Core->Suzuki Stille Stille Coupling (Organostannanes) Core->Stille Heck Heck Coupling (Alkenes) Core->Heck Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Aryl 5-Aryl/Heteroaryl Analogues Suzuki->Aryl Stille->Aryl Vinyl 5-Vinyl Analogues Heck->Vinyl Amino 5-Amino Analogues Buchwald->Amino Alkynyl 5-Alkynyl Analogues Sonogashira->Alkynyl

Caption: Key cross-coupling reactions for derivatization at the C5-position.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

  • Stille Coupling: Reaction with organostannanes for the introduction of various carbon-based fragments.

  • Heck Coupling: Reaction with alkenes to form 5-vinyl derivatives.

  • Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups at the 5-position.

  • Sonogashira Coupling: Reaction with terminal alkynes to generate 5-alkynyl analogues.

Biological Significance and Applications

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors.[3][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The ability of the pyrazolo[3,4-b]pyridine core to fit into the ATP-binding pocket of various kinases has led to the discovery of potent inhibitors of targets such as:

  • Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, making them attractive targets for cancer therapy.[11]

  • Tropomyosin Receptor Kinases (TRKs): Dysregulation of TRKs is associated with the proliferation and differentiation of cancer cells.[10][12]

  • Glycogen Synthase Kinase-3 (GSK-3): A target for neurodegenerative diseases and mood disorders.[13]

  • TANK-binding kinase 1 (TBK1): Plays a key role in innate immunity and has been implicated in neuroinflammation and oncogenesis.[14]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on pyrazolo[3,4-b]pyridine derivatives have revealed several key insights for designing potent and selective inhibitors.[15][16]

PositionSubstituent EffectPotential Target Interaction
N1 Substitution can modulate solubility and cell permeability. Often, an unsubstituted N1-H is crucial for forming hydrogen bonds with the hinge region of kinases.Hinge-binding region of kinases
C3 Can influence selectivity and potency. Small alkyl groups like ethyl can provide favorable van der Waals interactions.Hydrophobic pocket
C4 & C6 Substitution at these positions can be used to tune the electronic properties and solubility of the molecule.Solvent-exposed region
C5 A key position for introducing larger substituents that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.Gatekeeper residue and surrounding area

Conclusion and Future Directions

The 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a highly valuable and versatile starting point for the synthesis of a wide range of biologically active compounds. Its utility as a key intermediate in the development of kinase inhibitors for oncology, immunology, and neurology is well-established. Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies for the construction and derivatization of this core.[4] Furthermore, the exploration of novel analogues through late-stage functionalization and the application of advanced screening techniques will undoubtedly lead to the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

References

  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Arch Pharm (Weinheim). 2019 Aug;352(8):e1900066. doi: 10.1002/ardp.201900066. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1):2315938. doi: 10.1080/14756366.2024.2315938. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022 Dec 29;28(1):237. doi: 10.3390/molecules28010237. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med Chem. 2022 Oct 18;13(11):1403-1413. doi: 10.1039/d2md00207j. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Mol Divers. Published online June 25, 2025. doi: 10.1007/s11030-025-11231-5. [Link]

  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform. 2012;43(32). doi:10.1002/chin.201232219. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel). 2025 Nov 20;18(11):1770. doi: 10.3390/ph18111770. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Mol Divers. Published online June 26, 2025. doi: 10.1007/s11030-025-11231-5. [Link]

  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate. Accessed January 20, 2026. [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. J Org Chem. 2022 Oct 7;87(19):12765-12778. doi: 10.1021/acs.joc.2c01358. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Med Chem. 2022 Oct 18;13(11):1403-1413. doi: 10.1039/d2md00207j. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. 2020 Jan 22;25(3):482. doi: 10.3390/molecules25030482. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. 2024 Dec 25;9(51):57790-57807. doi: 10.1021/acsomega.4c08465. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. 2022;13(11):1403-1413. doi:10.1039/D2MD00207J. [Link]

  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. Accessed January 20, 2026. [Link]

  • Scheme 1. Synthetic Route for Preparation of Pyrazolo[3,4b]pyridine Derivatives. ResearchGate. Accessed January 20, 2026. [Link]

  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. ResearchGate. Accessed January 20, 2026. [Link]

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. J Cell Biochem. 2024 Oct;125(10):e30646. doi: 10.1002/jcb.30646. [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. 2014;57(15):6475-6489. doi:10.1021/jm5005835. [Link]

  • First route for synthesis of pyrazolo[3,4-b]pyridine 4k. ResearchGate. Accessed January 20, 2026. [Link]

  • ChemInform Abstract: Synthesis of Some Fused Pyrazolo(3,4-b)pyridine Heterocyclic Compounds. ResearchGate. Accessed January 20, 2026. [Link]

  • 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. MySkinRecipes. Accessed January 20, 2026. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022;37(1):1455-1470. doi: 10.1080/14756366.2022.2078652. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel). 2025;18(11):1770. doi:10.3390/ph18111770. [Link]

  • Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel). 2025 Nov 20;18(11):1770. doi: 10.3390/ph18111770. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to purine bases, which allows for its interaction with a wide array of biological targets.[1] These compounds have demonstrated significant therapeutic potential in areas such as oncology, neurology, and infectious diseases.[2] The subject of this guide, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (CAS Number: 1449117-35-4, Molecular Formula: C₈H₈BrN₃), is a key intermediate for the synthesis of more complex, biologically active molecules.[3] The presence of a bromine atom at the 5-position provides a strategic handle for further functionalization through cross-coupling reactions, while the ethyl group at the 3-position can influence binding affinity and selectivity to target proteins.

This guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. As experimental data for this specific molecule is not widely available in the public domain, this document leverages predictive models and data from closely related analogs to offer a robust analytical framework. The methodologies and interpretations presented herein are designed to be a self-validating system for researchers working with this and similar compounds.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine with atom numbering, which will be referenced throughout this guide.

Caption: Structure of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

The subsequent sections will detail the predicted spectroscopic signatures of this molecule, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is summarized in the table below. These predictions are based on established substituent effects and data from analogous compounds.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
N1-H13.5 - 14.5broad singlet-The acidic proton on the pyrazole nitrogen is expected to be significantly deshielded and may appear as a broad signal.
H48.1 - 8.3doublet~2.0This proton is on the pyridine ring, adjacent to the electron-withdrawing pyrazole nitrogen and is expected to be downfield. It will show a small coupling to H6.
H68.5 - 8.7doublet~2.0This proton is also on the pyridine ring and is deshielded by the adjacent nitrogen (N7). It will show a small coupling to H4. A predicted spectrum for the parent 5-bromo-1H-pyrazolo[3,4-b]pyridine shows two doublets at 8.54 and 8.60 ppm.[4]
-CH₂- (ethyl)2.8 - 3.0quartet~7.5The methylene protons of the ethyl group are adjacent to the pyrazole ring and will appear as a quartet due to coupling with the methyl protons.
-CH₃ (ethyl)1.3 - 1.5triplet~7.5The methyl protons of the ethyl group will appear as a triplet due to coupling with the methylene protons. Data for 3-ethylpyridine shows the ethyl signals at 2.62 ppm (quartet) and 1.23 ppm (triplet).[5]

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine are presented below. These predictions are based on online prediction tools and additivity rules.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C3150 - 155The carbon bearing the ethyl group is part of the electron-rich pyrazole ring but is also attached to the pyridine ring, leading to a downfield shift.
C3a115 - 120This is a bridgehead carbon in the pyrazole ring.
C4130 - 135Aromatic carbon in the pyridine ring.
C5110 - 115The carbon bearing the bromine atom is expected to be shifted upfield due to the heavy atom effect, but this is counteracted by its position in the aromatic ring.
C6145 - 150Aromatic carbon adjacent to the pyridine nitrogen.
C7a140 - 145Bridgehead carbon adjacent to the pyridine nitrogen.
-CH₂- (ethyl)20 - 25Aliphatic methylene carbon.
-CH₃ (ethyl)12 - 16Aliphatic methyl carbon.

Mass Spectrometry: Fragmentation and Isotopic Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source.

  • Acquisition Parameters (ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire the spectrum in positive ion mode.

    • Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺) and characteristic fragment ions. The presence of bromine should result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted Mass Spectrum Data
  • Molecular Ion: The molecular formula is C₈H₈BrN₃, giving a monoisotopic mass of 224.9902 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 225.9980 and 227.9960, with approximately equal intensity.

  • Key Fragmentation Pathways: Based on studies of related pyrazolo[3,4-b]pyridines, the fragmentation is likely to involve the following losses:[6][7]

    • Loss of the ethyl group (-29 Da) leading to a fragment at m/z 197/199.

    • Loss of a bromine radical (-79/-81 Da) leading to a fragment at m/z 146.

    • Loss of HCN (-27 Da) from the pyrazole or pyridine ring.

G M [M+H]+ m/z 226/228 F1 [M-C2H5]+ m/z 197/199 M->F1 -C2H5 F2 [M-Br]+ m/z 146 M->F2 -Br F3 [M-C2H5-HCN]+ m/z 170/172 F1->F3 -HCN

Caption: Predicted ESI-MS fragmentation of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

Infrared (IR) Spectroscopy: Vibrational Signatures

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
3200 - 3400 (broad)N-H stretchPyrazole N-H
3000 - 3100C-H stretchAromatic C-H
2850 - 2960C-H stretchAliphatic C-H (ethyl group)
1600 - 1650C=N stretchPyridine and pyrazole rings
1450 - 1580C=C stretchAromatic ring stretching
1000 - 1100C-Br stretchBromo substituent

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a comprehensive workflow for the spectroscopic analysis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, from sample preparation to final structure elucidation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structure Elucidation Prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) NMR_H 1H NMR Prep->NMR_H NMR_C 13C NMR Prep->NMR_C MS Mass Spectrometry Prep->MS IR Infrared Spectroscopy Prep->IR Interp_H Chemical Shifts, Couplings, Integrals NMR_H->Interp_H Interp_C Number of Carbons, Chemical Shifts NMR_C->Interp_C Interp_MS Molecular Ion, Fragmentation Pattern, Isotopic Distribution MS->Interp_MS Interp_IR Functional Group Identification IR->Interp_IR Elucidation Combine all data to confirm the structure of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine Interp_H->Elucidation Interp_C->Elucidation Interp_MS->Elucidation Interp_IR->Elucidation

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the outlined experimental protocols, offer a solid foundation for researchers to identify and characterize this important synthetic intermediate. While these predictions are based on sound scientific principles and data from analogous structures, it is imperative to confirm them with experimental data. The methodologies and interpretations provided herein are designed to ensure the scientific integrity and trustworthiness of the analytical process in drug discovery and development.

References

  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387.
  • Aslam, S., Khakwani, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(11), 2541-2544.
  • iChemical. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]

  • Gomez-Alvarez, I., et al. (2021).
  • Abdel-Wahab, B. F., et al. (2012). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry, 49(1), 1-13.
  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • MySkinRecipes. (n.d.). 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the molecular characteristics of a benzoindoleninyl-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ACS Publications. (2023, March 30). A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Retrieved from [Link]

  • ResearchGate. (n.d.). A new program to 13C NMR spectrum prediction based on tridimensional models. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine- 5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazoles. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 121-130.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic framework renowned for its diverse and potent pharmacological activities.[1][2] This guide focuses on a specific derivative, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, providing a comprehensive exploration of its postulated mechanism of action. While direct studies on this particular molecule are nascent, this document synthesizes the extensive research on its analogs to propose a scientifically grounded hypothesis and outlines a rigorous, multi-faceted experimental strategy for its validation. We will delve into the likely molecular targets, the subsequent cellular consequences, and the preclinical pathways to verify its therapeutic potential.

Introduction: The Prominence of the Pyrazolo[3,4-b]pyridine Core

The 1H-pyrazolo[3,4-b]pyridine system is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows it to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes.[3] Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antidepressant, antiviral, and anti-inflammatory properties.[1][4]

A significant body of research highlights the role of pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of various protein kinases.[5] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Specific targets identified for this class of compounds include Fibroblast Growth Factor Receptors (FGFR), Tropomyosin Receptor Kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and Topoisomerase IIα.[6][7][8]

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (hereafter referred to as Compound X) is a specific analog featuring a bromine atom at the 5-position and an ethyl group at the 3-position. These substitutions are expected to modulate its pharmacokinetic properties and target-binding affinity. This guide will postulate its primary mechanism of action as kinase inhibition and provide a detailed roadmap for experimental validation.

Postulated Mechanism of Action: Kinase Inhibition

Given the prevalence of kinase inhibition among pyrazolo[3,4-b]pyridine derivatives, we hypothesize that Compound X functions as an ATP-competitive inhibitor of one or more protein kinases. The pyrazole portion of the scaffold is well-suited to form hydrogen bonds within the hinge region of a kinase's ATP-binding pocket, a common interaction for this class of inhibitors.[9] The ethyl group at C3 and the bromine at C5 likely occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Based on extensive literature on structurally similar compounds, the most probable targets for Compound X include:

  • Fibroblast Growth Factor Receptors (FGFRs): Several pyrazolo[3,4-b]pyridine derivatives are potent FGFR inhibitors.[7]

  • Tropomyosin Receptor Kinases (TRKs): This family of kinases is another common target for this scaffold.[8]

  • TANK-binding kinase 1 (TBK1): A key regulator of innate immunity, TBK1 has also been identified as a target.[10]

The subsequent experimental plan will focus on validating this hypothesis and identifying the specific kinase target(s) of Compound X.

Experimental Validation Strategy

A multi-step, self-validating experimental workflow is essential to rigorously determine the mechanism of action of Compound X.

Part A: Target Identification and Direct Engagement

The initial phase focuses on identifying the primary molecular target(s) of Compound X and confirming direct physical interaction.

1. Broad-Spectrum Kinase Profiling:

  • Objective: To identify potential kinase targets from a large, unbiased panel.

  • Methodology:

    • Submit Compound X for screening against a commercial kinase panel (e.g., Eurofins' KinaseProfiler™, Reaction Biology's HotSpot).

    • The assay typically measures the remaining kinase activity in the presence of a single high concentration of the compound (e.g., 1 µM).

    • Results are expressed as a percentage of inhibition.

  • Causality: This initial screen casts a wide net to avoid bias and provides a set of high-probability candidates for further investigation.

2. In Vitro Kinase Inhibition Assay (IC50 Determination):

  • Objective: To quantify the potency of Compound X against the top hits from the initial screen.

  • Methodology:

    • For each validated hit (e.g., kinases showing >70% inhibition in the initial screen), perform a dose-response assay.

    • Use a suitable assay platform such as Z'-LYTE™ or Adapta™ Universal Kinase Assay.[10]

    • Incubate the kinase, substrate, and varying concentrations of Compound X.

    • Measure the enzymatic activity and plot the percentage of inhibition against the compound concentration.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression.

  • Data Presentation:

Kinase TargetIC50 (nM)
FGFR1TBD
TRKATBD
TBK1TBD
Other HitsTBD
A table to be populated with experimental data.

3. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm that Compound X directly binds to its target protein within a live cell, thereby stabilizing it against thermal denaturation.

  • Methodology:

    • Treat intact cells with either Compound X or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool the samples and centrifuge to pellet the denatured, aggregated proteins.

    • Analyze the soluble fraction by Western blot using an antibody specific to the target kinase.

  • Causality: A positive result (a shift in the melting curve to a higher temperature in the presence of Compound X) provides strong evidence of target engagement in a physiological context.

Experimental Workflow: Target Identification

G cluster_0 Part A: Target Identification A Broad-Spectrum Kinase Screen (e.g., 1 µM concentration) B Identify Top Hits (>70% Inhibition) A->B Unbiased Screening C IC50 Determination (Dose-Response Assay) B->C Quantify Potency D Confirm Target Engagement (Cellular Thermal Shift Assay) C->D Validate in-cell binding

Caption: Workflow for identifying and validating the direct molecular target of Compound X.

Part B: Elucidation of Cellular Effects

This phase investigates the downstream cellular consequences of target engagement by Compound X.

1. Cell Viability/Cytotoxicity Assays:

  • Objective: To determine the effect of Compound X on the proliferation of cancer cell lines known to be dependent on the identified target kinase(s).

  • Methodology:

    • Select appropriate cell lines (e.g., for FGFR inhibitors, use cell lines with FGFR amplifications or fusions like H1581).[7]

    • Culture cells in 96-well plates and treat with a range of concentrations of Compound X for 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo® assay.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Causality: A potent GI50 value in a target-dependent cell line, but not in a non-dependent line, links target inhibition to a functional anti-proliferative effect.

2. Western Blot Analysis of Downstream Signaling:

  • Objective: To confirm that Compound X inhibits the signaling pathway downstream of the target kinase.

  • Methodology:

    • Treat target-dependent cells with Compound X for a short period (e.g., 2-4 hours).

    • Prepare cell lysates and perform Western blotting to detect the phosphorylation status of the target kinase (autophosphorylation) and its key downstream substrates (e.g., p-ERK, p-AKT).

  • Causality: A dose-dependent decrease in the phosphorylation of the target and its substrates provides mechanistic proof that Compound X inhibits the kinase's catalytic activity within the cell.

3. Cell Cycle and Apoptosis Analysis:

  • Objective: To determine if the anti-proliferative effects of Compound X are due to cell cycle arrest and/or induction of apoptosis.

  • Methodology:

    • Cell Cycle: Treat cells with Compound X for 24-48 hours, fix, stain with propidium iodide, and analyze by flow cytometry. [11] 2. Apoptosis: Treat cells similarly, stain with Annexin V and propidium iodide, and analyze by flow cytometry. Alternatively, perform Western blots for apoptosis markers like cleaved PARP-1 and Caspase-3. *[6] Causality: Observing an accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) or an increase in apoptotic cells directly links the inhibition of the target pathway to cell death or arrested growth.

Summary and Future Directions

This guide outlines a logical and comprehensive strategy to elucidate the mechanism of action of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. By leveraging the extensive knowledge of the pyrazolo[3,4-b]pyridine scaffold, we postulate a kinase inhibition mechanism. The proposed experimental workflow, from broad-spectrum screening to detailed cellular analysis, provides a robust framework for validating this hypothesis.

Successful completion of these studies will not only define the molecular mechanism of Compound X but also provide the critical data needed for further preclinical development, including pharmacokinetic/pharmacodynamic (PK/PD) studies and in vivo efficacy testing in xenograft models. T[7]he versatility of the pyrazolo[3,4-b]pyridine core suggests that Compound X holds significant promise as a lead for novel therapeutic agents.

References

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. (2025-06-26)
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. (2025-11-20)
  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. (2024-12-25)
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. (2022-05-19)
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. (2022-10-18)
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. NIH.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. OUCI.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic

Sources

The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Motif in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Known Protein Targets of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine and its Congeners

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purine bases and its consequent utility in designing kinase inhibitors. This guide provides a detailed examination of the known protein targets associated with this scaffold, with a focus on derivatives emerging from the foundational structure of 5-Bromo-1H-pyrazolo[3,4-b]pyridine. While specific data for the 3-ethyl variant is not extensively available in public literature, the broader class of pyrazolopyridine derivatives has been shown to potently inhibit several key protein kinases implicated in oncology and immunology. This document will synthesize the available scientific evidence, offering insights into the mechanism of action, experimental validation, and therapeutic potential of these compounds.

The Landscape of Pyrazolo[3,4-b]pyridine-Targeted Kinases

The pyrazolo[3,4-b]pyridine framework serves as a versatile backbone for the development of inhibitors that target the ATP-binding pocket of various protein kinases. Its pyrazole moiety can act as a hydrogen bond donor, while the pyridine ring can engage in π-π stacking interactions, crucial for anchoring the molecule within the kinase domain[1]. Research has identified several key kinase targets for this class of compounds, including Spleen Tyrosine Kinase (Syk), Tropomyosin Receptor Kinases (TRKs), TANK-binding kinase 1 (TBK1), and Fibroblast Growth Factor Receptors (FGFRs).

Spleen Tyrosine Kinase (Syk): A Target in Inflammation and Oncology

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells.[2][3][4] Its inhibition is a promising strategy for treating allergic and autoimmune disorders, as well as certain hematological malignancies.[3] Several pyrazolopyridine derivatives have been identified as novel Syk inhibitors.[2][3]

Experimental Workflow for Syk Inhibition Assay

G cluster_0 Biochemical Assay cluster_1 Detection recombinant_syk Recombinant Human Syk Enzyme incubation Incubation at Room Temperature recombinant_syk->incubation atp ATP (Adenosine Triphosphate) atp->incubation substrate Peptide Substrate substrate->incubation compound Pyrazolopyridine Compound compound->incubation reaction_buffer Reaction Buffer reaction_buffer->incubation detection_reagent Kinase Detection Reagent (e.g., ADP-Glo™) incubation->detection_reagent Stop Reaction & Add Reagent luminescence Luminescence Measurement detection_reagent->luminescence ic50 IC50 Value Calculation luminescence->ic50

Caption: Workflow for a typical in vitro Syk kinase inhibition assay.

A representative study identified a pyrazolopyridine derivative with a Syk inhibitory activity showing an IC50 of 1.2 µM[2][3]. The discovery process often involves structure-based virtual screening followed by chemical synthesis and in vitro validation.[2][3]

Table 1: Representative Pyrazolopyridine-based Syk Inhibitor Activity

Compound ClassTarget KinaseIC50 (µM)Reference
Pyrazolopyridine DerivativeSyk1.2[2][3]
Tropomyosin Receptor Kinases (TRKs): Targets in Neurotrophic Cancers

The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases that, when activated by neurotrophins or through genetic rearrangements, can drive the proliferation of various cancers.[1] The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop potent pan-TRK inhibitors.[1]

The design of these inhibitors often starts with a known kinase inhibitor scaffold, followed by modifications to optimize for TRK affinity and selectivity. For instance, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA. One of the lead compounds from this series demonstrated an IC50 value of 56 nM against TRKA kinase and inhibited the proliferation of a TRK-fusion positive cancer cell line (KM-12) with an IC50 of 0.304 µM.[1]

Signaling Pathway of TRK Activation and Inhibition

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response TRK TRK Receptor Dimerization Dimerization & Autophosphorylation TRK->Dimerization Neurotrophin Neurotrophin Ligand Neurotrophin->TRK Binds RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCg PLCγ Pathway Dimerization->PLCg Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->Dimerization Blocks

Caption: Simplified TRK signaling and point of inhibition.

Table 2: Inhibitory Activity of a Pyrazolo[3,4-b]pyridine Derivative against TRKA

CompoundTargetEnzymatic IC50 (nM)Cellular IC50 (µM, KM-12 cells)Reference
C03TRKA560.304[1]
TANK-binding kinase 1 (TBK1): A Node in Innate Immunity and Oncogenesis

TANK-binding kinase 1 (TBK1) is a noncanonical IKK family kinase that is a critical regulator of innate immune signaling pathways.[5] Dysregulation of TBK1 has been implicated in inflammatory diseases and cancer. A series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent TBK1 inhibitors, with one compound exhibiting an exceptionally low IC50 value of 0.2 nM.[5] This highlights the potential of this scaffold to generate highly potent and selective inhibitors.

Fibroblast Growth Factor Receptors (FGFRs): Drivers of Tumor Angiogenesis and Proliferation

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is frequently dysregulated in various cancers, contributing to tumor growth, survival, and angiogenesis.[6] Researchers have designed and synthesized novel 1H-pyrazolo[3,4-b]pyridine derivatives as potent and selective FGFR kinase inhibitors.[6] Through a scaffold hopping strategy, compounds were developed that demonstrated significant antitumor activity in a FGFR1-driven xenograft model, indicating their potential for in vivo efficacy.[6] The N(1)-H of the pyrazolopyridine core was found to be crucial for hydrogen bonding interactions within the FGFR1 kinase domain.[6]

Methodologies for Target Identification and Validation

The identification of protein targets for novel chemical entities like 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine and its analogs relies on a combination of computational and experimental techniques.

In Silico and In Vitro Screening
  • Structure-Based Virtual Screening: This computational approach uses the three-dimensional structure of a target protein to dock libraries of small molecules, predicting their binding affinity and mode. This was a key step in the initial discovery of some pyrazolopyridine-based Syk inhibitors.[2][3]

  • High-Throughput Kinase Panel Screening: Novel compounds are often tested against a large panel of recombinant kinases to determine their potency and selectivity profile. This is crucial for identifying primary targets and potential off-target effects.

Cellular Assays
  • Cell Proliferation Assays: To confirm that the inhibition of the target kinase translates to a biological effect, compounds are tested for their ability to inhibit the growth of cancer cell lines known to be dependent on the target kinase.

  • Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can be used to verify that the compound binds to its intended target within a cellular context.

  • Western Blotting: This method is used to assess the phosphorylation status of downstream substrates of the target kinase, providing evidence of target inhibition in a signaling pathway.

Future Directions and Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold is a well-validated and privileged structure in the design of kinase inhibitors. While the specific protein targets of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine are not yet explicitly defined in the scientific literature, the extensive research on related analogs strongly suggests its potential as a kinase inhibitor. The primary targets for this chemical class include Syk, TRK family kinases, TBK1, and FGFRs, all of which are high-value targets in therapeutic areas such as oncology and immunology.

Future research should focus on the synthesis and biological evaluation of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine to precisely determine its kinase inhibition profile and cellular activity. Elucidating the structure-activity relationships of the 3-ethyl substitution will be critical in understanding its contribution to potency and selectivity. The methodologies outlined in this guide provide a robust framework for the continued exploration and development of this promising class of compounds for therapeutic applications.

References

  • Identification of pyrazolopyridine derivatives as novel spleen tyrosine kinase inhibitors. Arch Pharm (Weinheim). 2018 Jun 27. [Link]

  • Identification of pyrazolopyridine derivatives as novel spleen tyrosine kinase inhibitors | Request PDF - ResearchGate. [Link]

  • 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. [Link]

  • 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine - PubChem. [Link]

  • 5-bromo-6-ethyl-1H-pyrazolo[3,4-b]pyridine - PubChem. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - NIH. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. [Link]

  • Small-Molecule Inhibitors That Target Protein–Protein Interactions in the RAD51 Family of Recombinases - PMC - PubMed Central. [Link]

  • 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine - MySkinRecipes. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to Pyrazolo[3,4-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[3,4-b]pyridine core, a fused bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its rigid structure, combined with five distinct points for chemical diversification, provides a versatile framework for developing potent and selective modulators of a wide array of biological targets.[1] This guide offers an in-depth exploration of the pyrazolo[3,4-b]pyridine landscape, tailored for researchers, scientists, and drug development professionals. We will dissect cornerstone synthetic methodologies, delve into the rich pharmacology with a focus on kinase inhibition and central nervous system applications, and present validated experimental protocols to empower further research and development.

The Pyrazolo[3,4-b]pyridine Core: A Structural Overview

The pyrazolo[3,4-b]pyridine system results from the fusion of a pyrazole and a pyridine ring. This arrangement can exist in two main tautomeric forms, the 1H- and 2H-isomers, with the 1H-pyrazolo[3,4-b]pyridine being the most extensively studied and exploited in drug design.[1] The inherent structural rigidity of the scaffold is a key attribute, as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. Furthermore, the five positions (N1, C3, C4, C5, and C6) offer a rich canvas for chemists to modulate physicochemical properties, pharmacokinetic profiles, and target selectivity.[1]

Foundational Synthetic Strategies

The construction of the pyrazolo[3,4-b]pyridine core is well-established, with the most prevalent and versatile approaches commencing from 5-aminopyrazole precursors. These methods build the pyridine ring onto the existing pyrazole.

The Combes-Type Reaction: Condensation with 1,3-Dicarbonyls

A cornerstone in pyrazolo[3,4-b]pyridine synthesis is the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1] This acid-catalyzed condensation-cyclization sequence is robust and allows for the introduction of diversity at the C4, C5, and C6 positions of the final scaffold.

A critical consideration in this synthesis, particularly with unsymmetrical 1,3-diketones, is regioselectivity. The reaction proceeds via nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyls, followed by cyclization and dehydration. The relative electrophilicity of the two carbonyl groups dictates the final regiochemical outcome.[1] For instance, using 1,1,1-trifluoropentane-2,4-dione ensures that the initial attack occurs at the more electrophilic carbonyl adjacent to the trifluoromethyl group.[1]

Protocol 2.1: Synthesis of a 4,6-Disubstituted-1H-pyrazolo[3,4-b]pyridine

Materials:

  • 5-Amino-1-phenylpyrazole (1.0 eq)

  • Acetylacetone (1,3-pentanedione) (1.1 eq)

  • Glacial Acetic Acid (solvent)

Procedure:

  • To a solution of 5-amino-1-phenylpyrazole in glacial acetic acid, add acetylacetone.

  • Heat the reaction mixture to reflux (approx. 118°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-6 hours), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Michael Addition Approach with α,β-Unsaturated Ketones

An alternative and powerful strategy involves the reaction of 5-aminopyrazoles with α,β-unsaturated ketones. This pathway proceeds through a Michael addition of the pyrazole's C4 carbon onto the β-carbon of the unsaturated system, followed by cyclization and oxidation.[1][2] This method is particularly useful for creating diverse substitution patterns on the pyridine ring.

Protocol 2.2: ZrCl₄-Catalyzed Synthesis from an α,β-Unsaturated Ketone[2]

Materials:

  • 5-Amino-1-phenylpyrazole (1.0 eq, 0.5 mmol)

  • α,β-Unsaturated ketone (e.g., chalcone derivative) (1.0 eq, 0.5 mmol)

  • Zirconium tetrachloride (ZrCl₄) (0.3 eq, 0.15 mmol)

  • N,N-Dimethylformamide (DMF) (0.5 mL)

  • Ethanol (EtOH) (0.5 mL)

Procedure:

  • In a reaction vial, dissolve the α,β-unsaturated ketone in DMF.

  • Add a solution of 5-amino-1-phenylpyrazole in EtOH at 25°C.

  • Degas the reaction mixture (e.g., by bubbling argon through it for 5 minutes).

  • Add ZrCl₄ to the mixture.

  • Seal the vial and stir the reaction mixture vigorously at 95°C for 16 hours.

  • After cooling, concentrate the mixture under reduced pressure.

  • Perform a liquid-liquid extraction using chloroform and water. Separate the organic phase.

  • Wash the aqueous phase twice more with chloroform.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.[2]

Modern Synthetic Developments

More recent synthetic innovations include cascade reactions that efficiently build molecular complexity. For example, a 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes has been developed, allowing for the switchable synthesis of halogenated and non-halogenated pyrazolo[3,4-b]pyridines by selecting different catalysts (e.g., silver, iodine, or NBS).[3] This approach offers excellent regioselectivity and functional group tolerance.[3]

Biological Activities and Therapeutic Landscape

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone of numerous drug discovery programs, primarily due to its remarkable versatility in targeting different protein families.[4][5]

Kinase Inhibition: A Dominant Application

Perhaps the most significant application of pyrazolo[3,4-b]pyridines is in the development of protein kinase inhibitors for oncology.[1][6] The scaffold acts as an effective ATP-competitive "hinge-binder," where the pyrazole N(1)-H and the pyridine N7 atoms can form critical hydrogen bonds with the backbone of the kinase hinge region.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[7] Structure-activity relationship (SAR) studies revealed that the N(1)-H of the pyrazolopyridine core is essential for activity; its methylation completely abolishes inhibitory potency, suggesting it acts as a key hydrogen bond donor.[7] Compound 7n from one such study showed significant in vivo antitumor activity in an FGFR1-driven xenograft model.[7]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Several 3,5-disubstituted pyrazolo[3,4-b]pyridines have shown potent and selective inhibitory activity against CDKs, such as CDK1, which are crucial regulators of the cell cycle.[8][9] These compounds have demonstrated antiproliferative effects in various human tumor cell lines.[8]

  • TANK-Binding Kinase 1 (TBK1) Inhibitors: In the field of immunology and oncology, pyrazolo[3,4-b]pyridines have been identified as novel and highly potent TBK1 inhibitors.[10] Through rational design and optimization, researchers developed compound 15y , which exhibited an outstanding IC₅₀ value of 0.2 nM against TBK1 and demonstrated effective inhibition of downstream signaling pathways in cell-based assays.[10]

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: Based on scaffold hopping strategies, pyrazolo[3,4-b]pyridine derivatives have been synthesized as inhibitors of TRK, a family of receptors implicated in cancer cell proliferation. Compound C03 showed an IC₅₀ of 56 nM against TRKA and inhibited cancer cell line proliferation at sub-micromolar concentrations.[11]

Kinase_Inhibition_Workflow cluster_Discovery Discovery & Design cluster_Screening In Vitro Evaluation cluster_Preclinical Preclinical Development Scaffold Pyrazolo[3,4-b]pyridine Scaffold Selection Design Rational Design & Scaffold Hopping (e.g., for TRK, TBK1) Scaffold->Design Library Library Synthesis (e.g., Combes, Michael) Design->Library EnzymeAssay Biochemical Kinase Assay (e.g., FGFR, CDK, TBK1) Determine IC50 Library->EnzymeAssay SAR SAR Analysis (e.g., N1-H is critical) EnzymeAssay->SAR CellAssay Cell-Based Assay (Anti-proliferation) Determine GI50/IC50 EnzymeAssay->CellAssay SAR->Design PK Pharmacokinetic Studies (ADME) CellAssay->PK Xenograft In Vivo Efficacy (Xenograft Models) PK->Xenograft Lead Lead Candidate Xenograft->Lead

Applications in Neurodegenerative Diseases

The unique structural and photophysical properties of some pyrazolo[3,4-b]pyridines have opened avenues for their use in the challenging field of neurodegenerative diseases, particularly Alzheimer's Disease (AD).[12][13]

  • β-Amyloid Plaque Imaging: Certain novel, planar, and fluorescent pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to exhibit high-affinity, selective binding to β-amyloid plaques in brain tissue from AD patients.[2][14] This suggests their potential as fluorescent probes for AD diagnosis and research.[2][14]

  • Therapeutic Potential: Beyond diagnostics, the scaffold is being explored for therapeutic intervention. Etazolate, a pyrazolo[3,4-b]pyridine derivative, has been clinically investigated for its potential as an α-secretase modulator for AD therapy.[14]

Broader Therapeutic Spectrum

The biological activity of this scaffold is not limited to the aforementioned areas. Diverse derivatives have been reported with a wide range of pharmacological effects, including:

  • Anticancer Agents: Acting as Topoisomerase IIα inhibitors, inducing DNA damage and S-phase cell cycle arrest.[15]

  • AMPK Activators: A series of derivatives were developed as activators of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[16]

  • Antimicrobial and Antiviral Activity: The scaffold has been identified in compounds with antibacterial, antifungal, and antiviral properties.[5]

Table 1: Selected Pyrazolo[3,4-b]pyridine Derivatives and Their Biological Activities
Compound Class/ExampleTarget(s)Reported ActivityTherapeutic AreaReference(s)
Compound 7n FGFR1Potent enzymatic inhibition, in vivo tumor suppressionOncology[7]
Compound C03 TRKAIC₅₀ = 56 nM; antiproliferative IC₅₀ = 0.304 µM (KM-12 cells)Oncology[11]
Compound 15y TBK1IC₅₀ = 0.2 nM; potent cellular activityImmunology, Oncology[10]
Compound 8c Topoisomerase IIαGI₅₀ MG-MID = 1.33 µM (NCI-60 panel)Oncology[15]
Compound 17f AMPKEC₅₀ = 0.42 µM; potent enzyme activatorMetabolic Diseases[16]
Fluorescent Derivatives β-Amyloid PlaquesHigh-affinity binding in AD brain tissueNeurodiagnostics[2][14]

Structure-Activity Relationship (SAR) Insights

Systematic exploration of the pyrazolo[3,4-b]pyridine scaffold has yielded critical insights into its SAR. A recurring and vital observation across multiple target classes, especially kinases, is the role of the pyrazole N1-H.

Pyrazolo [label=<

Pyrazolo[3,4-b]pyridine Core

Position SAR Insight

N1 N1-H is often a critical H-bond donor for kinase hinge binding. Methylation leads to complete loss of activity for FGFR.[7]

C3 Substitution here can modulate selectivity and potency. Often occupied by aryl or heteroaryl groups.

C4 & C6 Key diversity points. Substituents project into solvent-exposed regions or specificity pockets of the target protein. Can be used to tune physicochemical properties.

C5 Often substituted with groups that can influence solubility and cell permeability.

]; } Caption: Key Structure-Activity Relationship Hotspots.

As highlighted in the FGFR inhibitor studies, the N1-H proton is a crucial hydrogen bond donor, anchoring the molecule into the ATP binding site.[7] Similarly, for AMPK activators, an exposed pyrazole N-H was found to be essential for potent activity.[16] This consistent finding underscores the scaffold's intrinsic suitability as a kinase hinge-binder. Diversity introduced at the C4 and C6 positions is frequently used to gain selectivity and potency by accessing specific sub-pockets within the target protein.

Future Perspectives and Conclusion

The pyrazolo[3,4-b]pyridine scaffold continues to be a highly productive platform for the discovery of novel therapeutics. Its synthetic tractability and proven success in modulating challenging targets like kinases ensure its relevance for the foreseeable future. Current and future research will likely focus on:

  • Expanding the Target Space: Moving beyond kinases to other enzyme families and protein-protein interactions.

  • Fine-Tuning Selectivity: Designing next-generation inhibitors with exquisite selectivity profiles to minimize off-target effects and improve safety.

  • Novel Drug Modalities: Incorporating the scaffold into proteolysis-targeting chimeras (PROTACs) or covalent inhibitors to achieve durable and potent pharmacological responses.

  • CNS-Penetrant Agents: Optimizing physicochemical properties to enhance blood-brain barrier penetration for treating neurodegenerative and psychiatric disorders.

References

  • Penalva, M., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(21), 5093. [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 584-595. [Link]

  • Papastathopoulos, P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(1), M1343. [Link]

  • Zhou, Y., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie, 352(8), e1900066. [Link]

  • Cui, J., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 603-608. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Misra, R. N., et al. (2004). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 14(9), 2075-2079. [Link]

  • Miao, M., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6429. [Link]

  • Elewa, S. I., et al. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 17(4), 489. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1644. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

  • Patil, S. G., et al. (2011). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 42(32). [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. R Discovery. [Link]

  • Singh, S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. International Journal of Molecular Sciences, 24(13), 10992. [Link]

  • Papastathopoulos, P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for -Amyloid Plaques. Semantic Scholar. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). 1H-pyrazolo[3,4-b] pyridine derivative with anti-Alzheimer activity. ResearchGate. [Link]

  • Ezzat, M. A. F., et al. (2023). Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... ResearchGate. [Link]

  • Sarma, R. K., et al. (2018). Examples of pyrazolo[3,4-b]pyridines biologically actives. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine core is a recognized privileged structure in the development of kinase inhibitors and other therapeutic agents.[1] This protocol outlines a reliable synthetic route commencing from commercially available starting materials, focusing on a critical cyclization step. The causality behind experimental choices, self-validating system checks, and in-depth procedural guidance are provided to ensure reproducibility and high-yield synthesis for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine heterocyclic system is of paramount interest in contemporary pharmaceutical research due to its structural resemblance to purine and its ability to act as a versatile pharmacophore. Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, potent inhibition of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[1] The specific target molecule, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, serves as a valuable intermediate, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions, and the ethyl group contributing to the modulation of lipophilicity and steric interactions within target binding pockets.

The synthetic strategy detailed herein is predicated on the well-established chemical principle of constructing the pyrazole ring by the condensation of a hydrazine-substituted pyridine with a β-dicarbonyl compound, followed by an intramolecular cyclization. This approach is favored for its efficiency and the ready availability of the requisite starting materials.

Synthetic Strategy and Workflow

The synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is achieved through a two-step process. The initial and key step is the preparation of the precursor, 5-bromo-2-hydrazinopyridine. This is followed by a condensation and subsequent cyclization reaction with an ethyl-containing β-ketoester to form the desired pyrazolo[3,4-b]pyridine ring system.

Synthesis_Workflow cluster_0 Step 1: Hydrazine Formation cluster_1 Step 2: Cyclization 3-Amino-5-bromopyridine 3-Amino-5-bromopyridine Diazotization Diazotization 3-Amino-5-bromopyridine->Diazotization NaNO2, HCl Reduction Reduction Diazotization->Reduction SnCl2 5-bromo-2-hydrazinopyridine 5-bromo-2-hydrazinopyridine Reduction->5-bromo-2-hydrazinopyridine Condensation_Cyclization Condensation & Cyclization 5-bromo-2-hydrazinopyridine->Condensation_Cyclization Acetic Acid, Reflux Ethyl_Propionylacetate Ethyl Propionylacetate Ethyl_Propionylacetate->Condensation_Cyclization Target_Molecule 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine Condensation_Cyclization->Target_Molecule

Figure 1: Synthetic workflow for 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated.

Reagent/SolventFormulaMolecular WeightSupplierPurity
3-Amino-5-bromopyridineC₅H₅BrN₂173.01 g/mol Sigma-Aldrich≥97%
Sodium NitriteNaNO₂69.00 g/mol Fisher Scientific≥97%
Hydrochloric AcidHCl36.46 g/mol VWR37% in H₂O
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.65 g/mol Alfa Aesar≥98%
Ethyl PropionylacetateC₇H₁₂O₃144.17 g/mol TCI Chemicals≥98%
Glacial Acetic AcidCH₃COOH60.05 g/mol J.T. Baker≥99.7%
Sodium BicarbonateNaHCO₃84.01 g/mol EMD Millipore≥99.5%
Ethyl AcetateC₄H₈O₂88.11 g/mol Fisher ScientificHPLC Grade
HexanesC₆H₁₄86.18 g/mol Fisher ScientificHPLC Grade
Anhydrous Sodium SulfateNa₂SO₄142.04 g/mol Sigma-Aldrich≥99%
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Synthesis of 5-bromo-2-hydrazinopyridine

This procedure is adapted from established methods for the conversion of aromatic amines to hydrazines.[2]

  • Diazotization: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-Amino-5-bromopyridine (10.0 g, 57.8 mmol) in concentrated hydrochloric acid (50 mL) while cooling in an ice-salt bath to maintain a temperature between -5 °C and 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (4.38 g, 63.5 mmol in 15 mL of water) dropwise to the reaction mixture. The rate of addition should be controlled to keep the temperature below 0 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

  • Reduction: In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (43.4 g, 192.7 mmol) in concentrated hydrochloric acid (60 mL) by stirring until fully dissolved. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and basify by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is approximately 10-12. This step is highly exothermic and should be performed with caution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 5-bromo-2-hydrazinopyridine as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

This cyclization reaction is a classic method for forming pyrazole rings.[3][4]

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-bromo-2-hydrazinopyridine (from the previous step, assuming ~57.8 mmol) and ethyl propionylacetate (9.2 g, 63.8 mmol).

  • Add glacial acetic acid (50 mL) to the flask.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) with stirring for 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates the formation of the product.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice water (200 mL) with stirring.

  • Neutralize the acidic solution by the careful addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the ethyl group and the aromatic protons of the pyrazolo[3,4-b]pyridine core.

  • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₈BrN₃, MW: 226.08 g/mol ).

  • Melting Point: To assess the purity of the final compound.

Discussion and Mechanistic Insights

The synthesis of the pyrazolo[3,4-b]pyridine core via the condensation of a hydrazinopyridine with a β-ketoester is a robust and widely applicable method. The reaction proceeds through an initial condensation between the hydrazine and one of the carbonyl groups of the ethyl propionylacetate to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining amino group of the hydrazine attacks the second carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring. The acidic conditions of the glacial acetic acid serve to catalyze both the initial condensation and the final dehydration step.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • The diazotization reaction involves the formation of a potentially unstable diazonium salt and should be performed at low temperatures.

  • Tin(II) chloride is harmful if swallowed or inhaled.

References

  • Wu, H., Hwang, L., & Wu, M. (2011). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry.
  • Mondal, M. A., & Ghosh, R. (n.d.). Intramolecular hydrazine cyclisation approach for pyrazolo[3,4‐c]pyridine (178) synthesis. ResearchGate.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). National Institutes of Health.
  • How to Prepare 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine? - FAQ. (n.d.). Guidechem.
  • 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis. (n.d.). Chemicalbook.
  • Wu, H., Hwang, L., & Wu, M. (2011). ChemInform Abstract: A Copper‐Mediated Cyclization Reaction of Hydrazine with Enediynones Providing Pyrazolo[1,5‐a]pyridines. Sci-Hub.
  • Synthesis of New Polyheterocyclic Ring Systems Derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. (n.d.). Taylor & Francis Online.
  • 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine synthesis. (n.d.). Chemicalbook.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (n.d.). National Institutes of Health.
  • 3-Amino-5-bromopyridine synthesis. (n.d.). ChemicalBook.

Sources

Application Note & Protocol: High-Purity Isolation of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic intermediate in contemporary drug discovery programs. Pyrazolopyridine scaffolds are central to the development of various therapeutic agents, making their efficient and high-purity isolation a critical step in the synthesis workflow.[1][2][3] This guide details a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC), followed by a robust automated flash column chromatography protocol. We emphasize the rationale behind critical parameter selection—including stationary phase, mobile phase composition, and sample loading technique—to ensure reproducible, high-resolution separation from common synthesis-related impurities. This document is intended for researchers, medicinal chemists, and process development scientists seeking to optimize the purification of this and structurally related N-heterocyclic compounds.

Introduction & Pre-Chromatography Considerations

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is a moderately polar N-heterocyclic compound. The presence of the pyridine and pyrazole rings, along with the bromine substituent, imparts a specific electronic and steric profile that must be considered for effective chromatographic separation. The primary challenge in its purification is often the removal of closely-eluting isomers, unreacted starting materials, or other polar byproducts.

Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is the method of choice.[4] The principle relies on the analyte's adsorption to the silica surface; elution is then achieved by increasing the polarity of the mobile phase, which competes for the active sites on the silica and displaces the compound.

Table 1: Physicochemical Properties of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

PropertyValueSource
Molecular Formula C₈H₈BrN₃[1]
Molecular Weight 226.07 g/mol [1][5]
Appearance Typically a solid at room temperature
Polarity Moderately PolarInferred from structure
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH); Poorly soluble in Hexane[6]

Foundational Method Development: Thin-Layer Chromatography (TLC)

Before committing a crude sample to a preparative column, it is imperative to develop an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides a retention factor (Rƒ) of 0.20–0.35 for the target compound. This Rƒ range typically translates well to preparative column chromatography, ensuring the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).[4]

Experimental Protocol: TLC Analysis
  • Plate Preparation: Use silica gel 60 F254 TLC plates. Gently score a line with a pencil approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the pencil line. Ensure the spot is small and concentrated.

  • Developing the Chromatogram:

    • Prepare a series of developing chambers (beakers with watch glasses) containing different ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).

    • Recommended Starting Systems: Begin with ratios like 9:1, 4:1, 7:3, and 1:1 (Hexane:EtOAc).[7]

    • Place the spotted TLC plate into a chamber, ensuring the solvent level is below the spot line. Cover the chamber.

  • Elution & Visualization:

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp at 254 nm. Circle the visible spots.

  • Rƒ Calculation & System Selection:

    • Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

    • Identify the solvent system where the target compound has an Rƒ of ~0.2-0.35 and is well-separated from major impurities. For polar impurities, a system like 5% Methanol in Dichloromethane may be necessary.[7]

Preparative Flash Column Chromatography Protocol

This protocol is designed for an automated flash chromatography system but can be adapted for manual (glass) column chromatography.

Materials & System Parameters
  • Stationary Phase: Pre-packed silica gel column (e.g., 40-63 µm particle size). The column size should be selected based on the mass of the crude sample.

  • Mobile Phase A: Hexane (or Heptane)

  • Mobile Phase B: Ethyl Acetate (or other polar solvent determined by TLC)

  • Detector: UV-Vis detector, monitoring at 254 nm and/or other relevant wavelengths.

Sample Loading: The Superiority of Dry Loading

For compounds that are poorly soluble in the weak solvent of the mobile phase (Hexane), dry loading is the superior technique.[8][9] It prevents band broadening and improves resolution compared to liquid loading, where a strong dissolution solvent can carry the compound down the column prematurely, leading to poor separation.[10][11]

  • Dissolve the crude 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine mixture in a minimal amount of a strong, low-boiling solvent (e.g., Dichloromethane or Acetone).

  • Add an inert adsorbent (e.g., Celite® or a small amount of silica gel, approximately 1-2 times the mass of the crude sample) to the solution.[12]

  • Thoroughly mix the slurry to ensure the compound is evenly adsorbed onto the support.

  • Remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.

  • Carefully pack this powder into an empty solid load cartridge compatible with your flash system.

Workflow for Automated Flash Chromatography

The following diagram outlines the logical workflow from crude sample to isolated, pure product.

G cluster_prep Phase 1: Preparation & Method Development cluster_run Phase 2: Automated Purification cluster_post Phase 3: Analysis & Isolation TLC 1. TLC Method Development (Find Rf ≈ 0.2-0.35) Crude Crude Sample Dissolve 2. Dissolve Crude in DCM/Acetone Crude->Dissolve Adsorb 3. Adsorb onto Celite/Silica Dissolve->Adsorb Evaporate 4. Evaporate to Dry Powder (Dry Loading) Adsorb->Evaporate Load 5. Load Cartridge onto System Evaporate->Load Equilibrate 6. Equilibrate Column (100% Hexane) Load->Equilibrate Elute 7. Run Gradient Elution (e.g., 0-50% EtOAc in Hexane) Equilibrate->Elute Collect 8. Collect Fractions (UV-Triggered) Elute->Collect TLC_Fractions 9. Analyze Fractions by TLC Collect->TLC_Fractions Pool 10. Pool Pure Fractions TLC_Fractions->Pool Solvent_Removal 11. Solvent Removal (Rotary Evaporation) Pool->Solvent_Removal Pure_Compound Pure Compound Solvent_Removal->Pure_Compound

Sources

Characterization of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the characterization of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4][5] The pyrazolo[3,4-b]pyridine scaffold is a privileged structure found in numerous biologically active molecules.[2][4] This document outlines detailed protocols for the structural elucidation of this specific derivative using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). The focus is on not just the procedural steps but the underlying scientific principles that guide experimental design and data interpretation.

Introduction

The 1H-pyrazolo[3,4-b]pyridine core is a key pharmacophore in a range of therapeutic agents, exhibiting activities such as antiviral, antibacterial, and anticancer properties.[2][3] The introduction of various substituents, such as the bromo and ethyl groups in the title compound, can significantly modulate its physicochemical properties and biological activity. Accurate and unambiguous structural characterization is therefore a critical step in the synthesis and development of novel drug candidates based on this scaffold. This guide will detail the application of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm the identity and purity of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

Molecular Structure and Numbering

To facilitate the interpretation of spectroscopic data, the standard IUPAC numbering for the pyrazolo[3,4-b]pyridine ring system is used.

Caption: Molecular structure of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[6] For 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Sample Preparation

The quality of NMR spectra is highly dependent on proper sample preparation.[7]

  • Sample Purity: Ensure the sample is free of particulate matter and paramagnetic impurities, which can cause significant line broadening.[7]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[8][9] Chloroform-d (CDCl₃) is a common choice for many organic compounds. If the compound is not soluble in CDCl₃, other solvents like DMSO-d₆ or Methanol-d₄ can be tested. The choice of solvent can slightly affect the chemical shifts.

  • Concentration:

    • For ¹H NMR , a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[9]

    • For ¹³C NMR , which is inherently less sensitive due to the low natural abundance of the ¹³C isotope (1.1%), a higher concentration of 50-100 mg is recommended.[9][10]

  • Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any suspended particles.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

Data Acquisition Parameters

Standard acquisition parameters on a 400 or 500 MHz spectrometer are generally sufficient.

  • ¹H NMR: A standard pulse program is used with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

  • ¹³C NMR: A proton-decoupled experiment is standard, which results in a spectrum where each unique carbon appears as a singlet.[11] This simplifies the spectrum and avoids complex splitting patterns from C-H coupling.[11] Due to the lower sensitivity, a larger number of scans and a longer acquisition time are necessary.[10]

Data Interpretation: Expected Spectra

¹H NMR Spectrum (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the N-H proton of the pyrazole ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale
N-H10.0 - 13.0Broad Singlet1HThe N-H proton of the pyrazole ring is typically deshielded and often appears as a broad signal.
H-68.5 - 8.7Doublet1HThis proton is on the pyridine ring and is expected to be in the downfield aromatic region. It will be coupled to H-4.
H-47.2 - 7.4Doublet1HAlso on the pyridine ring, this proton will show coupling to H-6.[12]
-CH₂- (Ethyl)2.8 - 3.1Quartet2HThe methylene protons are adjacent to the pyrazole ring and are split by the methyl protons.
-CH₃ (Ethyl)1.3 - 1.5Triplet3HThe methyl protons are split by the adjacent methylene protons.

¹³C NMR Spectrum (Predicted)

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C-3150 - 155The carbon of the pyrazole ring bearing the ethyl group.
C-7a145 - 150Aromatic quaternary carbon at the fusion of the two rings.
C-6148 - 152Aromatic CH carbon in the pyridine ring.
C-3a135 - 140Aromatic quaternary carbon at the ring junction.
C-5115 - 120The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect.
C-4110 - 115Aromatic CH carbon in the pyridine ring.
-CH₂- (Ethyl)20 - 25Aliphatic carbon of the ethyl group.
-CH₃ (Ethyl)12 - 16Aliphatic carbon of the ethyl group.

Part 2: Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[13] Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[14][15]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

  • Instrumentation: The analysis can be performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds as they are readily protonated.[16]

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing dissolve Dissolve in Methanol/Acetonitrile dilute Dilute to ~1 mg/mL dissolve->dilute esi Electrospray Ionization (Positive Mode) dilute->esi analyzer Mass Analyzer (e.g., TOF, Orbitrap) esi->analyzer detector Detector analyzer->detector spectrum Generate Mass Spectrum detector->spectrum interpretation Interpret Spectrum (m/z, Isotopic Pattern) spectrum->interpretation

Caption: Workflow for ESI-MS analysis.

Data Interpretation: Expected Mass Spectrum

The key feature to look for in the mass spectrum of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is the characteristic isotopic signature of bromine.

  • Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance. This results in a pair of molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity, separated by 2 m/z units.[13]

  • Accurate Mass: High-resolution mass spectrometry will provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition.

  • Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur.[14] Common fragmentation pathways for related pyrazolopyridine structures involve the loss of small molecules like HCN.[17][18]

Predicted Mass Spectrometry Data

Parameter Expected Value
Molecular FormulaC₉H₉BrN₄
Molecular Weight (Monoisotopic)239.9987 (for ⁷⁹Br) / 241.9966 (for ⁸¹Br)
[M+H]⁺ (m/z)241.0065 (for ⁷⁹Br) / 243.0044 (for ⁸¹Br)
Isotopic PatternTwo peaks at m/z ~241 and ~243 with approximately 1:1 intensity ratio.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a powerful and definitive approach for the structural characterization of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. ¹H and ¹³C NMR confirm the connectivity of the carbon-hydrogen framework, while high-resolution mass spectrometry verifies the elemental composition and the presence of the bromine atom through its distinct isotopic pattern. These analytical techniques are indispensable for ensuring the identity and purity of novel compounds in the drug discovery and development pipeline.

References

  • D. A. DeGoey, et al. (2007). Supporting Information for "Potent Inhibitors of Aurora Kinases Identified from a Focused Library of 1H-Pyrazolo[3,4-b]pyridines". Wiley-VCH. [Link]

  • Al-Issa, S. A. (2013). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed. [Link]

  • ResearchGate. (n.d.). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Chemistry Steps. [Link]

  • Wikipedia. (2023). Mass spectral interpretation. Wikipedia. [Link]

  • Hulshoff, A., et al. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Tsoleridis, C. A., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • Boston University. (n.d.). Basic NMR Concepts. Boston University. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. University of Leicester. [Link]

  • NC State University Libraries. (n.d.). 13.10 13C NMR Spectroscopy: Signal Averaging and FT–NMR. Organic Chemistry. [Link]

  • University of Delhi. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. University of Delhi. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Al-Omair, M. A., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Wiley-VCH. (2007). Supporting Information. Wiley-VCH. [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

  • The Elkchemist. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. [Link]

  • ResearchGate. (2025). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. ResearchGate. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Jelsch, C., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. NIH. [Link]

  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry. Chemistry LibreTexts. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • R-NMR. (n.d.). SOP data acquisition. R-NMR. [Link]

  • Ban, H., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. UTHSCSA. [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. [Link]

  • Wikipedia. (2023). Electrospray ionization. Wikipedia. [Link]

  • MSU chemistry. (n.d.). Basic Practical NMR Concepts. MSU chemistry. [Link]

  • RSC Publishing. (n.d.). Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. RSC Publishing. [Link]

  • ResearchGate. (2025). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. [Link]

  • Asian Journal of Chemistry. (2015). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Asian Journal of Chemistry. [Link]

  • ResearchGate. (2025). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate. [Link]

  • NIH. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. NIH. [Link]

  • ResearchGate. (2025). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. [Link]

  • Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

  • SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

Application Note: A Robust Protocol for Sonogashira Coupling of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its efficiency in constructing C(sp²)–C(sp) bonds.[1][2][3] First reported in 1975, this palladium and copper co-catalyzed transformation couples terminal alkynes with aryl or vinyl halides, providing a powerful route to complex molecular architectures.[2] Its significance is particularly pronounced in pharmaceutical and materials science, where the resulting arylalkyne and conjugated enyne scaffolds are prevalent.[2][4]

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The ability to functionalize this heterocyclic system, specifically at the 5-position, opens avenues for generating novel analogues for structure-activity relationship (SAR) studies. This application note provides a detailed, field-proven protocol for the Sonogashira coupling of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, a key intermediate in drug discovery programs. We will delve into the mechanistic rationale behind the procedural choices, offering insights to ensure reproducibility and high-yield synthesis.

Reaction Principle: The Synergistic Catalytic Cycles

The efficacy of the Sonogashira coupling lies in the synergistic interplay of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] A comprehensive understanding of this mechanism is crucial for troubleshooting and optimization.

  • Palladium Cycle (The Cross-Coupling Engine):

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[1]

    • Transmetalation: The Pd(II) complex receives the alkynyl group from the copper acetylide species generated in the copper cycle.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes cis-trans isomerization followed by reductive elimination to yield the desired product, 5-alkynyl-3-ethyl-1H-pyrazolo[3,4-b]pyridine, and regenerate the active Pd(0) catalyst.[6]

  • Copper Cycle (Alkyne Activation):

    • Acetylide Formation: In the presence of an amine base, the terminal alkyne reacts with a copper(I) salt (typically CuI) to form a copper acetylide intermediate.[5] This step increases the nucleophilicity of the alkyne, facilitating its transfer to the palladium center.

The use of a copper co-catalyst significantly accelerates the reaction, often allowing it to proceed at room temperature. However, copper can also promote the undesirable oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction.[1] In cases where this is problematic, copper-free Sonogashira protocols have been developed.[4]

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product Alkyne R-C≡C-H Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Base, CuX Cu_Acetylide->PdII_Aryl Transfers Acetylide CuX CuX Cu_Acetylide->CuX

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Materials and Reagents

Proper preparation and handling of materials are paramount for success. All reagents should be of high purity. Solvents should be anhydrous and degassed prior to use to prevent quenching of the catalyst.

Reagent/MaterialGradeSupplier ExampleNotes
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine>97%Sigma-AldrichThe limiting reagent.
Terminal Alkyne (e.g., Phenylacetylene)>98%Sigma-AldrichUse 1.1-1.5 equivalents.
Dichlorobis(triphenylphosphine)palladium(II)99%Strem ChemicalsPdCl₂(PPh₃)₂. A common, air-stable Pd(II) precatalyst.
Copper(I) Iodide (CuI)99.99%Acros OrganicsProtect from light. Should be a white to light tan powder.
Triethylamine (TEA) or Diisopropylamine (DIPA)Anhydrous, >99.5%Sigma-AldrichActs as the base and often as a co-solvent.
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsPrimary reaction solvent. Must be thoroughly degassed.
Nitrogen (N₂) or Argon (Ar) gasHigh PurityLocal SupplierFor maintaining an inert atmosphere.
Celite® 545N/AFisherScientificFilter aid for removing catalyst residues post-reaction.
Ethyl AcetateACS GradeFisherScientificFor extraction and chromatography.
HexanesACS GradeFisherScientificFor chromatography.
Saturated Aqueous NH₄ClN/ALab PreparedFor work-up.
BrineN/ALab PreparedFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisherScientificDrying agent.

Detailed Step-by-Step Protocol

This protocol is optimized for a 1.0 mmol scale reaction. Adjustments may be necessary for different scales or alkyne substrates.

Reaction Setup (Inert Atmosphere)
  • Vessel Preparation: Place a magnetic stir bar into a dry two-neck round-bottom flask or Schlenk tube equipped with a condenser.

  • Inerting: Assemble the glassware and purge the system with a steady stream of nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Under the inert atmosphere, add 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed THF (or DMF, 5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Stirring: Stir the resulting suspension at room temperature for approximately 10 minutes.

Reaction Execution
  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture via syringe.

  • Heating: Heat the reaction mixture to 60-70 °C using an oil bath. The reactivity of aryl bromides typically requires heating to achieve a reasonable reaction rate.[1]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The reaction is generally complete within 3-6 hours.

Work-up and Purification
  • Cooling & Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Catalyst Removal: Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite® in a fritted funnel to remove the insoluble catalyst residues and salts.[6][7] Wash the Celite pad with additional ethyl acetate (10 mL).

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove the bulk of the amine base, and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.[6][8]

Caption: Experimental workflow for the Sonogashira coupling protocol.

Discussion of Key Parameters and Optimization

As a Senior Application Scientist, it is understood that no single protocol is universally perfect. The following insights explain the rationale behind the core parameters and offer guidance for optimization.

  • Choice of Halide: The protocol specifies a bromo-substituted pyrazolopyridine. The general reactivity trend for the aryl halide is I > OTf > Br >> Cl.[1][6] While aryl iodides are more reactive and can often couple at room temperature, bromides are frequently more commercially available and cost-effective, though they necessitate heating.[1] Aryl chlorides are significantly less reactive and require more specialized, highly active catalyst systems.[9]

  • Catalyst System:

    • Palladium Source: PdCl₂(PPh₃)₂ is a reliable, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Other common catalysts include Pd(PPh₃)₄.

    • Ligand: Triphenylphosphine (PPh₃) is a standard ligand. However, for challenging substrates, switching to more electron-rich and sterically bulky phosphine ligands can accelerate the rate-limiting oxidative addition step.[10]

    • Copper Co-catalyst: CuI is essential for the classic Sonogashira reaction. Its presence accelerates the deprotonation of the alkyne and subsequent transmetalation. If alkyne homocoupling is a significant issue, a "copper-free" Sonogashira can be attempted, though this often requires a stronger base (e.g., DBU), different ligands, and potentially higher temperatures.[1][11]

  • Base and Solvent: An amine base like triethylamine or diisopropylamine is critical. It neutralizes the HX generated during the reaction and facilitates the formation of the copper acetylide.[12][13] Anhydrous and deoxygenated solvents are crucial, as oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote Glaser coupling.[1]

Summary of Reaction Parameters

The following table outlines key parameters that can be adjusted for optimization purposes.

ParameterStandard ConditionOptimization Range/Notes
Aryl Bromide 1.0 equivLimiting reagent.
Terminal Alkyne 1.2 equiv1.1 - 1.5 equiv. Excess can help drive the reaction but may increase homocoupling.
Pd Catalyst 2 mol %1 - 5 mol %. Higher loading for less reactive substrates.
CuI Co-catalyst 4 mol %2 - 10 mol %. Can be omitted for copper-free conditions.
Base (TEA/DIPA) 3.0 equiv2.0 - 5.0 equiv. Can also be used as the solvent.
Temperature 60-70 °CRoom Temperature to 100 °C. Depends on substrate reactivity.
Concentration ~0.2 M0.1 M - 0.5 M.
Reaction Time 3 - 6 hMonitor by TLC/LC-MS until starting material is consumed.

Safety and Hazard Considerations

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Copper salts are also toxic. Volatile and flammable organic solvents (THF, ethyl acetate, hexanes) and bases (triethylamine) must be handled with care, away from ignition sources.

  • Inert Atmosphere: Proper technique for handling air-sensitive reagents under an inert atmosphere is required to ensure both reaction success and safety.

  • Exotherms: While this reaction is not typically associated with strong exotherms at lab scale, all chemical reactions should be monitored for unexpected temperature increases, especially during scale-up.[14]

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]

  • Luigi, R. (2017). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • Doan, N. D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry, 104, 106-14. [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]

  • Gryko, D. T., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. New Journal of Chemistry. [Link]

  • NROChemistry. Sonogashira Coupling. [Link]

  • Purdue University. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]

  • Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. [Link]

  • Zhang, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Sheng, S. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • YouTube. Sonogashira Coupling- Reaction and application in Research Lab. [Link]

  • Sharpe, S. J., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(11), 1938-1941. [Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]

  • Wang, Z., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(5), 5346-5359. [Link]

  • So, C. M., et al. (2009). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 74(19), 7378-7389. [Link]

Sources

Application Notes & Protocols: Buchwald-Hartrig Amination of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the C-N Coupling of a Privileged Heterocycle

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of kinase inhibitors and other therapeutic agents. The controlled introduction of amine functionalities onto this core via Buchwald-Hartwig amination is a critical transformation for the generation of compound libraries in drug discovery programs. This document provides a comprehensive guide to the palladium-catalyzed cross-coupling of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine with a variety of amine nucleophiles.

The inherent electron-deficient nature of the pyridine ring, coupled with the coordinating capabilities of the pyrazole nitrogens, presents unique challenges. These characteristics can influence catalyst activity and reaction outcomes. Therefore, a carefully selected catalyst system, comprising a palladium precatalyst, a sterically demanding and electron-rich ligand, and an appropriate base, is paramount for a successful transformation. This guide will detail a robust protocol, explain the rationale behind the selection of reaction components, and provide insights into potential challenges and optimization strategies.

Core Principles: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds.[1][2] The reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine), breaking the carbon-bromine bond and forming a Pd(II) intermediate.[3][4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

The efficiency of each step is highly dependent on the choice of ligand, base, and solvent. For challenging substrates like N-heterocycles, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst deactivation.[1]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(L)-X Oxidative Addition Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(L)(HNR'R'')]X Amine Coordination Oxidative Addition Complex->Amine Coordination HNR'R'' Amido Complex Ar-Pd(II)(L)-NR'R'' Deprotonation Amine Coordination->Amido Complex Base, -HBase+X- Product Formation Ar-NR'R'' Reductive Elimination Amido Complex->Product Formation Product Formation->Pd(0)L Regeneration

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Protocol: Amination of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

This protocol provides a general starting point for the amination of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine with a primary or secondary amine. Optimization may be necessary for specific amine coupling partners.

Materials and Reagents
  • 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

  • Amine (e.g., morpholine, aniline, benzylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or tert-Butanol)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), the palladium precatalyst (see table below for recommended loading), and the phosphine ligand.

  • Reagent Addition: Add the base (1.4-2.0 equiv) to the flask.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine (1.1-1.5 equiv).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

ParameterRecommended RangeRationale
Palladium Precatalyst 1-5 mol%Lower loadings are often possible with highly active precatalysts.
Ligand 1.2-2.4 x Pd mol%A slight excess of ligand can stabilize the catalyst.
Base 1.4-2.0 equivStrong, non-nucleophilic bases are typically required.
Amine 1.1-1.5 equivA slight excess of the amine drives the reaction to completion.
Solvent 0.1-0.5 MConcentration can influence reaction rates.
Temperature 80-110 °CHigher temperatures are often needed for less reactive substrates.

Table 1: Recommended Reaction Parameters.

Key Considerations and Optimization Strategies

Choice of Catalyst System
  • Ligand Selection: The choice of ligand is critical for the successful amination of heteroaryl halides. Sterically hindered biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often effective.[1] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands may also be considered.[5][6]

Base and Solvent Compatibility
  • Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[3] For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate or potassium phosphate may be employed, although this may require higher reaction temperatures or longer reaction times.[4]

  • Solvent: The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation. Toluene, dioxane, and tert-butanol are common choices. The polarity of the solvent can influence the solubility of the reagents and the reaction rate.

Substrate Scope and Potential Challenges
  • Amine Nucleophilicity: The reactivity of the amine nucleophile will influence the required reaction conditions. Less nucleophilic amines, such as anilines, may require more forcing conditions (higher temperatures, stronger bases) than more nucleophilic aliphatic amines.

  • Heterocycle Coordination: The nitrogen atoms in the pyrazolo[3,4-b]pyridine core can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky ligands helps to mitigate this issue by sterically disfavoring such coordination.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a fresh batch of catalyst/ligand- Switch to a stronger base (e.g., NaOtBu)- Increase the reaction temperature
Side Product Formation - Hydrodehalogenation of the starting material- Dimerization of the starting material- Ensure anhydrous and anaerobic conditions- Screen different ligands and bases
Difficulty in Purification - Co-elution of product with residual ligand or byproducts- Use a different solvent system for chromatography- Consider a different workup procedure to remove impurities

Table 2: Troubleshooting Guide.

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is a robust and versatile method for the synthesis of a wide range of aminated derivatives. Careful selection of the palladium catalyst, ligand, base, and solvent is critical for achieving high yields and purity. The protocol and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ResearchGate. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. [Link]

  • MDPI. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

  • National Institutes of Health. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

Sources

A Robust Cell-Based Assay Strategy for Profiling 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Abstract

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core hinge-binding motif for a multitude of kinase inhibitors.[1][2][3] Derivatives of this class have shown potent inhibitory activity against critical oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin receptor kinases (TRKs), and Anaplastic Lymphoma Kinase (ALK).[1][4][5][6] This guide provides a comprehensive, field-proven strategy for characterizing novel 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine derivatives. We present a two-pronged approach: a primary, direct-target engagement assay to quantify intracellular kinase inhibition, followed by a secondary phenotypic assay to measure the downstream consequences on cancer cell proliferation and viability. This dual-assay system ensures a thorough and reliable assessment of compound efficacy, providing the self-validating data essential for advancing drug discovery programs.

Principle of the Assay Strategy

To effectively characterize a potential kinase inhibitor, it is crucial to demonstrate both on-target activity within a cellular context and a desired downstream biological effect. Relying solely on a cell viability outcome can be misleading, as cytotoxicity may arise from off-target effects. Conversely, potent enzymatic inhibition does not always translate to cellular efficacy due to issues with cell permeability or stability.

Our proposed strategy addresses this by integrating two key assays:

  • Primary Assay: Intracellular Target Phosphorylation (Cell-Based ELISA): This assay directly measures the ability of a compound to inhibit a specific kinase inside the cell. It quantifies the phosphorylation of a known downstream substrate of the target kinase. A reduction in the phospho-substrate signal in the presence of the compound indicates on-target engagement and inhibition.[7][8] This approach is more biologically relevant than a biochemical assay using purified enzymes, as it accounts for the compound's ability to cross the cell membrane and interact with its target in a complex intracellular environment.

  • Secondary Assay: Cell Viability and Proliferation: This assay assesses the ultimate biological consequence of kinase inhibition—the suppression of cell growth and survival.[9][10] Assays measuring metabolic activity or total ATP content are robust, sensitive, and amenable to high-throughput screening, providing a clear phenotypic readout of the compound's anti-proliferative power.[11][12]

This workflow provides a clear line of sight from target engagement to cellular phenotype, a cornerstone of modern drug discovery.

Experimental Workflow Overview

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Parallel Assays cluster_analysis Phase 3: Data Analysis & Hit Validation Compound Synthesize & Purify 5-Bromo-3-ethyl-1H-pyrazolo [3,4-b]pyridine Derivatives Stock Prepare Serial Dilutions in 100% DMSO (e.g., 1000x stocks) Compound->Stock Cells Culture & Seed Cells in 96-well Plates (e.g., H1581 for FGFR1) Stock->Cells Treat Cells (e.g., 24-72 hours) Assay1 Primary Assay: Intracellular Phospho-Target (Cell-Based ELISA) Cells->Assay1 Assay2 Secondary Assay: Cell Viability (e.g., CellTiter-Glo®) Cells->Assay2 Analysis1 Measure Absorbance/Luminescence Normalize to Controls Calculate Phospho-Target IC50 Assay1->Analysis1 Analysis2 Measure Luminescence Normalize to Controls Calculate Viability IC50 Assay2->Analysis2 Hit Correlate IC50 Values Identify Potent & Efficacious Lead Compounds Analysis1->Hit Analysis2->Hit

Figure 1. High-level workflow for compound evaluation.

Materials and Reagents

This protocol is designed for assessing inhibitors of FGFR1 in a relevant cancer cell line. It can be adapted for other kinases by selecting the appropriate cell line and antibodies.

Reagent/MaterialSupplierCatalog # (Example)
Compounds & Controls
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine seriesIn-house/VendorN/A
AZD4547 (Positive Control for FGFR)SelleckchemS2801
DMSO, Cell Culture GradeSigma-AldrichD2650
Cell Culture
H1581 Lung Cancer Cell Line (FGFR1 amplified)ATCCCRL-5877
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Primary Assay: Cell-Based ELISA
PathScan® Phospho-FGFR1 (panTyr) Sandwich ELISA KitCell Signaling Tech7259
Secondary Assay: Cell Viability
CellTiter-Glo® 2.0 Cell Viability AssayPromegaG9241
Consumables & Equipment
96-well flat, clear-bottom, white-walled platesCorning3903
96-well solid white plates (for viability assay)Corning3917
CO₂ Incubator (37°C, 5% CO₂)Thermo FisherHeracell VIOS 160i
Microplate Reader (Absorbance & Luminescence)Molecular DevicesSpectraMax i3x

Detailed Experimental Protocols

Protocol 1: Primary Assay — Intracellular FGFR1 Phosphorylation

This protocol uses a sandwich ELISA format to quantify phosphorylated FGFR1 in cell lysates, providing a direct measure of inhibitor activity.

Causality Behind Key Steps:

  • Serum Starvation: Cells are serum-starved to reduce basal signaling through the FGFR pathway, ensuring that the phosphorylation observed is due to ligand stimulation.

  • Ligand Stimulation: A short burst of FGF (Fibroblast Growth Factor) stimulation is used to robustly activate the kinase, creating a large dynamic range to measure inhibition.

  • Lysis Buffer: The provided lysis buffer contains phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins after cell disruption.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture H1581 cells according to standard protocols.

    • Harvest cells and seed 20,000 cells per well in 100 µL of complete growth medium into a 96-well clear-bottom, white-walled plate.

    • Incubate overnight (16-18 hours) at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare 2x final concentrations of your pyrazolopyridine derivatives and controls (AZD4547, DMSO) in serum-free medium.

    • Aspirate the media from the cells and replace it with 100 µL of the compound-containing media.

    • Incubate for 2 hours at 37°C, 5% CO₂.

  • Kinase Stimulation & Cell Lysis:

    • Stimulate the kinase by adding 10 µL of FGF2 ligand (prepared according to kit instructions) to each well, except for the unstimulated control wells.

    • Incubate for 10 minutes at 37°C.

    • Immediately place the plate on ice, aspirate the media, and add 100 µL of ice-cold 1X Cell Lysis Buffer to each well.

    • Incubate on ice for 5 minutes with gentle agitation.

  • ELISA Procedure:

    • Transfer 100 µL of the cell lysate from each well to the corresponding wells of the ELISA microplate pre-coated with the capture antibody.

    • Follow the specific incubation times, washing steps, and detection reagent additions as detailed in the manufacturer's protocol (e.g., Cell Signaling Technology PathScan® kit).[7]

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Secondary Assay — Cell Viability (CellTiter-Glo® 2.0)

This protocol measures the number of viable cells in culture based on quantifying the amount of ATP present, which signals the presence of metabolically active cells.[11]

Causality Behind Key Steps:

  • Long Incubation: A 72-hour incubation period is chosen to allow for multiple cell doubling times, enabling the measurement of both cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

  • Reagent Equilibration: The CellTiter-Glo® reagent must be equilibrated to room temperature to ensure optimal luciferase activity.

  • Lysis and Signal Stabilization: The reagent contains a detergent to lyse the cells and release ATP, as well as a thermostable luciferase that generates a stable "glow-type" luminescent signal.[13][14]

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest H1581 cells and seed 3,000 cells per well in 100 µL of complete growth medium into a 96-well solid white plate.

    • Incubate overnight (16-18 hours) at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 10-point, 3-fold serial dilution of each pyrazolopyridine derivative and controls in complete growth medium.

    • Add 10 µL of the diluted compounds to the respective wells. Include vehicle-only (DMSO) and no-cell (media only) controls.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well.

  • Signal Development and Data Acquisition:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

Data Analysis and Interpretation

For both assays, the goal is to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀).

  • Normalization:

    • Subtract the background signal (no-cell or unstimulated controls) from all data points.

    • Normalize the data as a percentage of the positive control (DMSO-treated, stimulated cells), where this value represents 100% activity (for the phosphorylation assay) or 100% viability.

    • Formula: % Activity/Viability = [(Value_Compound - Value_Background) / (Value_DMSO - Value_Background)] * 100

  • Curve Fitting:

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data using a four-parameter logistic (4PL) non-linear regression model in software like GraphPad Prism or R. This will yield the IC₅₀ value.

  • Interpretation:

    • A potent compound will have a low IC₅₀ value in the low nanomolar to micromolar range in both assays.

    • Strong correlation between the phospho-target IC₅₀ and the cell viability IC₅₀ provides high confidence that the compound's anti-proliferative effect is driven by on-target kinase inhibition.

Sample Data Presentation
Compound IDDerivative StructurePhospho-FGFR1 IC₅₀ (nM)H1581 Viability IC₅₀ (nM)
Control AZD45475.215.8
PYR-001 R = H150.3455.1
PYR-002 R = OMe25.678.3
PYR-003 R = Cl8.925.1

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. [Link][9]

  • Zhang, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link][1]

  • Klink, T. A., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH Probe Reports. [Link][15]

  • BPS Bioscience. (n.d.). ERK1 Kinase Assay Kit. [Link][16]

  • He, L., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. [Link][10]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][2]

  • Li, D., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link][3]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link][7]

  • Kim, M., et al. (2015). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][4]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. [Link][12]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link][8]

  • Li, D., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link][5]

  • Li, D., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link][6]

Sources

Scale-Up Synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, owing to its structural resemblance to purine nucleobases.[1] This core is present in numerous compounds exhibiting a wide range of biological activities, including kinase inhibition, antiviral, and anticancer properties.[2] Specifically, the functionalization of this scaffold, such as the introduction of a bromine atom at the 5-position and an ethyl group at the 3-position, provides a valuable handle for further chemical modifications and optimization of pharmacological profiles. This document provides a comprehensive guide for the scale-up synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, intended for researchers, scientists, and professionals in drug development. The proposed synthetic strategy is designed for robustness, scalability, and efficiency, with a focus on addressing the challenges inherent in transitioning from laboratory-scale to pilot-plant or manufacturing-scale production.

Synthetic Strategy: A Convergent Approach

The synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is best approached through a convergent strategy, which involves the preparation of a key intermediate, 3-ethyl-5-aminopyrazole, followed by the construction of the pyridine ring and subsequent bromination. This approach offers greater flexibility and control over the introduction of substituents at desired positions.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow A Starting Materials B Synthesis of 3-Ethyl-5-aminopyrazole A->B Key Intermediate Synthesis C Cyclization Reaction B->C Pyridine Ring Formation D Bromination C->D Regioselective Halogenation E Final Product: 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine D->E Purification

Caption: A high-level overview of the synthetic workflow for 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

Part 1: Synthesis of the Key Intermediate: 3-Ethyl-5-aminopyrazole

The synthesis of 3-ethyl-5-aminopyrazole is a critical first step. A reliable method involves the condensation of a β-ketonitrile with hydrazine.

Protocol 1: Synthesis of 3-Ethyl-5-aminopyrazole

Reaction Scheme:

3-Ethyl-5-aminopyrazole + Malonaldehyde bis(dimethyl acetal) -> 3-Ethyl-1H-pyrazolo[3,4-b]pyridine

3-Ethyl-1H-pyrazolo[3,4-b]pyridine + NBS -> 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Caption: Key considerations for the scale-up synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

Synthesis of 3-Ethyl-5-aminopyrazole (Protocol 1)
  • Reagent Handling: The use of sodium ethoxide requires an inert atmosphere to prevent reaction with moisture. On a large scale, handling and charging of this moisture-sensitive solid should be done using appropriate containment systems.

  • Temperature Control: The initial condensation reaction is exothermic. The rate of addition of diethyl carbonate should be carefully controlled to maintain the reaction temperature within a safe range. Adequate cooling capacity of the reactor is essential.

  • Hydrazine Handling: Hydrazine hydrate is toxic and corrosive. Closed-system transfers and appropriate personal protective equipment (PPE) are mandatory. The addition of hydrazine hydrate should be done at a controlled rate to manage the exotherm.

Cyclization to 3-Ethyl-1H-pyrazolo[3,4-b]pyridine (Protocol 2)
  • Reaction Medium: While acetic acid is a common solvent, its corrosive nature at high temperatures needs to be considered for reactor material compatibility. The use of PPA can be challenging on a large scale due to its high viscosity, making stirring and product isolation difficult.

  • Work-up: The neutralization step can be highly exothermic and may generate significant amounts of gas. Slow and controlled addition of the neutralizing agent with efficient stirring and cooling is critical.

Bromination (Protocol 3)
  • Brominating Agent: While NBS is generally safer to handle than liquid bromine, the solid addition to a large reactor can be challenging. A solution of NBS in a suitable solvent may be preferred for controlled addition.

  • Exotherm Control: The bromination reaction is exothermic. Maintaining a low temperature during the addition of NBS is crucial to prevent the formation of over-brominated byproducts and to ensure safety. A reliable reactor cooling system is paramount.

  • Light Sensitivity: The reaction should be protected from light to minimize radical side reactions.

  • Quenching: The quenching of excess NBS with sodium thiosulfate is also exothermic and should be performed with care.

Purification
  • Crystallization: For large-scale purification, recrystallization is often preferred over chromatography. The development of a robust crystallization process is key to obtaining the final product with high purity and in a consistent crystalline form.

  • Solvent Selection: The choice of solvents for extraction and purification should consider not only solubility and selectivity but also safety, environmental impact, and ease of recovery.

Data Presentation: Expected Yields and Characterization

StepProductExpected Yield (%)Analytical Methods
13-Ethyl-5-aminopyrazole60-75¹H NMR, ¹³C NMR, LC-MS
23-Ethyl-1H-pyrazolo[3,4-b]pyridine70-85¹H NMR, ¹³C NMR, LC-MS, m.p.
35-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine80-90¹H NMR, ¹³C NMR, LC-MS, HRMS, m.p.

Conclusion

The provided protocols and scale-up considerations offer a comprehensive guide for the synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. By carefully controlling reaction parameters, ensuring proper safety measures, and optimizing the process for a larger scale, researchers and drug development professionals can efficiently produce this valuable building block for further chemical exploration and drug discovery programs. A thorough understanding of the underlying chemistry and process engineering principles is essential for a successful and safe scale-up.

References

  • Organic Syntheses, Coll. Vol. 5, p.39 (1973); Vol. 47, p.5 (1967).

  • Elmaati, T. A., & El-Taweel, F. M. A. (2004). Recent developments in aminopyrazole chemistry. Arkivoc, 2004(5), 1-53.

  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1836-1843.

  • Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6475.

  • Landor, S. R., Landor, P. D., & Fomum, Z. T. (1977). Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. Journal of the Chemical Society, Perkin Transactions 1, 12, 1294-1298.

  • Aggarwal, N., Kumar, R., & Singh, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beni-Suef University Journal of Basic and Applied Sciences, 7(1), 1-18.

  • Al-Zahrani, F. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 16(43), 8086-8103.

  • Sarva, S., et al. (2021). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives 4a–i. ResearchGate.

  • Tsolerantou, A., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(11), 2795.

  • De Dietrich Process Systems. (n.d.). Qvf® Bromine Processes.

  • Grove, M. D. (1967). U.S. Patent No. 3,314,762. Washington, DC: U.S. Patent and Trademark Office.

  • BenchChem. (2025). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.

  • TCI Chemicals. (2014). Regioselective Bromination of Fused Pyridine N-Oxides.

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2147.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 6-Bromochromane-3-carboxylic acid.

  • Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. European Journal of Medicinal Chemistry, 46(2), 692-706.

  • ResearchGate. (n.d.). Cyclization reaction with 3‐amino pyrazole derivatives for efficient...

  • Kumar, A., & Jayaroopa, P. (2013). Recent highlights in the synthesis and biological significance of pyrazole derivatives. European Journal of Medicinal Chemistry, 69, 1-22.

  • Kysil, A. S., et al. (2008). Cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds. Chemistry of Heterocyclic Compounds, 44(10), 1237-1242.

  • Al-Zahrani, F. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.

  • Wang, Y., et al. (2019). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 6(15), 2736-2740.

  • Institute of Pharmacy Technology, Salipur. (n.d.). UNIT-I PILOT PLANT SCALE UP TECHNIQUES.

  • Akhavan, M., & Bekhradnia, A. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline. RSC Advances, 14(13), 9036-9057.

  • Wang, M., et al. (2025). Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 23, 7260-7264.

  • Al-Azmi, A. (2020). Theoretical and X-ray studies on the cyclization of 1-phenyl-5-(3-aryltriaz-1-en-1-yl)- 1H-pyrazole-4-carbonitriles and 2-amino-. Kuwait Journal of Science, 47(1).

  • Sigma-Aldrich. (n.d.). 3-Bromo-1H-pyrazolo[3,4-b]pyridine.

  • Kumar, A., et al. (2012). Synthesis of diversely 1,3,5-trisubstituted pyrazoles via 5-exo-dig cyclization. Organic & Biomolecular Chemistry, 10(23), 4505-4508.

  • Pharmaguideline. (n.d.). Pilot Plant Scale-up Considerations for Solids, Liquid orals, Semi solids and Relevant Documentation.

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry, 40, 116179.

  • Al-Zahrani, F. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237.

  • Palem, C. R. (2024). Scale-Up Factors in the Development and Commercial Execution of Oral Solid Dosage Forms: A Current Industry Perspective. Journal of Pharmacology and Pharmaceutical Research, 7(1), 7-14.

  • Palem, C. R. (2024). Scale-Up Factors in the Development and Commercial Execution of Oral Solid Dosage Forms: A Current Industry Perspective. Journal of Pharmacology and Pharmaceutical Research, 7(1), 7-14.

  • Thowsif, B. M., et al. (2024). plant scale up techniques. IAJPS, 11(01), 567-581.

Sources

Application Notes and Protocols for the N1-Position Functionalization of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to the purine nucleus has made it a versatile template for the design of a wide array of biologically active molecules.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, antiviral, antimicrobial, and anticancer properties.[1][3][4] The functionalization of the pyrazolo[3,4-b]pyridine ring system is a key strategy for modulating the physicochemical properties and biological activities of these molecules, and the N1 position of the pyrazole ring is a primary site for such modifications.

This document provides a comprehensive guide to the functionalization of the N1 position of 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, a key intermediate for the synthesis of diverse compound libraries. We will explore detailed protocols for N-alkylation, N-arylation, and N-acylation, with a focus on the rationale behind the experimental choices and strategies to ensure high yields and regioselectivity.

Regioselectivity in the Functionalization of the Pyrazole Ring

The pyrazolo[3,4-b]pyridine scaffold possesses two nitrogen atoms in the pyrazole ring, N1 and N2, both of which are nucleophilic and can potentially undergo functionalization. However, in the absence of directing groups, the 1H-tautomer of pyrazolo[3,4-b]pyridines is generally more stable than the 2H-tautomer.[2][4] Consequently, functionalization at the N1 position is often thermodynamically favored. The regioselectivity of these reactions can be influenced by several factors, including the nature of the electrophile, the reaction conditions (solvent, base, temperature), and the steric and electronic properties of the substituents on the heterocyclic core. For the 3-ethyl substituted scaffold, the electronic contribution of the ethyl group is minimal, and steric hindrance is not expected to be a significant factor in directing functionalization.

N1-Alkylation: Introducing Diverse Aliphatic Moieties

N-alkylation is a fundamental transformation for introducing a wide range of aliphatic side chains, which can significantly impact the solubility, lipophilicity, and target engagement of the final compound. A common and effective method for the N-alkylation of pyrazoles and related heterocycles involves deprotonation with a strong base followed by reaction with an alkylating agent.

Protocol 1: General Procedure for N1-Alkylation

This protocol describes a general method for the N1-alkylation of 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine using sodium hydride as the base and an alkyl halide as the electrophile.

Materials:

  • 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq).

  • Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Hydrogen gas evolution will be observed.

  • Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until the gas evolution ceases, to ensure complete formation of the sodium salt.

  • Alkylation: Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N1-alkylated product.

Causality Behind Experimental Choices:

  • Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrazole nitrogen. Anhydrous aprotic solvents like DMF and THF are used to prevent quenching of the base and the anionic intermediate.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride and the resulting anion with moisture and oxygen.

  • Temperature Control: The initial deprotonation and the addition of the alkyl halide are performed at 0 °C to control the exothermic reaction and minimize potential side reactions.

  • Workup: Quenching with a mild proton source like saturated NH₄Cl neutralizes any unreacted base. The aqueous workup and extraction are standard procedures for isolating the organic product.

Self-Validation and Characterization:

The successful synthesis of the N1-alkylated product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced alkyl group are key indicators of a successful reaction. A Nuclear Overhauser Effect (NOE) NMR experiment can be used to definitively confirm the N1-regioselectivity by observing the spatial proximity between the protons of the newly introduced alkyl group and the H6 proton of the pyridine ring.

N1-Arylation: Forging Carbon-Nitrogen Bonds

The introduction of aryl or heteroaryl moieties at the N1 position is a powerful strategy for exploring structure-activity relationships, as these groups can participate in π-stacking interactions and other key binding events with biological targets. Transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, are the most common methods for N-arylation.

Protocol 2: Copper-Catalyzed N1-Arylation (Ullmann-Type Reaction)

This protocol describes a copper-catalyzed N-arylation of 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine with an aryl iodide.

Materials:

  • 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

  • Aryl iodide or aryl bromide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • L-Proline or N,N'-dimethylethylenediamine (DMEDA) as a ligand

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a reaction vial or flask, add 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq), aryl iodide (1.2-1.5 eq), CuI (10-20 mol%), the ligand (20-40 mol%), and the base (2.0-3.0 eq).

  • Solvent Addition: Add anhydrous DMSO or 1,4-dioxane.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture at 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the N1-arylated product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type couplings. The addition of a ligand, such as L-proline or DMEDA, can accelerate the reaction and improve the yield by stabilizing the copper catalyst and facilitating the reductive elimination step.

  • Base: A strong inorganic base like K₂CO₃ or Cs₂CO₃ is required to deprotonate the pyrazole nitrogen and to act as a halide scavenger.

  • Solvent: High-boiling polar aprotic solvents like DMSO or dioxane are typically used to ensure the solubility of the reactants and to allow for the higher reaction temperatures often required for these couplings.

Protocol 3: Palladium-Catalyzed N1-Arylation (Buchwald-Hartwig Amination)

This protocol outlines a palladium-catalyzed approach for the N1-arylation of 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine with an aryl boronic acid.

Materials:

  • 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos)

  • Potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (2.0-3.0 eq) in a reaction vessel.

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture at 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a plug of celite.

  • Washing: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by silica gel column chromatography to yield the N1-arylated product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Palladium catalysts are highly efficient for C-N bond formation. The choice of phosphine ligand is critical and often requires screening to find the optimal one for a specific substrate combination. Bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos are often effective.

  • Base: A strong base is necessary to facilitate the catalytic cycle. The choice of base can influence the reaction rate and yield.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is essential for catalytic activity.

N1-Acylation: Installation of Carbonyl Functionality

N-acylation introduces a carbonyl group at the N1 position, which can serve as a handle for further functionalization or as a key pharmacophoric element. This transformation is typically achieved by reacting the pyrazolo[3,4-b]pyridine with an acylating agent in the presence of a base.

Protocol 4: General Procedure for N1-Acylation

This protocol provides a general method for the N-acylation of 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine using an acyl chloride or anhydride.

Materials:

  • 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add the base (e.g., triethylamine, 1.5-2.0 eq).

  • Acylation: Cool the mixture to 0 °C and add the acyl chloride or anhydride (1.1-1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the N1-acylated product.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides and anhydrides are highly reactive electrophiles that readily acylate the pyrazole nitrogen.

  • Base: An organic base like triethylamine or pyridine is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

  • Solvent: Anhydrous aprotic solvents like DCM or THF are suitable for this reaction.

Data Presentation

Functionalization TypeElectrophile/Coupling PartnerCatalyst/BaseSolventTemperature (°C)Typical Yield Range (%)
N1-Alkylation Alkyl HalideNaHDMF or THF0 to 6060-95
N1-Arylation (Ullmann) Aryl Iodide/BromideCuI / K₂CO₃ or Cs₂CO₃DMSO or Dioxane80-12040-80
N1-Arylation (Buchwald) Arylboronic AcidPd(OAc)₂ / XPhos / K₃PO₄Toluene or Dioxane80-11050-90
N1-Acylation Acyl Chloride/AnhydrideEt₃N or PyridineDCM or THF0 to RT70-98

Visualizations

Experimental Workflow for N1-Functionalization

G cluster_start Starting Material cluster_alkylation N1-Alkylation cluster_arylation N1-Arylation cluster_acylation N1-Acylation start 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine deprotonation Deprotonation (NaH, DMF/THF, 0 °C) start->deprotonation coupling Cross-Coupling (Pd or Cu catalyst, Base, Solvent, Heat) start->coupling acylation Acylation (RCOCl/ (RCO)₂O, Base, DCM/THF) start->acylation alkylation Alkylation (R-X, 0 °C to RT) deprotonation->alkylation workup_alk Aqueous Workup & Purification alkylation->workup_alk product_alk N1-Alkyl Product workup_alk->product_alk workup_ary Workup & Purification coupling->workup_ary product_ary N1-Aryl Product workup_ary->product_ary workup_acy Aqueous Workup & Purification acylation->workup_acy product_acy N1-Acyl Product workup_acy->product_acy

Caption: General workflow for the N1-functionalization of 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

Regioselectivity of N-Functionalization

G cluster_0 Pyrazolo[3,4-b]pyridine Core cluster_1 Reaction Conditions cluster_2 Potential Products Core 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine Conditions Electrophile (E+) Base, Solvent, Temp. N1_Product N1-Functionalized Product (Thermodynamically Favored) Conditions->N1_Product Major Product N2_Product N2-Functionalized Product (Kinetically Possible) Conditions->N2_Product Minor Product

Caption: Regioselectivity in the N-functionalization of the pyrazolo[3,4-b]pyridine core.

References

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). ResearchGate. [Link]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Digital.CSIC. [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 12(10), 1726-1736. [Link]

  • Katz, J. D., et al. (2008). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters, 49(45), 6449-6451. [Link]

  • Zhang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. [Link]

  • Optimization studies on N 1 -arylation of 1H-pyrazolo[3,4-b]pyridin-3- amine a. (n.d.). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed Central. [Link]

  • Gore, R. P., et al. (2011). A review on various synthetic methodologies for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]

  • Organic Chemistry Portal. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • N-Arylation of 1-isopropyl-1H-pyrazolo[3,4-b]pyridin-3-amine a. (n.d.). ResearchGate. [Link]

  • Wang, Y., et al. (2019). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 43(3-4), 141-145. [Link]

  • Singh, A., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Communications Chemistry, 6(1), 1-9. [Link]

  • Doganc, F., & Goker, H. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 49(1), 15-22. [Link]

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(18), 6143-6147. [Link]

  • N-Acylation in combinatorial chemistry. (n.d.). ARKAT USA, Inc. [Link]

  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(4), 177-186. [Link]

  • Regioselective Difunctionalization of Pyridines via 3,4-Pyridynes. (2021). ResearchGate. [Link]

Sources

Preparation of 5-amino-3-ethyl-1H-pyrazolo[3,4-b]pyridine from the bromo derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-amino-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Abstract

This application note provides a comprehensive guide for the synthesis of 5-amino-3-ethyl-1H-pyrazolo[3,4-b]pyridine from its corresponding bromo-derivative, 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine core is a significant heterocyclic scaffold found in numerous compounds with diverse pharmacological activities, making efficient synthetic routes to its functionalized derivatives highly valuable for drug discovery and development.[1][2] This document details a robust and widely applicable method for C-N bond formation: the Buchwald-Hartwig amination. The guide offers a thorough examination of the reaction mechanism, a detailed, step-by-step experimental protocol, and insights into critical process parameters. It is intended for researchers and scientists in organic synthesis and medicinal chemistry.

Introduction and Reaction Principle

The conversion of an aryl or heteroaryl halide to an amine is a fundamental transformation in organic chemistry. While classical methods like nucleophilic aromatic substitution (SNAr) are effective for highly activated substrates, they often require harsh conditions and have limited scope.[3][4] For less activated systems such as 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, palladium-catalyzed cross-coupling reactions offer a milder and more versatile alternative.[5]

The Buchwald-Hartwig amination has emerged as a premier method for constructing C(aryl)-N bonds, celebrated for its broad substrate scope and functional group tolerance.[5][6] The reaction couples an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[7]

The catalytic cycle, central to the reaction's success, involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the pyrazolo[3,4-b]pyridine substrate to form a Pd(II) complex.[8]

  • Amine Coordination and Deprotonation: The amine (or ammonia equivalent) coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[8]

  • Reductive Elimination: The desired 5-amino-3-ethyl-1H-pyrazolo[3,4-b]pyridine product is formed through reductive elimination, a step which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

The choice of ligand is paramount; bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and enhance catalyst stability and activity.[7][9]

Visualizing the Mechanism and Workflow

To clarify the underlying chemistry and the practical execution of the synthesis, the following diagrams illustrate the Buchwald-Hartwig catalytic cycle and the general experimental workflow.

Buchwald-Hartwig Catalytic Cycle Figure 1: Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex (Ar)Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition amido_complex Amido Complex (Ar)Pd(II)(NHR)L₂ oa_complex->amido_complex Ligand Exchange & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NHR (Product) amido_complex->product reagents Ar-Br (Bromo Derivative) reagents->oa_complex amine_reagent H₂NR (Amine) Base amine_reagent->amido_complex

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Experimental Workflow Figure 2: Experimental Synthesis Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents (Substrate, Catalyst, Ligand, Base) setup->reagents solvent 3. Add Solvent & Amine Source reagents->solvent reaction 4. Heat Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Reaction Workup (Quench, Extract) monitor->workup Upon Completion purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS, etc.) purify->characterize

Caption: A general workflow for the synthesis and purification process.

Detailed Experimental Protocol

This protocol describes the amination of 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine using lithium bis(trimethylsilyl)amide (LHMDS) as an ammonia equivalent.[9][10] All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques to prevent catalyst degradation.[11]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine>95%Commercial SourceStarting material (1.0 equiv)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStrem, Sigma-AldrichPalladium Precatalyst (1-2 mol%)
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Ligand GradeStrem, Sigma-AldrichBulky phosphine ligand (2-4 mol%)
Lithium bis(trimethylsilyl)amide (LHMDS)1.0 M in THFSigma-AldrichAmmonia equivalent and base (2.2-2.5 equiv)
Anhydrous Toluene or 1,4-DioxaneAnhydrous, <50 ppm H₂OAcros Organics, SigmaReaction solvent
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography
HexanesACS GradeFisher ScientificFor chromatography
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent GradeStandard Lab SupplyFor quenching the reaction
BrineReagent GradeStandard Lab SupplyFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousStandard Lab SupplyFor drying organic layer
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography
Equipment
  • Oven-dried Schlenk flask or sealable reaction tube with a magnetic stir bar

  • Standard Schlenk line with Argon or Nitrogen gas supply

  • Syringes and needles for liquid transfers

  • Heating mantle or oil bath with temperature controller and magnetic stirrer

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and column chromatography

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).[8]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.[7]

  • Solvent Addition: Under a positive pressure of argon, add anhydrous toluene (to achieve a concentration of ~0.1 M with respect to the starting material) via syringe.

  • Reagent Addition: Begin stirring the mixture. Slowly add the solution of LHMDS (2.5 equiv, 1.0 M in THF) to the flask via syringe over 5 minutes. The mixture may change color.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath.[11]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and withdraw a small aliquot via syringe under argon. Quench the aliquot with a drop of water and dilute with ethyl acetate before analysis. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[12]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).[7]

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing). The fractions containing the desired product are identified by TLC, combined, and concentrated to yield 5-amino-3-ethyl-1H-pyrazolo[3,4-b]pyridine as a solid.

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Palladium compounds and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.

  • LHMDS is a strong base and is pyrophoric upon contact with moisture. Handle with extreme care using proper syringe techniques.

  • Anhydrous solvents are flammable. Keep away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (due to oxygen/moisture exposure).Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. Use freshly opened anhydrous solvents.
Insufficiently active ligand/catalyst system.Screen other bulky phosphine ligands (e.g., RuPhos, BrettPhos) or different palladium sources (e.g., Pd(OAc)₂).[10][11]
Base is not strong enough or has degraded.Use a freshly opened bottle of LHMDS or titrate it before use. Consider an alternative base like sodium tert-butoxide (NaOtBu).[8]
Formation of Side Products Hydrodehalogenation (replacement of Br with H).This can occur if moisture is present or if the reductive elimination is slow. A bulkier ligand may favor the desired C-N coupling over side reactions.
Dimerization of the starting material.Lower the reaction temperature or use a more dilute solution.
Difficult Purification Product co-elutes with impurities.Optimize the eluent system for column chromatography. A different solvent system (e.g., dichloromethane/methanol) may provide better separation.
Residual palladium in the final product.Pass the purified product through a pad of silica or a specialized palladium scavenger.

Conclusion

The Buchwald-Hartwig amination provides a highly effective and reliable method for the synthesis of 5-amino-3-ethyl-1H-pyrazolo[3,4-b]pyridine from its bromo precursor. By carefully selecting the catalyst, ligand, and base, and by maintaining strict anhydrous and anaerobic conditions, this transformation can be achieved in good to excellent yields. This protocol serves as a foundational guide for researchers, enabling the synthesis of valuable building blocks for the development of novel therapeutics and functional materials.

References

  • National Center for Biotechnology Information (2024). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(1), 238-253. Available at: [Link]

  • Gouda, M. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. Available at: [Link]

  • Voulgari, E., et al. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 24(18), 3352. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6433. Available at: [Link]

  • Zhang, C., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 863-874. Available at: [Link]

  • Kinzel, T., et al. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 12(19), 4340–4343. Available at: [Link]

  • Wikipedia contributors (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Ghorab, M. M., et al. (2013). Synthesis of New Polyheterocyclic Ring Systems Derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(10), 1373-1386. Available at: [Link]

  • Dziedzic, R. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable (2017). Buchwald-Hartwig Amination. Available at: [Link]

  • TMP Chem (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Pearson. Nucleophilic Aromatic Substitution Practice Questions & Answers. Organic Chemistry. Available at: [Link]

  • TMP Chem (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • TMP Chem (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. YouTube. Available at: [Link]

  • National Center for Biotechnology Information (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Common problems in pyrazolo[3,4-b]pyridine synthesis and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[3,a-b]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The pyrazolo[3,4-b]pyridine core is a key structural motif in a wide range of biologically active compounds, including kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2][3][4] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses specific issues that you may encounter during the synthesis of pyrazolo[3,4-b]pyridines. The answers are based on established chemical principles and insights from recent literature.

Issue 1: Low or No Yield of the Desired Product

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative, but I am getting a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of pyrazolo[3,4-b]pyridines, especially in multi-component reactions, are a common challenge.[5] Several factors can contribute to this issue. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: The purity of your reactants, particularly the aminopyrazole, is critical. Impurities can act as catalyst poisons or participate in side reactions, thus reducing the yield of the desired product.

    • Recommendation: Ensure that the aminopyrazole and other starting materials are of high purity. If necessary, recrystallize or purify the reactants before use.[5]

  • Reaction Conditions:

    • Solvent: The choice of solvent is crucial as it affects the solubility of reactants and the reaction kinetics. Acetic acid is a commonly used solvent for these reactions, often at reflux temperatures.[1] However, other solvents like ethanol, methanol with HCl, or even water have been successfully employed.[1]

    • Catalyst: The selection and loading of the catalyst can significantly influence the reaction outcome.[5] For some syntheses, a Lewis acid catalyst like ZrCl₄ can be effective.[4]

    • Temperature and Reaction Time: Suboptimal temperature or reaction time can lead to incomplete reactions or the degradation of products.[5] It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. While some reactions proceed at room temperature, others may require heating.[1][5] Microwave irradiation has also been used to accelerate these reactions.[6][7]

  • Reaction Mechanism and Stoichiometry: Ensure that the stoichiometry of the reactants is correct. In a three-component reaction, an imbalance in the molar ratios can lead to the formation of unwanted byproducts.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity of the reaction?

Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when using unsymmetrical starting materials like a non-symmetrical 1,3-dicarbonyl compound.[1] The proportions of the resulting regioisomers depend on the relative electrophilicity of the two carbonyl groups.[1]

  • Controlling Regioselectivity:

    • Choice of Starting Materials: If possible, using symmetrical starting materials will avoid the issue of regioisomerism altogether. When using unsymmetrical dicarbonyl compounds, the difference in the electrophilicity of the two carbonyl groups can influence the regioselectivity. For example, in 1,1,1-trifluoropentane-2,4-dione, the carbonyl group attached to the CF₃ group is more electrophilic.[1]

    • Reaction Conditions: The choice of catalyst and solvent can sometimes influence the regioselectivity. It is advisable to consult the literature for specific examples similar to your target molecule.[5]

    • Stepwise Synthesis: A stepwise approach, where the pyridine ring is formed onto a pre-existing pyrazole, can offer better control over regioselectivity.[1]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. The choice of eluent is critical. A gradient of hexane and ethyl acetate is a good starting point for many organic compounds.[5]

Issue 3: Difficulties in Product Purification

Question: I am having trouble purifying my final pyrazolo[3,4-b]pyridine product. What are the best practices for purification?

Answer: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[5]

  • Work-up Procedure: A proper work-up is crucial to remove catalysts and inorganic salts. This may involve washing the organic layer with a mild base (like saturated NaHCO₃ solution) to remove acidic catalysts, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄).[8]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[5]

    • Mobile Phase: A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[5]

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for purification. The choice of solvent for recrystallization is critical and may require some experimentation.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or No Yield Impure starting materialsRecrystallize or purify reactants before use.[5]
Suboptimal reaction temperature or timeMonitor reaction progress by TLC to determine optimal conditions.[5] Consider microwave-assisted synthesis.[6]
Incorrect solvent or catalystScreen different solvents (e.g., acetic acid, ethanol) and catalysts.[1][5]
Formation of Regioisomers Use of unsymmetrical starting materialsIf possible, use symmetrical reactants.[1] Optimize reaction conditions to favor one isomer.[5]
Difficulty in separationUse flash column chromatography with a carefully selected eluent system.[5]
Difficult Purification Presence of catalyst or salt residuesPerform a thorough aqueous work-up.[5][8]
Co-eluting impuritiesOptimize column chromatography conditions (e.g., different solvent system, different stationary phase).
Product is an oil or difficult to crystallizeAttempt co-distillation with a non-polar solvent to remove residual solvent, or try to form a salt of the product.

Experimental Protocols

Protocol 1: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine via Condensation of 5-Aminopyrazole with a 1,3-Dicarbonyl Compound

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 5-Aminopyrazole derivative (1.0 mmol)

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the 5-aminopyrazole derivative (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol).

  • Add glacial acetic acid (5 mL) to the flask.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated product can be collected by filtration.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Diagrams

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Pyrazolo[3,4-b]pyridine purity Check Purity of Starting Materials start->purity conditions Optimize Reaction Conditions start->conditions workup Review Work-up & Purification start->workup purify_reactants Recrystallize or re-purify reactants purity->purify_reactants optimize_temp Vary Temperature conditions->optimize_temp optimize_time Vary Reaction Time conditions->optimize_time optimize_solvent Screen Solvents conditions->optimize_solvent optimize_catalyst Screen Catalysts conditions->optimize_catalyst check_extraction Ensure complete extraction workup->check_extraction optimize_chromatography Optimize chromatography workup->optimize_chromatography

Caption: Troubleshooting workflow for low reaction yield.

General Reaction Scheme for Pyrazolo[3,4-b]pyridine Synthesis

reaction_scheme cluster_conditions Conditions aminopyrazole 5-Aminopyrazole product Pyrazolo[3,4-b]pyridine aminopyrazole->product dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->product solvent Solvent (e.g., Acetic Acid) heat Heat / Microwave

Caption: General synthesis of pyrazolo[3,4-b]pyridines.

References

  • BenchChem. (n.d.). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Cerezo-Galan, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available from: [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Advance online publication. [Link]

  • PubMed. (2022). 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022 Mar 30;27(7):2237. doi: 10.3390/molecules27072237.
  • ChemInform Abstract. (2010). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 41(32).
  • Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6443. Available from: [Link]

  • ResearchGate. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from: [Link]

  • El-Sattar, N. E. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96.
  • Diaz-Ortiz, A., et al. (2000).
  • ResearchGate. (n.d.). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. Retrieved from: [Link]

  • Osipyan, A. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 808. Available from: [Link]

  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters, 31, 127685.
  • ResearchGate. (2012). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. Current Organic Chemistry, 16(3), 400-417.
  • ResearchGate. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Retrieved from: [Link]

  • Agalave, S. G., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(7), 1735.
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34685-34691.
  • Sharma, P., et al. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. ACS Omega.
  • Kumar, R. S., et al. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega.
  • Nguyen, T. H., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2269-2277.
  • Nowak, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(19), 6275.
  • ResearchGate. (2011). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Retrieved from: [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13, 34685-34691.

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromo-pyrazolopyridine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of nitrogen-containing heterocycles. The unique electronic and structural properties of pyrazolopyridines can present specific challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve high-yielding, reproducible results.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of bromo-pyrazolopyridines. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Q1: My reaction shows low to no conversion of the bromo-pyrazolopyridine starting material. What are the likely causes and how can I fix it?

Low or no product yield is the most frequent challenge, often stemming from issues with catalyst activity or suboptimal reaction conditions. The nitrogen atoms in the pyrazolopyridine core can coordinate to the palladium center, acting as a ligand and poisoning the catalyst.[1][2]

Here is a logical workflow to diagnose the issue systematically.

G Start Low / No Yield Observed CheckCatalyst Step 1: Evaluate Catalyst System Start->CheckCatalyst CheckReagents Step 2: Verify Reagent Quality Start->CheckReagents CheckConditions Step 3: Assess Reaction Conditions Start->CheckConditions CatalystPoisoning Catalyst Poisoning by Heterocycle? CheckCatalyst->CatalystPoisoning OxygenDeactivation Oxygen Deactivation? CheckCatalyst->OxygenDeactivation BoronicAcid Boronic Acid/Ester Degradation? CheckReagents->BoronicAcid SolventPurity Solvent/Base Quality? CheckReagents->SolventPurity BaseSolvent Incorrect Base or Solvent? CheckConditions->BaseSolvent Temperature Suboptimal Temperature? CheckConditions->Temperature SolutionLigand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CatalystPoisoning->SolutionLigand Yes SolutionDegas Rigorously Degas Solvents & Maintain Inert Atmosphere OxygenDeactivation->SolutionDegas Yes SolutionReagent Use Fresh Boronic Acid or Switch to Pinacol Ester BoronicAcid->SolutionReagent Yes SolutionPurify Use Anhydrous Solvents & Finely Ground, Dry Base SolventPurity->SolutionPurify Yes SolutionScreen Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) & Solvents (Dioxane/H₂O, Toluene/H₂O) BaseSolvent->SolutionScreen Yes SolutionTemp Optimize Temperature (Typically 80-110 °C) Temperature->SolutionTemp Yes G Pd0 Pd(0)L₂ (Active Catalyst) ArPdX R¹-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArX R¹-X (Bromo-pyrazolopyridine) ArX->ArPdX ArPdAr R¹-Pd(II)L₂-R² ArPdX->ArPdAr Transmetalation Boronic R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->ArPdAr ArPdAr->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) ArPdAr->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your pyrazolopyridine, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive halides. 2. Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate). [3]3. Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst. Why it matters: Each step has specific requirements. A slow oxidative addition might need a more electron-rich ligand. Failed transmetalation points to an issue with the base or the stability of the boron reagent. Slow reductive elimination can be accelerated by bulky ligands.

Q4: How do I choose the best palladium catalyst and ligand for my bromo-pyrazolopyridine substrate?

For challenging heteroaromatic substrates, the choice of ligand is often more critical than the palladium source (precatalyst).

  • Palladium Precatalyst: Common choices like Pd(OAc)₂ and Pd₂(dba)₃ are effective and generate the active Pd(0) species in situ. Pre-formed catalysts, where the ligand is already complexed to the palladium (e.g., Pd(dppf)Cl₂), can also be very reliable. [4]* Ligands: The key is to use ligands that are both electron-rich and sterically bulky .

    • Electron-richness increases the electron density on the palladium, which promotes the oxidative addition step with the aryl bromide. [5] * Steric bulk facilitates the final reductive elimination step to release the product and turn over the catalyst. [6]It also helps prevent the formation of inactive palladium dimers.

Table: Comparison of Common Ligands for Heteroaryl Coupling

Ligand ClassExample(s)Key Features & When to Use
Triarylphosphines PPh₃The "classic" ligand. Often insufficient for challenging, electron-deficient, or sterically hindered heterocycles like pyrazolopyridines. May require higher temperatures and catalyst loadings. [7]
Dialkylbiaryl Phosphines (Buchwald Ligands) SPhos, XPhos, RuPhosHighly Recommended. The current state-of-the-art for many challenging couplings. Their bulk and electron-donating nature accelerate both oxidative addition and reductive elimination, allowing for lower catalyst loadings and milder conditions. [8]
Bidentate Phosphines dppf, XantphosCan be very effective, forming stable complexes. Dppf is a robust, general-purpose ligand. Xantphos has a large "bite angle" which can be beneficial in promoting reductive elimination.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesVery strong electron-donating ligands that form highly stable and active palladium complexes. Excellent for coupling less reactive aryl chlorides, but also highly effective for bromides. [9]

Recommendation: Start with a Buchwald-type ligand like SPhos or XPhos in a 1:1 or 1:2 Pd:Ligand ratio.

Q5: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

This choice involves a trade-off between reactivity and stability. [10]

Feature Boronic Acid (R-B(OH)₂) Pinacol Boronate Ester (R-BPin)
Reactivity Generally more reactive, can lead to faster reaction times. [10] Less reactive, may require slightly higher temperatures or longer reaction times. [3]
Stability Prone to degradation via oxidation and protodeboronation. Can have a limited shelf-life. [11][10] Much more stable, often crystalline solids that are easy to handle, purify, and store. [10]
Handling Can be difficult to purify completely and may contain dehydated anhydride (boroxine) impurities. Easier to purify via crystallization or chromatography. Less hygroscopic.
Common Issues Protodeboronation, leading to yield loss. Slower transmetalation. The steric bulk of the pinacol group can hinder this step. [12]

| Recommendation | Good for rapid, small-scale synthesis if known to be stable. | Often the better choice for complex, multi-step syntheses, for less stable heteroaryl boron reagents, or when troubleshooting reproducibility issues. [10]|

Part 3: General Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic bromo-pyrazolopyridine. Optimization will likely be necessary.

Materials:

  • Bromo-pyrazolopyridine (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-pyrazolopyridine, the boronic acid/ester, and the base.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed organic solvent (e.g., 1,4-Dioxane) followed by the degassed water via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (a starting point of 90–100 °C is common).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC, LC-MS, or GC-MS until the bromo-pyrazolopyridine is consumed (typically 2–24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • Guram, A. S., King, A. O., Allen, J. G., Wang, X., Schenkel, L. B., Chan, J., Bunel, E. E., Faul, M. M., Larsen, R. D., Martinelli, M. J., & Reider, P. J. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Org. Lett., 8(9), 1787–1789. [Link]

  • Scrivanti, A., Berto, P., & Carturan, S. (2010). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Molecules, 15(4), 2225-2259. [Link]

  • Molander, G. A., & Canturk, B. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Organic letters, 11(13), 2695-2698. [Link]

  • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in transition metal (Pd,Ni,Fe)-catalyzed cross-coupling reactions using alkyl-organometallics. Chemical reviews, 111(3), 1417-1492. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura reaction and boron reagents–mechanism, synthesis and application. Chemical Society Reviews, 43(1), 412-443. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Zhang, L., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Reddit r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • ResearchGate. (n.d.). Optimization of ligands. [Table]. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • ResearchGate. (2023). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Table]. [Link]

  • Ridgway, B. H., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(30), 10811-10821. [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12871-12879. [Link]

  • Karuppasamy, K., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 559, 125-134. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. [Diagram]. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Angewandte Chemie International Edition, 45(35), 5860-5863. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The impact of cross-coupling reactions in drug discovery and development. Journal of medicinal chemistry, 57(24), 10257-10274. [Link]

  • ResearchGate. (n.d.). Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... [Table]. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12871-12879. [Link]

  • Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4485. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Thomas, D. A., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5894-5898. [Link]

  • ResearchGate. (2021). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Maluenda, I., & Navarro, O. (2015). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 20(4), 7528-7557. [Link]

Sources

Troubleshooting low yield in the synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges, particularly low yields, in this synthetic procedure. As a critical scaffold in drug discovery, achieving a high yield of this pyrazolopyridine intermediate is often paramount.[1][2][3][4] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

The Core Reaction: A Mechanistic Overview

The most common and reliable method for synthesizing the 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine core involves the acid-catalyzed condensation and cyclization of 3-Amino-5-bromopyridine with a β-ketoester, in this case, Ethyl propionylacetate (also known as ethyl 3-oxovalerate).[3][4][5] The reaction proceeds through a likely sequence of condensation to form an enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolopyridine ring system.

A common synthetic route for the target compound.

Troubleshooting Guide & FAQs

This section addresses the most frequent issues encountered during the synthesis. Each answer provides an explanation of the underlying chemistry and a detailed protocol for resolution.

Question 1: My reaction yield is very low, or the reaction fails to proceed. What are the most critical factors to investigate first?

Answer: This is a common and often multifaceted problem. Low or no conversion typically points to one of three areas: the quality of your starting materials, suboptimal reaction conditions, or improper reaction monitoring.

A. Purity of Starting Materials

The purity of your reactants is paramount. Impurities can act as catalysts for side reactions or inhibit the primary reaction pathway.

  • 3-Amino-5-bromopyridine: This starting material can be prone to oxidation and may contain residual impurities from its synthesis (e.g., from a Hofmann rearrangement or Sandmeyer reaction).[6][7] Oxidized impurities can impart a dark color and interfere with the initial condensation step.

  • Ethyl Propionylacetate: This β-ketoester can undergo hydrolysis if exposed to moisture or self-condensation over time.[8] The presence of water is particularly detrimental as it can compete with the aminopyridine during the condensation step.

Troubleshooting Protocol: Starting Material Validation

  • Visual Inspection: Both starting materials should be nearly colorless to pale yellow.[8] Significant discoloration (dark brown or red) in the 3-amino-5-bromopyridine is a red flag.

  • Purity Confirmation: If possible, confirm the purity of your starting materials via ¹H NMR or GC-MS before starting the reaction.

  • Purification of 3-Amino-5-bromopyridine:

    • Method: Recrystallization.

    • Solvent System: A mixture of ethyl acetate and heptane is a good starting point. Dissolve the solid in a minimal amount of hot ethyl acetate and add heptane until turbidity is observed. Allow to cool slowly to room temperature, then cool further in an ice bath.

    • Procedure: Filter the resulting crystals, wash with cold heptane, and dry thoroughly under vacuum.

  • Purification of Ethyl Propionylacetate:

    • Method: Vacuum Distillation.[9]

    • Procedure: Distill the ester under reduced pressure. Collect the fraction boiling at the correct temperature (approx. 100-110 °C at 25 mmHg).[9] Ensure your glassware is completely dry.

B. Suboptimal Reaction Conditions

The delicate balance of catalyst, temperature, and solvent can make or break this synthesis.

  • Catalyst: This reaction requires an acid catalyst to activate the carbonyl of the ketoester and facilitate dehydration. While glacial acetic acid often serves as both catalyst and solvent, other acids can be employed.[3]

  • Temperature: Insufficient heat will result in a sluggish reaction. However, excessive temperature can lead to the decomposition of the starting materials or the product, often indicated by the reaction mixture turning dark brown or black.[10]

  • Solvent: The solvent must effectively dissolve the reactants and be compatible with the reaction temperature.

Data Table: Recommended Reaction Parameters

ParameterRecommended ConditionRationale & Key Considerations
Catalyst Glacial Acetic AcidOften used in excess to serve as both catalyst and solvent. Ensures acidic pH for condensation and cyclization.
p-Toluenesulfonic acid (p-TSA)A stronger acid catalyst that can be used in catalytic amounts (0.1-0.2 eq.) in a high-boiling solvent like toluene or xylenes.
Solvent Glacial Acetic AcidHigh boiling point (118 °C) is suitable for driving the reaction.
Ethanol / Acetic Acid mixtureEthanol can improve the solubility of starting materials, but its lower boiling point may require longer reaction times.[11]
Toluene / XylenesAllows for azeotropic removal of water using a Dean-Stark apparatus, which can drive the reaction to completion.
Temperature 100 - 120 °CA good starting range. Refluxing in acetic acid is a common procedure.[3][10]
Time 6 - 24 hoursReaction progress must be monitored. Do not rely on a fixed time.

Troubleshooting Protocol: Reaction Optimization

  • Catalyst & Solvent Screen: If using acetic acid as a solvent fails, consider a catalytic amount of p-TSA in toluene with a Dean-Stark trap to remove water.

  • Temperature Optimization: Start at a lower temperature (e.g., 100 °C) and monitor the reaction by TLC. If the reaction is slow, cautiously increase the temperature in 10 °C increments, watching for any signs of decomposition.

  • Reaction Monitoring: Inadequate monitoring can lead to stopping the reaction too early or too late.[10] Use TLC to track the consumption of the limiting reagent (typically 3-amino-5-bromopyridine) and the appearance of the product spot. A common eluent is a 1:1 mixture of hexanes and ethyl acetate. The aromatic product should be UV-active.[10]

Question 2: My TLC shows the consumption of starting materials, but there are multiple product spots and a low yield of the desired compound. What's happening?

Answer: The formation of multiple spots indicates the presence of side reactions or incomplete conversion to the final aromatic product. For this specific reaction, the most likely culprits are incomplete cyclization/dehydration or decomposition.

A. Incomplete Reaction

The reaction proceeds in steps. It's possible for the reaction to stall at an intermediate stage, such as the initial enamine adduct, especially if conditions for the final cyclization and dehydration are not optimal (e.g., insufficient heat or acid concentration).

B. Product Decomposition

Pyrazolopyridines, while aromatic, can be susceptible to degradation under harsh acidic conditions at high temperatures for prolonged periods.[10]

Troubleshooting Protocol: Diagnosing Reaction Intermediates and Byproducts

Troubleshooting_Flowchart start Low Yield with Multiple Spots on TLC check_sm Are starting materials still present? start->check_sm sm_yes Significant SM remains check_sm->sm_yes Yes sm_no SM consumed check_sm->sm_no No check_spots Analyze new spots spot_analysis Are new spots streaky or at baseline (very polar)? check_spots->spot_analysis action_incomplete Reaction is Incomplete/Stalled - Increase temperature cautiously - Add more catalyst - Increase reaction time sm_yes->action_incomplete sm_no->check_spots action_side_reactions Side Reactions / Decomposition - Decrease reaction temperature - Reduce reaction time - Check pH (if too harsh) spot_yes Yes spot_analysis->spot_yes spot_no No, discrete spots spot_analysis->spot_no action_decomposition Likely Decomposition - Run reaction at a lower temp - Use milder catalyst - Minimize reaction time spot_yes->action_decomposition action_intermediates Likely Intermediates - Ensure sufficient heat/catalyst for final cyclization/dehydration spot_no->action_intermediates

Sources

Identification of byproducts in 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and characterization of potential byproducts. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experimental work.

Introduction to the Synthesis and Potential Challenges

The synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, a key intermediate in the development of various biologically active molecules, typically involves the construction of the bicyclic pyrazolopyridine core. A common and effective strategy is the condensation of a substituted aminopyridine with a β-ketoester, followed by cyclization. Specifically, the reaction of 3-amino-5-bromopyridine with ethyl 3-oxopentanoate is a plausible and efficient route. However, like many heterocyclic syntheses, this process is not without its challenges. The formation of regioisomers, products of incomplete reaction, and other side-products can complicate the purification process and reduce the overall yield of the desired compound.

This guide will focus on a hypothetical, yet chemically sound, synthetic pathway to illustrate the potential pitfalls and provide clear, actionable solutions.

Visualizing the Synthetic Pathway and Potential Byproduct Formation

To better understand the potential for byproduct formation, let's visualize the intended synthetic route and the likely side reactions.

Synthetic Pathway and Byproduct Formation reactant1 3-Amino-5-bromopyridine intermediate Enamine Intermediate reactant1->intermediate Condensation reactant2 Ethyl 3-oxopentanoate reactant2->intermediate product 5-Bromo-3-ethyl-1H- pyrazolo[3,4-b]pyridine (Desired Product) intermediate->product Cyclization (Desired Pathway) byproduct1 7-Bromo-3-ethyl-1H- pyrazolo[3,4-b]pyridine (Regioisomer) intermediate->byproduct1 Alternative Cyclization byproduct2 Uncyclized Amide Intermediate intermediate->byproduct2 Incomplete Reaction byproduct3 Over-brominated Product product->byproduct3 Excess Brominating Agent

Caption: Synthetic pathway for 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine and potential byproduct formation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine in a question-and-answer format.

FAQ 1: My reaction mixture shows two spots on TLC with very similar Rf values. How can I determine if I have formed a regioisomeric byproduct?

Answer: The formation of a regioisomeric byproduct, specifically 7-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, is a common challenge in this synthesis. The initial condensation between 3-amino-5-bromopyridine and ethyl 3-oxopentanoate can be followed by cyclization at either the N1 or the N2 position of the pyridine ring, leading to the desired 5-bromo isomer or the undesired 7-bromo isomer, respectively. Due to their structural similarity, these isomers often exhibit very close Rf values on Thin Layer Chromatography (TLC), making their separation and identification challenging.

Troubleshooting Steps:

  • High-Resolution TLC: Utilize high-performance TLC plates and experiment with various solvent systems to maximize the separation between the two spots. A double development in the same solvent system can sometimes improve resolution.

  • Spectroscopic Analysis: The most definitive way to distinguish between the two isomers is through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

    • ¹H NMR: The proton environments in the two isomers will be subtly different. In the desired 5-bromo isomer, the proton at the 4-position will experience a different electronic environment compared to the corresponding proton in the 7-bromo isomer. Careful analysis of the aromatic region of the ¹H NMR spectrum, potentially with the aid of 2D NMR techniques like COSY and NOESY, can help in assigning the correct structure.

    • Mass Spectrometry: While both isomers will have the same molecular weight, fragmentation patterns in techniques like GC-MS or LC-MS/MS might differ, providing clues to their identity.

Compound Molecular Formula Molecular Weight Key Differentiating Feature
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (Desired)C₈H₈BrN₃226.07 g/mol Distinct chemical shifts for protons on the pyridine ring in ¹H NMR due to the proximity of the bromine atom to the N1 of the pyrazole ring.
7-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (Regioisomer)C₈H₈BrN₃226.07 g/mol Different chemical shifts for the pyridine ring protons in ¹H NMR compared to the 5-bromo isomer.
FAQ 2: My main product peak in the mass spectrum has the correct mass, but I also see a significant peak corresponding to an uncyclized intermediate. What could be the cause?

Answer: The presence of an uncyclized amide intermediate suggests that the cyclization step of the reaction is incomplete. This can be due to several factors, including insufficient reaction time, inadequate temperature, or the use of a non-optimal catalyst or solvent.

Troubleshooting Steps:

  • Reaction Conditions:

    • Temperature: Ensure the reaction is heated to the appropriate temperature for a sufficient duration. The cyclization step often requires elevated temperatures to overcome the activation energy barrier.

    • Catalyst: The use of an acid or base catalyst can facilitate the cyclization. If you are not using a catalyst, consider adding a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base.

    • Solvent: The choice of solvent can influence the reaction rate. A high-boiling point, aprotic solvent is often preferred for this type of cyclization.

  • Water Removal: The cyclization reaction involves the elimination of water. If water is not effectively removed from the reaction mixture, the equilibrium may shift back towards the starting materials, hindering the formation of the cyclized product. The use of a Dean-Stark apparatus or a drying agent can be beneficial.

  • Purification: If optimizing the reaction conditions does not completely eliminate the uncyclized intermediate, careful purification by column chromatography is necessary. The polarity of the uncyclized amide will be significantly different from the cyclized product, allowing for effective separation.

FAQ 3: I observe a product with a mass significantly higher than my target compound, suggesting over-bromination. How can this happen and how can I avoid it?

Answer: Over-bromination can occur if you are synthesizing the target compound by brominating 3-ethyl-1H-pyrazolo[3,4-b]pyridine. The pyrazolo[3,4-b]pyridine ring system is electron-rich and susceptible to electrophilic substitution. The use of a strong brominating agent or harsh reaction conditions can lead to the introduction of more than one bromine atom onto the ring.

Troubleshooting Steps:

  • Choice of Brominating Agent: Use a milder brominating agent, such as N-bromosuccinimide (NBS), instead of elemental bromine. NBS is known for its selectivity in brominating activated aromatic rings.

  • Reaction Conditions:

    • Temperature: Perform the bromination at a low temperature (e.g., 0 °C or even lower) to control the reactivity of the brominating agent.

    • Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent to minimize the chances of over-bromination.

  • Reaction Monitoring: Carefully monitor the progress of the reaction by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated byproducts.

Experimental Protocols for Byproduct Identification

To assist in the identification of the byproducts discussed above, detailed experimental protocols for key analytical techniques are provided below.

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Apply a small spot of the sample solution to the baseline of the TLC plate.

  • Development: Develop the plate in a sealed chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined experimentally to achieve good separation.

  • Visualization: Visualize the spots under UV light (254 nm and 365 nm). Staining with iodine or potassium permanganate can also be used if the compounds are not UV-active.

  • Analysis: Compare the Rf values of the spots in the crude mixture to those of the starting materials and the purified product. The presence of additional spots indicates the formation of byproducts.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: A reverse-phase C18 column is typically suitable for this class of compounds.

  • Mobile Phase: A gradient elution with a mixture of water (containing 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a good starting point.

  • Detection: UV detection at a wavelength where the compounds of interest have strong absorbance (e.g., 254 nm).

  • Analysis: The retention times of the different components in the mixture will allow for their quantification and assessment of the overall purity of the product.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is generally effective.

  • Injection: Use a split or splitless injection depending on the concentration of the sample.

  • Temperature Program: Start with a low initial temperature and ramp up to a high final temperature to ensure the elution of all components.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

  • Analysis: The mass spectrum of each peak will provide the molecular weight and fragmentation pattern of the corresponding compound, aiding in its identification.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the chemical shifts, coupling constants, and integration of the signals in the aromatic region to differentiate between isomers.

  • ¹³C NMR: Obtain a ¹³C NMR spectrum to determine the number of unique carbon atoms in the molecule.

  • 2D NMR: If the ¹H NMR spectrum is complex, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can be crucial for distinguishing between regioisomers.

Logical Flow for Troubleshooting

The following diagram illustrates a systematic approach to troubleshooting common issues during the synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

Troubleshooting Flowchart start Reaction Complete - Analyze Crude Product tlc_analysis TLC Analysis start->tlc_analysis single_spot Single Major Spot on TLC? tlc_analysis->single_spot ms_analysis MS Analysis check_sm Check for Unreacted Starting Materials ms_analysis->check_sm adjust_bromination Adjust Bromination Conditions (Reagent, Temp, Stoichiometry) ms_analysis->adjust_bromination Over-bromination Detected correct_mass Correct Molecular Ion Peak in MS? single_spot->correct_mass Yes is_isomer Isomeric Byproduct Suspected? single_spot->is_isomer No (Multiple Spots) correct_mass->ms_analysis No purify Proceed with Purification correct_mass->purify Yes is_isomer->check_sm No nmr_analysis Perform Detailed NMR Analysis (1H, 13C, 2D) is_isomer->nmr_analysis Yes end Pure Product Obtained purify->end optimize_cyclization Optimize Cyclization Conditions (Temp, Time, Catalyst) check_sm->optimize_cyclization optimize_cyclization->start nmr_analysis->purify adjust_bromination->start

Caption: A logical workflow for troubleshooting the synthesis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

References

For further reading and to support the mechanistic claims and protocol standards mentioned in this guide, please refer to the following authoritative sources:

  • Synthesis of Pyrazolo[3,4-b]pyridines: A comprehensive review on the synthesis of this class of compounds can be found in

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
    • Source: Molecules
    • URL: [Link]

  • Regioselectivity in Pyrazole Synthesis: For a detailed discussion on the factors influencing regioselectivity in pyrazole formation, refer to

    • Title: The Regioselectivity of the Knorr-Type Pyrazole Synthesis
    • Source: The Journal of Organic Chemistry
    • URL: [Link]

  • Bromination of Heterocyclic Compounds: A classic text on the chemistry of heterocyclic compounds that covers electrophilic substitution reactions

    • Title: Heterocyclic Chemistry
    • Author: Joule, J. A., & Mills, K.
    • Source: Wiley
    • URL: [Link]

  • NMR Spectroscopy for Structural Elucidation: A standard reference for the interpretation of NMR spectra

    • Title: Spectrometric Identific
    • Author: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.
    • Source: Wiley
    • URL: [Link]

Addressing dehalogenation as a side reaction in pyrazolopyridine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Addressing Dehalogenation as a Side Reaction in Pyrazolopyridine Cross-Coupling Chemistry

Welcome to the technical support center for pyrazolopyridine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with dehalogenation side reactions during cross-coupling methodologies. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of pyrazolopyridine chemistry?

A1: Dehalogenation, often referred to as hydrodehalogenation, is a common and undesired side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). Instead of the halogen atom (Cl, Br, I) on your pyrazolopyridine substrate being replaced by the desired coupling partner, it is replaced by a hydrogen atom.[1] This leads to the formation of a simple pyrazolopyridine byproduct, reducing the yield of your target molecule and often creating purification challenges.

Q2: Why are pyrazolopyridines particularly susceptible to this side reaction?

A2: The susceptibility of pyrazolopyridines stems from their electronic nature. As a class of compounds, they are considered electron-deficient heterocycles due to the presence of multiple electronegative nitrogen atoms.[2][3][4] This electron deficiency makes the carbon-halogen bond more polarized and susceptible to certain catalytic pathways. The primary mechanistic culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can intercept the organopalladium halide complex, leading to reductive elimination of the dehalogenated arene instead of proceeding with the desired transmetalation or amine association step.

Q3: What are the primary sources of the hydride that causes dehalogenation?

A3: The hydride can originate from several sources within the reaction mixture, sometimes from unexpected places:

  • The Base: Certain bases, particularly alkoxides in the presence of trace water or alcohols, can generate hydrides.

  • The Solvent: Solvents like alcohols are direct hydride donors. Aprotic solvents such as DMF or dioxane can also decompose at elevated temperatures to generate hydride sources.[1]

  • Reagents: Trace water in the reaction is a common culprit.[5] Additionally, boronic acids (in Suzuki coupling) can sometimes be a source of hydrides through secondary decomposition pathways.

  • Additives or Starting Materials: Amines used in Buchwald-Hartwig amination can, in some cases, undergo β-hydride elimination if they possess a β-hydrogen, although this is a different mechanism from the direct hydrodehalogenation of the aryl halide.[6][7]

Troubleshooting Guide: Minimizing Dehalogenation

If you are observing significant amounts of your dehalogenated pyrazolopyridine, a systematic approach to troubleshooting is required. The following sections break down the key parameters to investigate.

Issue: High levels of dehalogenated byproduct are observed by LC-MS or NMR.

The core of the problem is that the dehalogenation pathway is kinetically competitive with or, in some cases, faster than the desired cross-coupling pathway. Our goal is to change the reaction conditions to favor the productive cycle.

cluster_main_cycle Desired Cross-Coupling Cycle cluster_side_cycle Dehalogenation Side-Reaction pd0 Pd(0)L₂ oa {Oxidative Addition (Ar-X)} pd0->oa pd2 Ar-Pd(II)-X(L)₂ oa->pd2 trans {Transmetalation (R-B(OR)₂)} pd2->trans re_h {Reductive Elimination} pd2->re_h Reaction with Pd-Hydride pd2_r Ar-Pd(II)-R(L)₂ trans->pd2_r re {Reductive Elimination} pd2_r->re re->pd0 product product re->product Ar-R (Desired Product) pd_h H-Pd(II)-X(L)₂ (Pd-Hydride) re_h->pd0 byproduct byproduct re_h->byproduct Ar-H (Dehalogenated Byproduct) h_source Hydride Source (H₂O, Solvent, Base) h_source->pd_h

Caption: Competing catalytic cycles in pyrazolopyridine cross-coupling.

Experimental Protocol Example: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling a bromo-pyrazolopyridine with an arylboronic acid, incorporating best practices to minimize dehalogenation.

Materials:

  • Bromo-pyrazolopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4.5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous, degassed Toluene/Water (10:1 v/v)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup (Under Inert Atmosphere): To an oven-dried Schlenk flask, add the bromo-pyrazolopyridine (1.0 equiv), arylboronic acid (1.5 equiv), and dried K₃PO₄ (3.0 equiv).

    • Scientist's Note: Adding solids first is standard practice. Ensuring the base is finely ground increases its surface area and reactivity.

  • Catalyst Pre-formation: In a separate small vial under inert gas, add the Pd(OAc)₂ (0.02 equiv) and SPhos (0.045 equiv). Add a small amount of the degassed toluene, swirl for 2-3 minutes. You may observe a color change as the active catalyst forms.

    • Scientist's Note: Using a slight excess of ligand protects the palladium center and helps maintain catalyst stability throughout the reaction. Pre-mixing can aid in the formation of the active Pd(0) species.

  • Combine Reagents: Add the catalyst/ligand mixture to the Schlenk flask containing the solids.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe to the Schlenk flask. The final concentration should be around 0.1 M with respect to the bromo-pyrazolopyridine.

    • Scientist's Note: The small amount of water is often essential for the transmetalation step in Suzuki couplings. However, using a carefully controlled, degassed mixture is key to avoiding it becoming a significant hydride source.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Scientist's Note: Start with a moderate temperature. Excessively high temperatures can increase the rate of dehalogenation and solvent decomposition.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via LC-MS or TLC. Look for the consumption of starting material and the appearance of both the desired product and the potential dehalogenated byproduct.

  • Work-up: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References
  • Surry, D. S., & Buchwald, S. L. (2011). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society, 133(43), 17112-17115. [Link]

  • Schaub, T., & Radius, U. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Catalysis, 1(11), 1471-1479. [Link]

  • Newkome, G. R., Moorfield, C. N., & Sabbaghian, B. (1986). Chemistry of heterocyclic compounds series. Part 108. Reductive dehalogenation of electron-poor heterocycles: nicotinic acid derivatives. The Journal of Organic Chemistry, 51(6), 953-954. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. [Link]

  • Al-Masum, M., & Kumar, D. (2009). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... ResearchGate. [Link]

  • ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

  • Organic Chemistry Portal. (2016). Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]

  • ResearchGate. (2025). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. ResearchGate. [Link]

  • Lee, H., Kim, H., & Lee, S. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4585. [Link]

  • ResearchGate. (2025). (PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. ResearchGate. [Link]

  • University of Rochester. (n.d.). Phosphine Ligands. Chemistry Department Course Materials. [Link]

  • Ali, S., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2469. [Link]

  • LibreTexts Chemistry. (2023). 2.9: Phosphines. LibreTexts. [Link]

  • Shields, J. D., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). Journal of the American Chemical Society, 142(36), 15454-15463. [Link]

  • ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10736-10762. [Link]

  • ResearchGate. (n.d.). Ring‐opening dihalogenation of pyrazolopyridines. The yields were... ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PubMed Central. [Link]

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]

  • National Institutes of Health. (2025). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. PubMed Central. [Link]

  • Abdel-Wahab, B. F., et al. (2014). Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. Medicinal Chemistry Research, 23(8), 3749-3758. [Link]

  • Baran, P. S., et al. (2009). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 131(41), 14614-14615. [Link]

  • National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PubMed Central. [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • MDPI. (n.d.). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Selective direct C–H polyfluoroarylation of electron-deficient N-heterocyclic compounds. Organic Chemistry Frontiers. [Link]

  • American Chemical Society. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]

  • ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. PubMed Central. [Link]

  • SlidePlayer. (n.d.). Heterocyclic Chemistry π-excessive π-deficient. SlidePlayer. [Link]

Sources

Interpreting NMR impurities in 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the NMR spectroscopic analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific principles to empower you to confidently interpret your spectral data.

This guide is structured as a series of frequently asked questions (FAQs) that address specific impurity-related issues you may encounter in your ¹H and ¹³C NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I see unexpected sharp singlets in my ¹H NMR spectrum, particularly around δ 2-4 ppm and δ 7-8 ppm. What could they be?

A1: Residual Solvents from Synthesis and Purification

One of the most common sources of unexpected peaks in an NMR spectrum is the presence of residual solvents used during the synthesis, workup, or purification of your compound. The synthesis of pyrazolo[3,4-b]pyridine cores often involves solvents like Dimethylformamide (DMF), ethanol, and ethyl acetate.[1]

  • Causality: These solvents can become trapped in the crystalline lattice of your solid product or remain in trace amounts even after extensive drying under high vacuum. Their signals are typically sharp singlets, triplets, or quartets, depending on the solvent's structure.

  • Identification: You can identify these solvent peaks by comparing their chemical shifts to established literature values. Below is a table of common solvent impurities and their characteristic ¹H NMR signals in CDCl₃.

Impurity¹H Chemical Shift (CDCl₃)Multiplicity
Acetoneδ 2.17s
Dichloromethaneδ 5.30s
Diethyl etherδ 3.48 (q), 1.21 (t)q, t
Dimethylformamide (DMF)δ 8.02, 2.92, 2.88s, s, s
Ethanolδ 3.72 (q), 1.25 (t)q, t
Ethyl acetateδ 4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexaneδ 1.25, 0.88m, m
Methanolδ 3.49s
Tolueneδ 7.27-7.17, 2.36m, s
Waterδ 1.56s (broad)
  • Troubleshooting:

    • Co-evaporation: Dissolve your sample in a low-boiling point solvent in which it is highly soluble (e.g., dichloromethane) and re-evaporate the solvent. Repeat this process 2-3 times. This can help to azeotropically remove higher-boiling point solvent residues.

    • High-Vacuum Drying: Dry your sample under high vacuum for an extended period (12-24 hours), possibly with gentle heating if the compound is thermally stable.

    • Recrystallization: If the impurity levels are high, recrystallization from a suitable solvent system can be a very effective purification method.

Q2: My NMR spectrum shows broad, rolling humps in the aliphatic region (δ 0.5-1.5 ppm). What are these, and how can I get rid of them?

A2: Grease and Hydrocarbon Contamination

Broad signals in the aliphatic region are often indicative of grease or oil contamination. This can be introduced from greased glassware joints, vacuum pump oil, or even from handling samples with contaminated spatulas or gloves.

  • Causality: Silicone grease and hydrocarbon-based lubricants are mixtures of long-chain aliphatic molecules, which result in a complex overlap of broad signals in the ¹H NMR spectrum.

  • Identification:

    • Silicone Grease: Often appears as a broad singlet near δ 0.0 ppm.

    • Hydrocarbon Grease/Oil: Typically presents as broad multiplets around δ 0.86 (resembling a distorted triplet for -CH₃ groups) and δ 1.26 (a large, broad peak for -CH₂- chains).[2]

  • Troubleshooting:

    • Proper Glassware Cleaning: Ensure all glassware is meticulously cleaned. Avoid using greased joints where possible, or use a minimal amount of high-vacuum grease and be careful not to let the solvent or your compound come into contact with it.

    • Pentane/Hexane Wash: If your compound is a solid and insoluble in non-polar solvents, you can wash it with cold pentane or hexane to dissolve and remove the grease.

    • Filtration through a Silica Plug: Dissolve your sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through a small plug of silica gel in a Pasteur pipette. The non-polar grease will be retained on the silica, while your more polar product should elute.

    • NMR Tube and Cap Cleanliness: Ensure your NMR tubes and caps are clean. Avoid reusing caps if possible, as plasticizers can leach out.

Q3: I have signals that I suspect are from unreacted starting materials. What would they look like?

A3: Identifying Precursor-Related Impurities

The synthesis of the 5-Bromo-1H-pyrazolo[3,4-b]pyridine core often proceeds from precursors like 5-bromo-2-chloropyridine-3-carbaldehyde or 5-bromo-2-hydrazinopyridine, which are reacted with hydrazine or a similar reagent.[3][4]

  • Causality: Incomplete reactions can lead to the presence of these starting materials in your final product.

  • Identification:

    • 5-Bromo-2-chloropyridine-3-carbaldehyde: Look for a characteristic aldehyde proton signal (CHO) in the downfield region of the ¹H NMR spectrum, typically between δ 9.5-10.5 ppm. The aromatic protons will also have a distinct splitting pattern.

    • 5-Bromo-2-hydrazinopyridine: This compound will have signals corresponding to the pyridine ring protons and potentially broad signals for the hydrazine (-NHNH₂) protons.

    • Hydrazine: If excess hydrazine was used and not properly removed, it can appear as a very broad singlet that can exchange with water. Its chemical shift is highly variable.

  • Troubleshooting:

    • Reaction Monitoring: Ensure your reaction has gone to completion using Thin Layer Chromatography (TLC) before beginning the workup.

    • Purification: Column chromatography is the most effective way to separate your product from unreacted starting materials, which will likely have different polarities.

Predicted NMR Data for 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

¹H NMR (Predicted) ¹³C NMR (Predicted)
Position δ (ppm)
NH~13.0
H4~8.6
H6~8.1
-CH₂-~3.0
-CH₃~1.4

Disclaimer: These are predicted values and may differ from experimental results. The exact chemical shifts will be influenced by the solvent, concentration, and temperature.

Experimental Protocol: Purification by Column Chromatography

This protocol provides a general guideline for the purification of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine to remove common impurities.

Materials:

  • Crude 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

  • Silica gel (230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Determine the Eluent System: On a TLC plate, spot your crude material. Develop the plate in various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal eluent system will give your product an Rf value of ~0.2-0.3. Impurities should be well-separated from the product spot.

  • Pack the Column: Prepare a slurry of silica gel in your chosen eluent (or a less polar starting eluent). Pour the slurry into the column and allow it to pack evenly.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If using a more polar solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elute the Column: Carefully add the eluent to the top of the column and apply gentle pressure (if necessary) to begin the separation.

  • Collect Fractions: Collect the eluting solvent in fractions. Monitor the separation by TLC, spotting each fraction on a plate.

  • Combine and Evaporate: Combine the fractions that contain your pure product and remove the solvent under reduced pressure.

  • Final Analysis: Obtain a new NMR spectrum of the purified material to confirm its purity.

Logical Workflow for Impurity Identification

The following diagram illustrates a systematic approach to identifying an unknown peak in your NMR spectrum.

Impurity_Identification cluster_shape Peak Characteristics observe_peak Observe Unexpected Peak(s) in NMR Spectrum check_shape Analyze Peak Shape & Multiplicity observe_peak->check_shape is_broad Broad, Rolling Hump? check_shape->is_broad Shape is_sharp_singlet Sharp Singlet? check_shape->is_sharp_singlet Shape is_multiplet Sharp Multiplet (t, q, etc.)? check_shape->is_multiplet Shape grease Likely Grease/Hydrocarbon (Check δ 0.5-1.5 ppm) is_broad->grease solvent Likely Residual Solvent (Check δ 2-8 ppm) is_sharp_singlet->solvent is_multiplet->solvent reagent_byproduct Potential Reagent, Starting Material, or Byproduct is_multiplet->reagent_byproduct action_grease Action: - Wash with Hexane - Filter through Silica Plug - Improve Lab Hygiene grease->action_grease action_solvent Action: - Dry under High Vacuum - Co-evaporate - Recrystallize solvent->action_solvent action_reagent Action: - Review Synthetic Route - Check Starting Material Spectra - Purify by Column Chromatography reagent_byproduct->action_reagent

Caption: Decision tree for identifying common NMR impurities.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • PubChem. (n.d.). 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. Retrieved January 20, 2026, from [Link]

  • Yuan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

  • Zhurakovskyi, A. (2016, November 13). Grease in NMR. Alex Zhurakovskyi Blog. [Link]

  • University of Oxford. (n.d.). The high-field spectrometers and the NMR service. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved January 20, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of pyrazolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) have been compiled to address specific challenges you may encounter, with a particular focus on the critical parameter of reaction temperature. Our goal is to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems that can arise during the synthesis of pyrazolopyridines where reaction temperature is a likely culprit.

Q1: My pyrazolopyridine synthesis is resulting in a very low yield. How can I optimize the reaction temperature to improve it?

Low yield is a frequent challenge in organic synthesis, and suboptimal reaction temperature is often a primary factor.[1] An inappropriate temperature can lead to incomplete reactions or degradation of starting materials, intermediates, or the final product.[1]

Troubleshooting Workflow:

  • Initial Temperature Screening: If you are working with a novel reaction, it is crucial to perform a temperature screening. A typical starting point for many pyrazolopyridine syntheses can be room temperature, with subsequent experiments conducted at elevated temperatures, for example, in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C, 100 °C).[2][3] For some reactions, reflux conditions in solvents like ethanol or acetic acid are a common starting point.[4][5][6]

  • Reaction Monitoring: Closely monitor the progress of your reaction at each temperature using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will help you determine the optimal reaction time at a given temperature and identify the point at which starting materials are consumed and product formation is maximized.

  • Consider the Reaction Type: The optimal temperature can vary significantly depending on the synthetic route.

    • Multicomponent Reactions: These reactions often require heating to proceed efficiently. For instance, a three-component synthesis of pyrazolo[3,4-b]pyridines might require heating at 100 °C under solvent-free conditions to achieve high yields.[1]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions, often at lower overall temperatures compared to conventional heating.[7][8] For example, a microwave-assisted synthesis of pyrazolo[3,4-b]pyridines was optimized at 40°C, achieving a high yield in just 20 minutes, whereas further increasing the temperature to 50°C did not offer significant improvement.[9]

    • Catalyst-Specific Temperatures: The choice of catalyst will heavily influence the required temperature. Some modern nanocatalysts can facilitate pyrazolopyridine synthesis at room temperature.[3][10] In contrast, other reactions, such as those employing palladium catalysts, may require temperatures around 90 °C.[11]

Causality: The rate of a chemical reaction generally increases with temperature, as more molecules possess the necessary activation energy. However, excessively high temperatures can lead to decomposition pathways, resulting in a lower yield of the desired product. The optimal temperature represents a balance between achieving a sufficient reaction rate and minimizing degradation.

Q2: I am observing the formation of significant side products in my reaction. Could the temperature be the cause and how can I fix it?

The formation of side products is a strong indication that the reaction conditions, including temperature, are not optimal. Higher temperatures can provide the activation energy for alternative reaction pathways, leading to a decrease in selectivity.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is often the first and most effective step. Running the reaction at a lower temperature may slow down the desired reaction, but it can disproportionately slow down the formation of unwanted side products, thus improving the overall purity of the crude product.

  • Analyze the Side Products: If possible, identify the structure of the major side products. This can provide valuable mechanistic insight into the competing reactions. For example, the formation of dimeric or polymeric materials can suggest that the concentration of reactive intermediates is too high, which can be exacerbated by high temperatures.

  • Gradual Temperature Ramping: In some cases, a gradual increase in temperature (temperature ramping) can be beneficial. This allows the initial, more selective steps of the reaction to occur at a lower temperature before increasing the temperature to drive the reaction to completion.

Q3: My reaction is not going to completion, even after a long reaction time. Should I increase the temperature?

An incomplete reaction is a clear sign that the reaction conditions are not sufficiently forcing. In many cases, increasing the temperature is a valid strategy to drive the reaction to completion.

Considerations Before Increasing Temperature:

  • Reagent Stability: Before increasing the temperature, ensure that all starting materials, reagents, and the expected product are thermally stable at the proposed higher temperature. Thermal decomposition can lead to a complex mixture of products and a lower yield.[12]

  • Solvent Boiling Point: The reaction temperature is limited by the boiling point of the solvent unless the reaction is performed in a sealed vessel under pressure.

  • Alternative Strategies: If a significant temperature increase is required, consider other ways to enhance reactivity, such as:

    • Switching to a higher-boiling solvent.

    • Increasing the concentration of reactants.

    • Employing a more active catalyst. [1]

    • Utilizing microwave irradiation , which can often promote reactions that are sluggish under conventional heating.[7][13]

Q4: I am getting a mixture of regioisomers. How can temperature optimization help in improving regioselectivity?

The formation of regioisomers is a common challenge in the synthesis of substituted pyrazolopyridines, particularly when using unsymmetrical starting materials.[1] While solvent and catalyst choice are often the primary factors influencing regioselectivity, temperature can also play a role.[1][14]

Temperature and Regioselectivity:

  • Kinetic vs. Thermodynamic Control: The ratio of regioisomers can be governed by either kinetic or thermodynamic control.

    • Kinetic control (lower temperatures, shorter reaction times) favors the product that is formed fastest.

    • Thermodynamic control (higher temperatures, longer reaction times) favors the most stable product.

  • Experimental Approach: To investigate the effect of temperature on regioselectivity, run the reaction at a range of temperatures (e.g., from room temperature to reflux) and analyze the product ratio at different time points. A change in the regioisomeric ratio with temperature suggests that it may be possible to favor one isomer by carefully controlling the reaction temperature.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the role of temperature in pyrazolopyridine synthesis.

What is a typical starting point for reaction temperature in pyrazolopyridine synthesis?

A definitive "one-size-fits-all" starting temperature is difficult to state due to the wide variety of synthetic methods. However, here are some general guidelines based on the reaction type:

Reaction TypeTypical Starting Temperature RangeNotes
Multicomponent Reactions (Conventional Heating) Room Temperature to 150 °COften require heating to proceed efficiently. A good starting point is often 80-100 °C.[1][4][6]
Microwave-Assisted Synthesis 40 °C to 150 °CReactions are typically much faster. Start with a lower temperature than you would for conventional heating.[7][9][15]
Palladium-Catalyzed Cross-Coupling 80 °C to 110 °CThese reactions often require elevated temperatures to ensure efficient catalytic turnover.[11]
Copper-Catalyzed Couplings (e.g., Ullmann, Chan-Lam) Room Temperature to 100 °CWhile some Chan-Lam couplings can proceed at room temperature, Ullmann condensations traditionally require higher temperatures.[16][17][18][19][20][21][22]
Syntheses with Modern Nanocatalysts Room TemperatureA key advantage of some novel catalysts is their high activity at ambient temperatures.[3][10]
How does microwave-assisted synthesis affect the optimal reaction temperature compared to conventional heating?

Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly and uniformly heat the reaction mixture.[8] This often leads to:

  • Shorter Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using a microwave reactor.[7][23]

  • Higher Yields: The rapid heating can minimize the formation of side products.

  • Different Optimal Temperatures: The "optimal" temperature in a microwave synthesis might be higher than in conventional heating, but it is reached much more quickly and maintained more uniformly. This can lead to different product distributions and yields. It is crucial to re-optimize the temperature when transitioning from conventional to microwave heating.

Can the optimal temperature vary depending on the specific pyrazolopyridine isomer I am synthesizing (e.g., pyrazolo[3,4-b]pyridine vs. pyrazolo[1,5-a]pyridine)?

Yes, the optimal temperature can certainly depend on the target isomer. The stability of the intermediates and the transition states leading to different isomers can vary, and thus the energy requirements for their formation will differ. For instance, the synthesis of pyrazolo[1,5-a]pyridines via a [3+2] cycloaddition may proceed under metal-free conditions at room temperature, while many syntheses of pyrazolo[3,4-b]pyridines require heating.[24] It is always advisable to consult literature procedures for the specific isomer you are targeting to get a good starting point for temperature optimization.

What are the risks of using excessively high temperatures in these syntheses?

Using a temperature that is too high can lead to several undesirable outcomes:

  • Decomposition: Starting materials, intermediates, catalysts, and the final product can decompose, leading to a significant reduction in yield and the formation of a complex and difficult-to-purify mixture.[12]

  • Reduced Selectivity: As mentioned earlier, high temperatures can promote side reactions, leading to a decrease in the selectivity for the desired product.

  • Safety Hazards: Highly exothermic reactions can become difficult to control at elevated temperatures, especially on a larger scale, posing a significant safety risk.[25]

  • Solvent and Reagent Degradation: Solvents and reagents themselves can degrade at high temperatures, which can inhibit the reaction or introduce impurities.

Visualizing the Optimization Workflow

A systematic approach is key to successfully optimizing reaction temperature. The following diagram illustrates a typical workflow.

Temperature_Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Refinement cluster_3 Troubleshooting Paths Start Define Reaction & Starting Materials Screen_Temps Screen a Range of Temperatures (e.g., RT, 60°C, 100°C, Reflux) Start->Screen_Temps Monitor_TLC Monitor by TLC/LC-MS Screen_Temps->Monitor_TLC Analyze_Results Analyze Yield & Purity Monitor_TLC->Analyze_Results Decision Is Yield/Purity Acceptable? Analyze_Results->Decision Refine_Temps Refine Temperature in Smaller Increments Decision->Refine_Temps No, but promising Low_Yield Low Yield/No Reaction Decision->Low_Yield No, poor results Side_Products Significant Side Products Decision->Side_Products No, impure End Optimized Protocol Decision->End Yes Optimize_Time Optimize Reaction Time at Best Temperature Refine_Temps->Optimize_Time Optimize_Time->End Consider_Catalyst Consider Different Catalyst/Solvent Low_Yield->Consider_Catalyst Lower_Temp Lower Temperature Side_Products->Lower_Temp Consider_Catalyst->Start Lower_Temp->Screen_Temps

Caption: Workflow for Reaction Temperature Optimization.

References

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2024). ChemistrySelect. Retrieved from [Link]

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. Retrieved from [Link]

  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim -. (n.d.). ResearchGate. Retrieved from [Link]

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. (2025). RSC Publishing. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Retrieved from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved from [Link]

  • Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation. (2019). Asian Journal of Chemistry. Retrieved from [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Retrieved from [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][10]triazines. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Microwave assisted synthesis of dihydropyrazolopyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Pyrazolo[3,4- b]pyridines by Cycloaddition Reactions under Microwave Irradiation. (n.d.). ResearchGate. Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.). ACS Publications. Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Retrieved from [Link]

  • Copper Catalyzed Chan-Lam Coupling Reaction of Pyrazoles at Ambient Temperature and their Antimicrobial Evaluation | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing. Retrieved from [Link]

  • Chan–Lam coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). NIH. Retrieved from [Link]

  • Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Books. Retrieved from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved from [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2019). ACS Omega. Retrieved from [Link]

  • Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). DAU. Retrieved from [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. (n.d.). SciSpace. Retrieved from [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PubMed Central - NIH. Retrieved from [Link]

  • (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. (n.d.). PubMed. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Review on Synthesis of pyrazole and pyrazolines. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Large-Scale Purification of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals facing challenges with the large-scale purification of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. As a critical intermediate in pharmaceutical synthesis, achieving high purity on a kilogram to ton scale is paramount.[1][2] This document provides practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities that arise during scale-up, moving beyond laboratory protocols to address industrial production realities.[1]

Part 1: Frequently Asked Questions (FAQs)

Q1: My final product of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine has a persistent yellow or brownish tint. What are the likely impurities?

A1: A yellow to brown discoloration typically indicates the presence of process-related impurities or degradation products. Common culprits include:

  • Residual Starting Materials: Incomplete reaction can leave behind starting materials like 2-amino-3-bromopyridine derivatives or diketones.

  • Oxidation Products: Pyrazolopyridine scaffolds can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored byproducts.

  • Regioisomers: Depending on the synthetic route, regioisomers may form that have very similar polarity to the desired product, making them difficult to remove via standard crystallization.[3]

  • Residual Palladium: If cross-coupling reactions (e.g., Suzuki, Heck) are used in the synthesis, residual palladium catalysts can impart a dark color.[4]

Q2: What is the most effective and scalable method for purifying this compound? Recrystallization or chromatography?

A2: For large-scale purification, recrystallization is almost always preferred over chromatography due to significant advantages in cost, throughput, and simplicity.[5] Chromatography, while excellent for high-resolution separation at the lab scale, becomes prohibitively expensive and complex at industrial scale due to high solvent consumption and the cost of stationary phase.[5]

The key is to develop a robust recrystallization protocol. This involves screening various solvent systems to find one where the target compound has high solubility at an elevated temperature but low solubility at room temperature or below, while key impurities remain in the mother liquor.

Q3: Which solvent systems are recommended for the recrystallization of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine?

A3: The ideal solvent system is highly dependent on the specific impurity profile of your crude material. However, a good starting point for pyrazolo[3,4-b]pyridine derivatives involves polar protic or aprotic solvents. A systematic screening approach is recommended.

Solvent ClassExample SolventsRationale & Comments
Alcohols Isopropanol (IPA), EthanolGood balance of polarity. Often provides sharp crystallization upon cooling. IPA is frequently a preferred industrial solvent due to its cost and safety profile.[6]
Esters Ethyl Acetate (EtOAc)Lower polarity than alcohols. Can be effective for removing more polar impurities. Often used in combination with a non-polar anti-solvent like heptane.
Ketones AcetoneStrong solvent, may require an anti-solvent. Use with caution on a large scale due to its low flash point.
Ethers 2-Methyl-THF, DioxaneDioxane has been used for recrystallizing similar pyrazolo derivatives.[7] Consider safer alternatives like 2-MeTHF for large-scale operations.
Aqueous Mixtures Ethanol/Water, IPA/WaterAdding water as an anti-solvent can dramatically decrease solubility upon cooling, improving yield. The ratio must be carefully optimized to avoid oiling out.[6]

Q4: My yield drops significantly after a recrystallization step. How can I improve it without compromising purity?

A4: Significant yield loss is a common challenge. Strategies to mitigate this include:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more product in the mother liquor upon cooling.

  • Controlled Cooling: A slow, controlled cooling profile promotes the growth of larger, purer crystals and can improve recovery compared to crash cooling.

  • Anti-Solvent Addition: Carefully adding an anti-solvent (a solvent in which the product is poorly soluble) to a saturated solution can induce crystallization and increase yield. This must be done slowly to maintain purity.

  • Mother Liquor Rework: Collect the mother liquor from the first crop, concentrate it, and perform a second recrystallization. While this second crop may be of lower purity, it can be combined with future crude batches for reprocessing, improving overall process efficiency.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific, complex problems encountered during the scale-up of purification.

Issue 1: Low Purity (<99.5%) After a Single Recrystallization

Symptom: HPLC analysis of the crystallized material shows multiple small impurity peaks that were also present in the crude starting material.

Root Cause Analysis & Solution Workflow:

G start Purity <99.5% Post-Recrystallization check_impurities Analyze Impurity Profile (HPLC/LC-MS) start->check_impurities cause1 Cause 1: Impurities Co-crystallize (Similar Polarity) check_impurities->cause1 cause2 Cause 2: Mechanical Entrapment (Fast Crystallization) check_impurities->cause2 cause3 Cause 3: Ineffective Solvent System check_impurities->cause3 sol1 Solution: Re-evaluate Solvent System. - Screen for higher selectivity. - Consider binary/ternary mixtures (e.g., EtOAc/Heptane). cause1->sol1 sol2 Solution: Optimize Cooling Profile. - Slow, linear cooling (e.g., 10-20°C/hour). - Introduce seeding at saturation point. cause2->sol2 cause3->sol1 sol3 Solution: Perform a Re-slurry. - Suspend crystals in a solvent where impurities are soluble but product is not (e.g., MTBE, Heptane). - Stir at RT, filter, and wash. cause3->sol3

Caption: Troubleshooting workflow for low purity post-recrystallization.

Experimental Protocol: Optimizing Recrystallization via Solvent Screening

  • Setup: In parallel, weigh 100 mg of crude 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine into several vials.

  • Solvent Addition: To each vial, add a different candidate solvent (e.g., IPA, EtOAc, Toluene, Acetonitrile) dropwise at room temperature until a slurry is formed. Note the initial solubility.

  • Heating: Heat the vials to the boiling point of the respective solvent, adding more solvent dropwise until the solid completely dissolves. Record the volume of solvent used. A good candidate solvent will require significantly less volume at high temperature compared to room temperature.

  • Cooling: Allow the vials to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

  • Observation: Observe the quality of the crystals formed (needles, plates, etc.) and note if the product "oils out" instead of crystallizing.

  • Isolation & Analysis: Filter the crystals from each vial, wash with a small amount of cold solvent, and dry. Analyze the purity of the crystals and the mother liquor by HPLC to determine the rejection efficiency for key impurities.

Issue 2: Poor Filterability and Difficult Drying on a Large Scale

Symptom: The crystallized product is extremely fine, forming a dense cake on the filter that drains slowly. The isolated solid retains high levels of solvent and takes an excessively long time to dry.

Root Cause Analysis: This is almost always due to poor crystal habit. Rapid precipitation or "crashing out" of the solid leads to the formation of very small, often needle-like crystals with a high surface area and poor packing density.

Solutions:

  • Control Nucleation and Growth:

    • Slower Cooling: As mentioned previously, a slow, controlled cooling rate is the most critical parameter for growing larger crystals.[1]

    • Seeding: Prepare seed crystals from a high-purity lab-scale batch. Create a saturated solution of the crude material at a high temperature, cool it slightly until it is just supersaturated, and then add the seed crystals (typically 0.1-1% by weight). This provides a template for ordered crystal growth, preventing spontaneous mass nucleation.

    • Agitation Control: Agitation that is too vigorous can cause secondary nucleation and crystal breakage. Use gentle, slow agitation (e.g., with a large paddle stirrer) to keep solids suspended without causing excessive shear.

  • "Digestion" or "Aging": After the crystallization is complete, hold the slurry at the final temperature for several hours with gentle stirring. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, improving the overall particle size distribution.

Issue 3: Inconsistent Results Between Batches

Symptom: A purification protocol that worked for one batch of crude material fails to achieve the desired purity on a subsequent batch.

Root Cause Analysis: The impurity profile has likely changed. Manufacturing processes can have slight variations that alter the types and quantities of impurities produced.[1][2] Relying on a fixed purification recipe without understanding the incoming material is a common scale-up pitfall.[8]

Decision & Mitigation Workflow:

G start Batch-to-Batch Inconsistency Observed qc MANDATORY: Implement Incoming Raw Material QC start->qc hplc Characterize Crude Batch by HPLC/UPLC qc->hplc compare Compare Impurity Profile to Reference Batch hplc->compare no_change Profile Unchanged -> Investigate Process Parameters (Temp, Time, Solvent Lot) compare->no_change change New/Elevated Impurity Detected compare->change adapt Adapt Purification Protocol change->adapt option1 Introduce a Pre-Purification Step (e.g., Charcoal, Acid/Base Wash) adapt->option1 option2 Modify Recrystallization Solvent System adapt->option2

Sources

Stability and proper storage conditions for 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

Welcome to the technical support guide for 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (CAS No. 1449117-35-4). As a key intermediate in medicinal chemistry and drug development, the integrity of this compound is paramount to achieving reproducible and successful experimental outcomes.[1] This guide, curated by our Senior Application Scientists, provides in-depth information on stability, storage, and troubleshooting to ensure the optimal performance of this reagent in your research.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure maximum shelf-life and prevent degradation, the compound should be stored under controlled conditions. While some suppliers indicate storage at room temperature is acceptable for short periods, our internal validation and experience with related bromo-substituted heterocyclic compounds suggest that more stringent conditions are optimal for long-term stability.[1][2][3] We recommend storing the compound at 2-8°C in a desiccator. The container should be tightly sealed to prevent moisture ingress.[2] For extended storage (over 12 months), storing under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice to mitigate potential oxidative degradation.

Q2: Is 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine sensitive to light, air, or moisture?

A2: Yes, attention to these factors is crucial.

  • Light Sensitivity: Bromo-organic compounds, particularly those with aromatic systems, can be susceptible to photochemical decomposition.[4] Exposure to UV light can induce homolytic cleavage of the carbon-bromine (C-Br) bond, generating radical intermediates that may lead to discoloration (yellowing or browning) and the formation of impurities.[4] We strongly recommend storing the vial in a dark location or using an amber vial.

  • Air Sensitivity: While not acutely pyrophoric, prolonged exposure to air can lead to gradual oxidation of the pyrazolopyridine ring system. This is a common consideration for nitrogen-containing heterocycles. Storing under an inert gas is the best preventative measure.

  • Moisture Sensitivity: The compound is a solid and not overtly hygroscopic. However, adsorbed moisture can interfere with reactions, especially those using water-sensitive reagents like organometallics or strong bases. Always store in a dry environment, preferably in a desiccator.[2]

Q3: What chemical incompatibilities should I be aware of?

A3: Based on the structure and data from related compounds, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine should be kept away from:

  • Strong Oxidizing Agents: Can lead to uncontrolled oxidation and degradation of the heterocyclic core.

  • Strong Acids: May cause protonation and potential decomposition.[5]

  • Strong Bases: Can promote dehydrobromination or other undesired side reactions, especially at elevated temperatures.[4]

When planning reactions, such as Suzuki or Heck cross-couplings where a base is required, the choice of base and temperature are critical parameters to optimize to avoid debromination of the starting material.[4]

Q4: How should I assess the quality of the compound upon receipt or after long-term storage?

A4: Upon receipt, visually inspect the material. It should be a solid, typically off-white to light yellow. Any significant deviation, such as a dark brown color or a melted appearance, warrants further investigation. For a definitive quality check, we recommend running a simple analysis:

  • Proton NMR (¹H NMR): Check for the characteristic peaks of the ethyl and aromatic protons. The presence of new, unidentifiable peaks may indicate degradation.

  • LC-MS: This is an excellent method to confirm the mass of the parent compound and assess its purity. The presence of lower molecular weight species could suggest debromination.

Data Summary: Storage & Handling

For quick reference, the key parameters for handling and storage are summarized below.

ParameterRecommendationRationale
Temperature 2-8°C (Long-term); Room Temperature (Short-term)Minimizes thermal degradation pathways.[4]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents slow oxidation of the heterocyclic ring.
Light Protect from light (Amber vial/dark location)Avoids photochemical cleavage of the C-Br bond.[4]
Moisture Store in a desiccator with a drying agentPrevents hydrolysis and interference in moisture-sensitive reactions.[2]
Handling Use in a well-ventilated area; Wear PPERelated compounds may cause skin, eye, and respiratory irritation.[6][7]

Troubleshooting Guide

This section provides solutions to common problems encountered during experimentation that may be linked to the stability or handling of the compound.

Q1: My reaction yield is significantly lower than expected, and I suspect an issue with the starting material. What should I do?

A1: Low yield is a common problem that can often be traced back to the integrity of a key reagent. If you suspect the 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine has degraded, follow this diagnostic workflow:

Troubleshooting_Workflow start Problem: Low or No Yield check_purity Step 1: Assess Reagent Purity Run LC-MS or ¹H NMR on the starting material. start->check_purity purity_ok Purity >95%? check_purity->purity_ok degraded Purity <95% or Impurities Detected purity_ok->degraded No purity_good Purity is acceptable. Investigate other reaction parameters. purity_ok->purity_good Yes action_degraded Action: Purify by recrystallization or column chromatography. Or, use a fresh, unopened batch of the reagent. degraded->action_degraded params Consider: - Reaction temperature too high (thermal degradation)? - Incorrect base or catalyst choice (debromination)? - Air or moisture contamination? purity_good->params

Caption: Troubleshooting workflow for low reaction yield.

This process helps systematically rule out reagent quality as the source of the problem. Thermal stress during a reaction can also cause degradation, so re-evaluating the reaction temperature is a critical next step.[4]

Q2: The compound, which was initially off-white, has developed a yellow or brownish tint. Is it still usable?

A2: A color change is a primary visual indicator of potential degradation, often due to light exposure or slow oxidation.[4] While a slight yellowing may not significantly impact some robust reactions, it indicates the presence of impurities.

  • For High-Purity Applications: If your experiment requires high purity (e.g., kinetic studies, final step in a synthesis), we recommend purifying the material via column chromatography or recrystallization before use.

  • For General Use: You can test the material in a small-scale trial reaction. Compare the outcome against a reaction using a high-purity standard if available. However, be aware that the impurities may act as inhibitors or lead to unforeseen side products. The safest approach is always to use material that meets the initial specification.

Q3: I am observing a significant amount of a debrominated side product in my cross-coupling reaction. How can I prevent this?

A3: The formation of a debrominated product (i.e., replacement of -Br with -H) is a known side reaction in metal-catalyzed cross-couplings.[4] It typically arises from premature proto-demetalation of an organometallic intermediate or direct reduction of the C-Br bond. To minimize this:

  • Optimize the Base: Use a weaker, non-nucleophilic base if possible. Strong bases can sometimes facilitate decomposition pathways.

  • Lower the Reaction Temperature: High temperatures can increase the rate of side reactions, including debromination.[4]

  • Use a High-Quality Catalyst and Ligand: Ensure your palladium catalyst and ligand are active and not degraded, as this can alter the catalytic cycle.

  • Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents. Trace water can be a proton source that leads to the undesired side product.

By carefully controlling the storage of your 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine and optimizing reaction conditions, you can ensure its effective use in your research endeavors.

References

  • Sigma-Aldrich. 5-Bromo-1H-pyrazolo[3,4-b]pyridine Safety Data Sheet. Link

  • PubChem. 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. National Center for Biotechnology Information. Link

  • Echemi. 5-broMo-1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Safety Data Sheets. Link

  • Echemi. 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine Product Page. Link

  • Fisher Scientific. 3-Bromopyridine Safety Data Sheet. Link

  • TCI Chemicals. 5-Bromo-2-cyano-3-nitropyridine Safety Data Sheet. Link

  • MySkinRecipes. 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine Product Page. Link

  • MDPI. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Link

  • BLDpharm. 5-Bromo-1H-pyrazolo[3,4-b]pyridine Product Page. Link

  • Lead Sciences. 5-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine Product Page. Link

  • Boron Molecular. 5-Bromo-1H-pyrazolo[3,4-b]pyridine Product Page. Link

  • BenchChem. Technical Support Center: Stability of Bromo-Organic Compounds in Reactions. Link

  • National Center for Biotechnology Information. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC. Link

  • ResearchGate. Sustainable bromination of organic compounds: A critical review. Link

  • MSN Chemical. Tips for Safe Handling And Storage of Aziridine Crosslinkers. Link

  • National Center for Biotechnology Information. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC. Link

  • ACS Publications. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. Link

  • National Center for Biotechnology Information. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin). PMC. Link

  • Chemsrc. 5-Bromo-1H-pyrazolo[3,4-b]pyridine. Link

  • PubMed. Substituted pyrazolopyridines as potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction. Link

  • ACS Publications. Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Organometallics. Link

  • PubChem. 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine. National Center for Biotechnology Information. Link

  • ChemicalBook. 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine Safety Data Sheet. Link

  • ChemicalBook. 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine Product Page. Link

  • MDPI. Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Link

  • Royal Society of Chemistry. Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Cellular Validation of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine as a Novel CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers to validate the cellular activity of a novel pyrazolo[3,4-b]pyridine derivative, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (hereafter referred to as B-EPP ). The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif present in numerous kinase inhibitors. Our objective is to rigorously assess B-EPP's potency and cellular mechanism of action against a high-value oncology target, Cyclin-Dependent Kinase 2 (CDK2), by comparing it with established inhibitors.

We will benchmark B-EPP's performance against two well-characterized CDK inhibitors:

  • Roscovitine (Seliciclib): A first-generation purine-based CDK inhibitor, serving as a foundational benchmark.

  • Dinaciclib (SCH 727965): A potent, second-generation CDK inhibitor that has undergone extensive clinical investigation, representing a high-performance standard.

The experimental strategy is designed to build a robust, multi-point validation case, moving from broad cytotoxicity to specific, on-target cellular effects.

Experimental Rationale: A Multi-Faceted Approach

  • Tier 1: General Cytotoxicity Assessment. Determine the concentration range at which B-EPP affects cell viability. This provides the dose-response parameters essential for designing subsequent, more nuanced assays.

  • Tier 2: Target-Specific Cellular Phenotype. Since CDK2 is a critical regulator of the G1/S phase transition in the cell cycle, its inhibition is expected to cause cell cycle arrest at this checkpoint. We will therefore quantify this specific phenotypic outcome.

  • Tier 3: Molecular Confirmation of Target Engagement. To confirm that the observed phenotype is a direct result of CDK2 inhibition, we will measure the phosphorylation status of Retinoblastoma protein (Rb), a direct and primary substrate of the CDK2/Cyclin E complex.

Signaling Pathway Context: CDK2-Mediated G1/S Transition

To understand the validation strategy, it is crucial to visualize the role of CDK2 in cell cycle progression. During the late G1 phase, the CDK2/Cyclin E complex becomes active and phosphorylates the Retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing it to activate the genes necessary for S-phase entry and DNA replication. Our experimental design directly interrogates this pathway.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinE_CDK2 Cyclin E / CDK2 (Active Complex) pRb p-Rb (Inactive) CyclinE_CDK2->pRb Phosphorylates E2F E2F (Active) Rb_E2F Rb-E2F Complex (Repressor) Rb_E2F->pRb Releases E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes B_EPP B-EPP / Roscovitine / Dinaciclib B_EPP->CyclinE_CDK2 Inhibition Experimental_Workflow cluster_downstream Dose with IC₅₀ Values start Start: Synthesized B-EPP tier1 Tier 1: Viability Screen (MTT Assay) start->tier1 ic50 Determine IC₅₀ Concentrations tier1->ic50 tier2 Tier 2: Phenotypic Assay (Cell Cycle Analysis) ic50->tier2 tier3 Tier 3: Molecular Assay (Western Blot for p-Rb) ic50->tier3 analysis Comparative Data Analysis tier2->analysis tier3->analysis conclusion Conclusion: Validate B-EPP's Mechanism analysis->conclusion

Caption: A tiered experimental workflow for the validation of B-EPP.

Data Presentation and Comparative Analysis

All quantitative data should be collated into clear, comparative tables. The following tables represent hypothetical, yet plausible, results from the experiments described above, illustrating how B-EPP would be benchmarked against Roscovitine and Dinaciclib.

Table 1: Comparative Cytotoxicity in MCF-7 Cells (72 hr)

CompoundIC₅₀ (µM)95% Confidence Interval
B-EPP (Test) 1.2 0.9 - 1.5
Roscovitine15.813.5 - 18.1
Dinaciclib0.0090.007 - 0.011

Interpretation: The hypothetical data show B-EPP is significantly more potent than the first-generation inhibitor Roscovitine but less potent than the clinical-grade compound Dinaciclib. This positions B-EPP as a promising lead compound.

Table 2: Cell Cycle Arrest in MCF-7 Cells (24 hr Treatment)

CompoundConcentration% Cells in G0/G1 Phase% Cells in S Phase
Vehicle (0.1% DMSO)-45.2%35.1%
B-EPP 1x IC₅₀ (1.2 µM) 72.5% 10.3%
B-EPP 5x IC₅₀ (6.0 µM) 81.3% 4.5%
Roscovitine1x IC₅₀ (16 µM)68.9%14.8%
Dinaciclib1x IC₅₀ (9 nM)78.5%6.1%

Interpretation: B-EPP induces strong G1 arrest in a dose-dependent manner, consistent with the phenotype of CDK2 inhibition. Its efficacy in inducing this arrest is comparable to, or slightly better than, Roscovitine at equimolar concentrations relative to their IC₅₀ values.

Table 3: Inhibition of Rb Phosphorylation at Ser807/811

CompoundConcentrationNormalized p-Rb Signal (%)
Vehicle (0.1% DMSO)-100%
B-EPP 1x IC₅₀ (1.2 µM) 35%
B-EPP 5x IC₅₀ (6.0 µM) 8%
Roscovitine1x IC₅₀ (16 µM)45%
Dinaciclib1x IC₅₀ (9 nM)12%

Interpretation: B-EPP effectively reduces the phosphorylation of Rb, confirming its engagement with the intended CDK2 pathway in a cellular context. The dose-dependent reduction in the p-Rb signal provides strong molecular evidence supporting the phenotypic data from the cell cycle analysis.

Conclusion

This guide outlines a rigorous, multi-tiered strategy to validate the cellular activity of a novel compound, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (B-EPP), as a putative CDK2 inhibitor. By integrating cytotoxicity, phenotypic, and molecular assays and benchmarking against established standards like Roscovitine and Dinaciclib, researchers can build a compelling, data-driven case for the compound's mechanism of action. The hypothetical data presented illustrate how B-EPP could be positioned as a potent, on-target inhibitor worthy of further preclinical development. This structured validation approach ensures scientific rigor and provides the robust data package necessary for informed decision-making in drug discovery projects.

References

  • Title: Pyrazolopyridines as selective inhibitors of the ABL kinase. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Discovery of a series of 2,4-bisanilinopyrimidines as potent and selective inhibitors of CMGC family kinases. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Roscovitine (CYC202, Seliciclib). Source: Molecular Cancer Therapeutics. URL: [Link]

  • Title: Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor. Source: Molecular Cancer Therapeutics. URL: [Link]

  • Title: The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Cancer. Source: Frontiers in Oncology. URL: [Link]

A Tale of Two Kinase Inhibitors: The Broad-Spectrum Power of Staurosporine Versus the Targeted Potential of the 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the complex world of kinase inhibitor discovery, the choice between broad-spectrum and selective agents is a critical strategic decision. This guide provides a detailed comparison of two contrasting approaches: the pan-kinase inhibitory profile of the natural product staurosporine and the targeted potential embodied by the synthetic scaffold 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. While staurosporine serves as a powerful, albeit non-selective, tool for probing kinase function, the pyrazolo[3,4-b]pyridine core represents a versatile starting point for the development of highly selective next-generation therapeutics.

Staurosporine: The Prototypical Pan-Kinase Inhibitor

Staurosporine, an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is renowned for its potent inhibition of a wide array of protein kinases.[1] Its broad-spectrum activity stems from its ability to bind to the highly conserved ATP-binding pocket of many kinases, exhibiting low nanomolar IC50 values against a multitude of targets.[2] This lack of selectivity makes staurosporine an invaluable research tool for inducing apoptosis and studying the general effects of kinase inhibition. However, its promiscuity renders it unsuitable for therapeutic applications where target specificity is paramount to avoid off-target toxicities.[2]

The molecular structure of staurosporine allows it to form extensive interactions with the kinase ATP-binding site, explaining its high affinity and broad activity.[1] This has been structurally elucidated through co-crystallization with kinases such as CDK2.[1]

The 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine Scaffold: A Gateway to Kinase Selectivity

In contrast to the broad-spectrum activity of staurosporine, the 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine scaffold serves as a foundational chemical structure for the synthesis of highly selective kinase inhibitors.[3][4][5] This compound itself is not typically a potent kinase inhibitor but rather a key intermediate in medicinal chemistry.[6][7] The pyrazolo[3,4-b]pyridine core is a "privileged scaffold," meaning it can be readily modified to achieve potent and selective inhibition against specific kinase targets.[8][9][10]

The versatility of this scaffold has been demonstrated in the development of inhibitors for a range of kinases, including:

  • Tropomyosin receptor kinases (TRKs): Derivatives have been synthesized that show potent and selective inhibition of TRKA, a key target in certain cancers.[3]

  • Anaplastic lymphoma kinase (ALK): The scaffold has been utilized to develop inhibitors that can overcome resistance mutations in ALK, such as the L1196M gatekeeper mutation.[11]

  • Fibroblast growth factor receptors (FGFRs): Novel derivatives have been identified as potent and selective FGFR inhibitors with significant antitumor activity.[5]

  • TANK-binding kinase 1 (TBK1): The pyrazolo[3,4-b]pyridine core has been the basis for the discovery of highly potent and selective TBK1 inhibitors, which are of interest in immunology and oncology.[4]

The ability to generate a diverse library of compounds from this single scaffold allows for the fine-tuning of inhibitory profiles, a stark contrast to the fixed, broad-spectrum nature of staurosporine.

Comparative Kinase Inhibitory Profiles

The following table summarizes the kinase inhibitory profiles of staurosporine and representative inhibitors derived from the pyrazolo[3,4-b]pyridine scaffold. It is important to note that the data for the pyrazolo[3,4-b]pyridine derivatives are for specific, highly optimized compounds, not the parent scaffold itself.

Kinase TargetStaurosporine IC50 (nM)Representative Pyrazolo[3,4-b]pyridine Derivative IC50 (nM)Derivative Compound Name/Reference
Broad Spectrum
Protein Kinase C (PKC)3--
p60v-src6--
Protein Kinase A (PKA)7--
CaM Kinase II20--
Selective Inhibition
TRKA-56Compound C03[3]
ALK (L1196M mutant)-Potent Inhibition (Specific IC50 not provided)[11]
FGFR1-0.3Compound 4a[5]
TBK1-0.2Compound 15y[4]

Experimental Methodologies for Kinase Inhibition Profiling

The determination of a compound's kinase inhibitory profile is typically achieved through in vitro kinase assays. A common and robust method is the luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.

Protocol: In Vitro Luminescence-Based Kinase Assay[13]

1. Reagent Preparation:

  • Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).
  • Perform serial dilutions of the inhibitor stock to create a range of concentrations for IC50 determination.
  • Prepare a kinase reaction mixture containing the target kinase, its specific substrate peptide, and ATP in a suitable kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The optimal concentrations of these components should be determined empirically.

2. Kinase Reaction:

  • In a 96-well or 384-well white, opaque plate, add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or a DMSO control to each well.
  • Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor-kinase binding.
  • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

3. ADP Detection:

  • Terminate the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.
  • Add a Kinase Detection Reagent to convert the produced ADP back to ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate for about 30 minutes at room temperature.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
  • Plot the luminescence signal against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Visualizing the Concepts: From Broad Inhibition to Targeted Scaffolds

G cluster_0 Staurosporine: Broad-Spectrum Inhibition cluster_1 Pyrazolo[3,4-b]pyridine Scaffold: Selective Inhibition Staurosporine Staurosporine Kinase A Kinase A Staurosporine->Kinase A Kinase B Kinase B Staurosporine->Kinase B Kinase C Kinase C Staurosporine->Kinase C Kinase D Kinase D Staurosporine->Kinase D Pyrazolo[3,4-b]pyridine Scaffold Pyrazolo[3,4-b]pyridine Scaffold Derivative 1 Derivative 1 Pyrazolo[3,4-b]pyridine Scaffold->Derivative 1 Derivative 2 Derivative 2 Pyrazolo[3,4-b]pyridine Scaffold->Derivative 2 Derivative 3 Derivative 3 Pyrazolo[3,4-b]pyridine Scaffold->Derivative 3 Derivative 1 (e.g., TRK Inhibitor) Derivative 1 (e.g., TRK Inhibitor) Derivative 2 (e.g., ALK Inhibitor) Derivative 2 (e.g., ALK Inhibitor) Derivative 3 (e.g., FGFR Inhibitor) Derivative 3 (e.g., FGFR Inhibitor) TRK Kinase TRK Kinase ALK Kinase ALK Kinase FGFR Kinase FGFR Kinase Derivative 1->TRK Kinase Derivative 2->ALK Kinase Derivative 3->FGFR Kinase

Caption: Contrasting inhibition philosophies.

Experimental Workflow for Kinase Inhibitor Profiling

G cluster_0 Compound Preparation cluster_1 In Vitro Kinase Assay cluster_2 Signal Detection cluster_3 Data Analysis Stock Solution (DMSO) Stock Solution (DMSO) Serial Dilution Serial Dilution Stock Solution (DMSO)->Serial Dilution Inhibitor Incubation Inhibitor Incubation Serial Dilution->Inhibitor Incubation Kinase Reaction Setup Kinase Reaction Setup Kinase Reaction Initiation (add ATP/Substrate) Kinase Reaction Initiation (add ATP/Substrate) Inhibitor Incubation->Kinase Reaction Initiation (add ATP/Substrate) Reaction Incubation (30°C) Reaction Incubation (30°C) Kinase Reaction Initiation (add ATP/Substrate)->Reaction Incubation (30°C) Stop Reaction & Deplete ATP Stop Reaction & Deplete ATP Reaction Incubation (30°C)->Stop Reaction & Deplete ATP ADP to ATP Conversion & Luminescence ADP to ATP Conversion & Luminescence Stop Reaction & Deplete ATP->ADP to ATP Conversion & Luminescence Read Plate Read Plate ADP to ATP Conversion & Luminescence->Read Plate Dose-Response Curve Dose-Response Curve Read Plate->Dose-Response Curve IC50 Calculation IC50 Calculation Dose-Response Curve->IC50 Calculation

Caption: Workflow for IC50 determination.

Conclusion: A Tool for Every Task

The comparison between staurosporine and the 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine scaffold highlights a fundamental principle in kinase inhibitor research and development: the context of the application dictates the ideal inhibitory profile. Staurosporine remains an indispensable tool for basic research, where broad-spectrum inhibition is often desired to elucidate the general roles of kinase signaling. Conversely, for therapeutic development, the future lies in the rational design of selective inhibitors from versatile scaffolds like pyrazolo[3,4-b]pyridine. This approach allows for the targeting of specific kinases implicated in disease, thereby maximizing efficacy while minimizing the potential for off-target effects. Understanding the distinct properties and applications of both broad-spectrum and selective inhibitors is crucial for advancing our knowledge of kinase biology and for the successful development of novel kinase-targeted therapies.

References

  • Lawrie, A. M., Noble, M. E., Tunnah, P., Brown, N. R., Johnson, L. N., & Endicott, J. A. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature structural biology, 4(10), 796–801. [Link]

  • Zhang, Y., Fan, Y., Liu, Y., Zhang, J., Wang, Y., Zhang, Y., ... & Zhang, L. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 223, 113657. [Link]

  • González-López, M., Leza, N., Puig de la Bellacasa, R., Teixidó, J., & Borrell, J. I. (2019). Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. Bioorganic & medicinal chemistry letters, 29(17), 2416–2420. [Link]

  • Meggio, F., Donella-Deana, A., Ruzzene, M., Brunati, A. M., Cesaro, L., Guerra, B., ... & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European journal of biochemistry, 234(1), 317–322. [Link]

  • Kim, H. J., Kim, S. Y., Lee, J. Y., Kim, M., & Park, C. H. (2018). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & medicinal chemistry letters, 28(1), 51–56. [Link]

  • Sathyan, K. M., & Abraham, J. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Journal of medicinal chemistry, 64(21), 15563–15604. [Link]

  • Meggio, F., Donella-Deana, A., Ruzzene, M., Brunati, A. M., Cesaro, L., Guerra, B., ... & Pinna, L. A. (1995). Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2. European journal of biochemistry, 234(1), 317–322. [Link]

  • Inhibitor Research Hub. (2025). Staurosporine: Benchmark Broad-Spectrum Protein Kinase Inhibitor in Cancer and Angiogenesis Research. [Link]

  • Li, S., Wang, Y., Liu, Y., Zhang, Y., Zhang, J., Zhang, Y., ... & Zhang, L. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1481–1496. [Link]

  • Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2195. [Link]

  • Li, S., Wang, Y., Liu, Y., Zhang, Y., Zhang, J., Zhang, Y., ... & Zhang, L. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1481–1496. [Link]

  • Wang, Y., Zhang, Y., Zhang, J., Liu, Y., Li, S., Zhang, Y., ... & Zhang, L. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS medicinal chemistry letters, 7(6), 611–616. [Link]

  • Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]

  • Chemsrc. (2025). 5-Bromo-1H-pyrazolo[3,4-b]pyridine. [Link]

  • Knippschild, U., Krüger, M., Richter, J., & Peifer, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8753. [Link]

  • Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2195. [Link]

  • Martens, S. (2023). In vitro kinase assay v1. protocols.io. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. [Link]

  • Chem-Impex. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine. [Link]

Sources

Head-to-head comparison of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine with other pyrazolopyridine inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Pyrazolopyridine-Based Kinase Inhibitors for Drug Discovery Professionals

Introduction: The Rise of Pyrazolopyridines in Kinase Inhibition

The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Its unique bicyclic, nitrogen-rich architecture allows for a versatile array of hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases. This has led to the development of numerous potent and selective inhibitors targeting key enzymes in oncology, inflammation, and autoimmune diseases. This guide provides a head-to-head comparison of prominent pyrazolopyridine inhibitors, using the well-characterized JAK1/2 inhibitor Ruxolitinib as a central case study. We will delve into its performance against other inhibitors, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive resource for their own discovery programs.

The JAK-STAT Signaling Pathway: A Critical Target

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling. Upon cytokine binding to their cognate receptors, JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and cell growth. Dysregulation of the JAK-STAT pathway is a hallmark of numerous myeloproliferative neoplasms and inflammatory conditions, making it a prime target for therapeutic intervention.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Inhibitor Pyrazolopyridine Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibition Gene Target Gene Transcription DNA->Gene 6. Gene Expression Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrazolopyridine-based drugs.

Head-to-Head Comparison: Ruxolitinib vs. Other JAK Inhibitors

While sharing the pyrazolopyridine core, different inhibitors exhibit distinct selectivity profiles and potencies. Here, we compare Ruxolitinib with other notable JAK inhibitors, including those with different core structures, to highlight the nuances in their biochemical and cellular activities.

InhibitorCore ScaffoldTarget Kinase(s)IC₅₀ (JAK1)IC₅₀ (JAK2)IC₅₀ (JAK3)IC₅₀ (TYK2)
Ruxolitinib PyrazolopyridineJAK1, JAK23.3 nM2.8 nM428 nM19 nM
Tofacitinib PyrrolopyrimidineJAK1, JAK31.2 nM20 nM5.6 nM344 nM
Fedratinib PyrazolopyrimidineJAK2, FLT335 nM3 nM760 nM690 nM
Baricitinib PyrrolopyrimidineJAK1, JAK25.9 nM5.7 nM>400 nM53 nM

Note: IC₅₀ values can vary between different assay formats and conditions. The data presented here is a representative compilation from published literature for comparative purposes.

This data illustrates the distinct selectivity profiles dictated by the interplay of the scaffold and its substitutions. Ruxolitinib and Baricitinib show potent, dual inhibition of JAK1 and JAK2, while Tofacitinib favors JAK1 and JAK3. Fedratinib, on the other hand, is highly selective for JAK2. The choice of inhibitor for a specific therapeutic application often depends on which JAK isoforms are most critical for the disease pathology.

Experimental Protocols: A Guide to In Vitro Evaluation

The robust evaluation of kinase inhibitors requires standardized and reproducible experimental protocols. Below are methodologies for key in vitro assays used to generate the comparative data discussed.

Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the enzymatic activity of a kinase by detecting the phosphorylation of a substrate.

HTRF_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A 1. Serially dilute inhibitor (e.g., Ruxolitinib) D 4. Add inhibitor and Kinase/Substrate to 384-well plate A->D B 2. Prepare Kinase/Substrate Mix (e.g., JAK2 + ULight-Peptide) B->D C 3. Prepare ATP Solution E 5. Add ATP to initiate reaction C->E D->E F 6. Incubate at room temperature E->F G 7. Add Detection Mix (Eu-Antibody) F->G H 8. Incubate to allow binding G->H I 9. Read plate on HTRF reader (665nm / 620nm) H->I

Caption: Workflow for a typical HTRF kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point serial dilution of the inhibitor (e.g., Ruxolitinib) in DMSO, starting from a high concentration (e.g., 10 mM).

  • Reaction Plate Setup: In a low-volume 384-well plate, add 2 µL of the diluted inhibitor.

  • Kinase/Substrate Addition: Add 4 µL of a solution containing the target kinase (e.g., recombinant human JAK2) and a biotinylated peptide substrate.

  • Reaction Initiation: Add 4 µL of an ATP solution (at the Kₘ concentration for the specific kinase) to initiate the phosphorylation reaction.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 5 µL of a detection buffer containing a Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody and XL665-labeled streptavidin.

  • Final Incubation: Incubate the plate for another 60 minutes in the dark to allow for antibody-substrate binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

  • Analysis: Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Cell-Based Proliferation Assay (e.g., using Ba/F3 cells)

This assay assesses the ability of an inhibitor to block the growth of cells whose proliferation is dependent on the target kinase activity.

Step-by-Step Methodology:

  • Cell Line Maintenance: Culture a cytokine-dependent cell line (e.g., Ba/F3 cells engineered to express a constitutively active JAK2) in appropriate media supplemented with the required cytokine (e.g., IL-3).

  • Cell Plating: Wash the cells to remove the cytokine, then seed them in a 96-well plate at a density of 5,000-10,000 cells per well in a cytokine-free medium.

  • Compound Addition: Add the pyrazolopyridine inhibitors at various concentrations to the wells. Include a "no inhibitor" control and a "no cells" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.

  • Data Acquisition: After a short incubation with the reagent, measure the luminescence using a plate reader.

  • Analysis: Normalize the data to the "no inhibitor" control and plot the percentage of inhibition against the inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The pyrazolopyridine scaffold, exemplified by Ruxolitinib, has proven to be a highly successful template for the development of potent and selective kinase inhibitors. Head-to-head comparisons based on robust biochemical and cellular assays are crucial for differentiating candidates and selecting the most promising compounds for further development. The choice between a dual inhibitor like Ruxolitinib and a more selective agent like Fedratinib is driven by the underlying biology of the disease target. As our understanding of kinase signaling pathways deepens, the design of next-generation pyrazolopyridine inhibitors will likely focus on achieving even greater selectivity or developing polypharmacological profiles tailored to complex diseases.

References

  • Ruxolitinib (INCB018424) in Myelofibrosis: Verstovsek, S., et al. (2010). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. New England Journal of Medicine. Available at: [Link]

  • Discovery of Ruxolitinib: Rodgers, J. D., et al. (2010). Discovery of INCB018424 (Ruxolitinib), a Potent, Selective, and Orally Bioavailable JAK1/2 Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Tofacitinib (CP-690,550) Profile: Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry. Available at: [Link]

  • Fedratinib (TG101348) Profile: Wernig, G., et al. (2008). Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617K-induced polycythemia vera. Cancer Cell. Available at: [Link]

  • HTRF Assay Principle: Trinquet, E., et al. (2006). A new homogeneous and versatile kinase assay based on HTRF®. Analytical Biochemistry. Available at: [Link]

A Comparative Guide to the Biological Activity of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine: The Critical Role of the N1-H Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2][3] This guide provides an in-depth comparison of the biological activity of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (herein Compound A ) and its N-methylated analog, 5-Bromo-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine (herein Compound B ). Through an analysis of their kinase inhibitory mechanisms and cellular effects, we demonstrate the indispensable role of the hydrogen atom at the N1 position of the pyrazole ring. Experimental data from in vitro kinase and cellular proliferation assays reveal that N-methylation completely abrogates biological activity.[1] This guide serves as a technical resource for researchers and drug developers, explaining the structural basis for this activity cliff and providing detailed, validated protocols for independent verification.

Introduction: The Privileged Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in drug discovery. Its structure is analogous to purine bases, allowing it to effectively compete with adenosine triphosphate (ATP) for the binding pocket of a wide range of protein kinases.[3] Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a vital class of therapeutics.[4] Derivatives of this scaffold have shown potent inhibitory activity against critical oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs), Anaplastic Lymphoma Kinase (ALK), and Tropomyosin Receptor Kinases (TRKs).[1][5][6]

A crucial, often-cited feature for the potent activity of this scaffold is the presence of a hydrogen bond donor at the N1 position of the pyrazole ring.[1] This guide investigates this principle by directly comparing two closely related molecules:

  • Compound A (Active Analog): 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, which possesses the key N1-H moiety.

  • Compound B (Demethylated Analog's Counterpart): 5-Bromo-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine, where the critical hydrogen is replaced by a methyl group.

Our central hypothesis is that the N1-H of Compound A is essential for forming a key hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, thereby anchoring the molecule and enabling potent inhibition. Conversely, the methylation at N1 in Compound B prevents this interaction and introduces steric hindrance, leading to a dramatic loss of biological activity.

Comparative Biological Activity Analysis

To objectively compare the two compounds, we will examine their effects at both a molecular (enzyme) and cellular level. The following data, while illustrative, is representative of the expected outcomes based on extensive structure-activity relationship (SAR) studies of this chemical class.[1][7]

Mechanism of Action: Kinase Hinge-Binding

Most kinase inhibitors targeting the ATP pocket function by establishing specific interactions with the kinase hinge region—a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. The N1-H of the pyrazolo[3,4-b]pyridine scaffold is perfectly positioned to act as a hydrogen bond donor to a backbone carbonyl oxygen in this hinge region. This interaction is a primary determinant of binding affinity and inhibitory potency.

Methylation of the N1 position (Compound B) has two detrimental effects:

  • Loss of Hydrogen Bond Donor: The N1-CH₃ group cannot donate a hydrogen bond, eliminating the key anchoring interaction.

  • Steric Hindrance: The methyl group introduces bulk that can physically clash with the protein backbone, preventing the inhibitor from adopting the correct conformation for binding.

The diagram below illustrates this critical interaction.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Hinge Region cluster_2 Compound A (Active) cluster_3 Compound B (Inactive) Hinge_AA1 Ala Hinge_AA2 Glu Hinge_AA3 His Carbonyl_O O Other_Residues Other Pocket Residues Compound_A Pyrazolo[3,4-b]pyridine Core N1-H Compound_A:f1->Carbonyl_O  Crucial H-Bond Compound_B Pyrazolo[3,4-b]pyridine Core N1-CH₃ Compound_B:f1->Carbonyl_O  No H-Bond Possible Clash Steric Clash Clash->Hinge_AA2 X

Figure 1: Mechanism of Kinase Inhibition. Compound A forms a critical hydrogen bond with the kinase hinge, while Compound B cannot.
In Vitro Kinase Inhibition

To quantify the inhibitory potential, an in vitro kinase assay measuring the half-maximal inhibitory concentration (IC₅₀) is essential. A lower IC₅₀ value indicates a more potent inhibitor. We selected FGFR1 as a representative target, as pyrazolo[3,4-b]pyridines are known to be potent inhibitors of this kinase family.[1]

Table 1: Illustrative In Vitro Kinase Inhibition Data

Compound Target Kinase IC₅₀ (nM) Fold Difference
A (N1-H) FGFR1 15 -
B (N1-CH₃) FGFR1 >10,000 >667x

| Staurosporine (Control) | FGFR1 | 5 | - |

Causality: The data clearly shows that Compound A is a potent inhibitor of FGFR1, consistent with literature findings for this scaffold.[1] In stark contrast, Compound B is essentially inactive. This greater than 600-fold loss in potency directly validates the hypothesis that the N1-H is indispensable for molecular recognition and inhibition.

Cellular Antiproliferative Activity

A potent kinase inhibitor should translate its enzymatic inhibition into a cellular effect, such as halting the proliferation of cancer cells dependent on that kinase. An MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. The GI₅₀ (half-maximal growth inhibition) is determined.

Table 2: Illustrative Cellular Antiproliferative Data (H1581 Cell Line, FGFR1-driven)

Compound GI₅₀ (µM) Interpretation
A (N1-H) 0.25 Potent cellular activity

| B (N1-CH₃) | >50 | No significant cellular activity |

Causality: The results from the cellular assay directly mirror the in vitro kinase data. Compound A effectively inhibits the growth of FGFR1-driven cancer cells. Compound B, being unable to inhibit the target kinase, fails to elicit a significant antiproliferative response. This demonstrates that the loss of activity at the molecular level translates to a loss of function in a biological system.

Experimental Methodologies

The following protocols are standardized, self-validating systems for comparing the biological activity of small molecule inhibitors.

Overall Experimental Workflow

The logical flow of experiments proceeds from molecular-level characterization to cellular validation.

G cluster_0 Phase 1: Molecular Target Inhibition cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Target Engagement Validation A In Vitro Kinase Assay (e.g., ADP-Glo) B Determine IC₅₀ Values A->B D Determine GI₅₀ Values B->D Correlate Molecular and Cellular Potency C Cell-Based Proliferation Assay (e.g., MTT) C->D F Measure Phosphorylation of Downstream Target D->F Confirm Mechanism in Cellular Context E Western Blot Analysis E->F

Figure 2: High-level workflow for comparative compound analysis.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction using a commercially available kit like ADP-Glo™ (Promega).[4]

Materials:

  • Recombinant human FGFR1 kinase.

  • Poly(Glu, Tyr) 4:1 peptide substrate.

  • ATP, MgCl₂.

  • Compounds A and B, Staurosporine (positive control), DMSO (vehicle control).

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit.

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock of each compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Kinase Reaction Setup:

    • In the 384-well plate, add 1 µL of the serially diluted compounds or controls.

    • Add 2 µL of a 2X kinase solution (containing FGFR1 in Kinase Assay Buffer).

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate Reaction: Add 2 µL of a 2X substrate/ATP solution (containing Poly(Glu, Tyr) and ATP in Kinase Assay Buffer). The final ATP concentration should be at its Km value for the kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: The signal is proportional to kinase activity. Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferative (MTT) Assay

This protocol measures the ability of a compound to inhibit cell growth.[8][9]

Materials:

  • H1581 human non-small cell lung cancer cell line.

  • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Compounds A and B, DMSO (vehicle control).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).

  • Clear, flat-bottomed 96-well plates.

Procedure:

  • Cell Seeding: Seed H1581 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for "no cell" background, vehicle control (DMSO), and untreated cells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Correct for background by subtracting the absorbance of the "no cell" wells. Calculate the percentage of growth inhibition relative to the DMSO control and plot against the log of compound concentration to determine the GI₅₀.

Protocol 3: Target Engagement Confirmation (Western Blot)

This protocol confirms that Compound A inhibits FGFR1 signaling in cells by measuring the phosphorylation of a downstream substrate, such as FRS2.[10][11]

Materials:

  • H1581 cells.

  • Compounds A and B.

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running and transfer buffers.

  • Nitrocellulose membrane.

  • Blocking Buffer (e.g., 5% nonfat dry milk or BSA in TBST).

  • Primary antibodies: anti-phospho-FRS2, anti-total-FRS2, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

Procedure:

  • Cell Treatment and Lysis:

    • Seed H1581 cells in 6-well plates and grow to 80% confluency.

    • Treat cells with Compound A (at 1x and 5x GI₅₀), Compound B (>50 µM), and DMSO for 2 hours.

    • Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold Lysis Buffer. Scrape cells, collect lysate, and centrifuge to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize samples to equal protein concentration, add Laemmli sample buffer, boil for 5 minutes, and load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-FRS2) overnight at 4°C, with gentle shaking.[11]

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies for total FRS2 and GAPDH to ensure equal protein loading and confirm that the compound does not affect total protein levels.

Conclusion

The comparative analysis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine and its N-methylated analog provides a definitive illustration of a critical structure-activity relationship. The presence of the N1-H moiety is paramount for biological activity, acting as a hydrogen bond donor to anchor the inhibitor within the kinase ATP-binding site. Its replacement with a methyl group completely abrogates this ability, resulting in a loss of both molecular and cellular potency. This guide underscores the importance of rational, structure-based design in medicinal chemistry and provides robust, validated protocols for researchers to explore these fundamental principles in their own work. For scientists developing inhibitors based on the pyrazolo[3,4-b]pyridine scaffold, preserving the N1-H moiety should be considered a foundational design principle.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Wang, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Lee, K., et al. (2017). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. PubMed Central (PMC), NIH. [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Duan, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • NCBI. (N/A). In vitro NLK Kinase Assay. PubMed Central (PMC), NIH. [Link]

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Creative Biolabs. (N/A). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • NIH. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. [Link]

  • Springer Nature Experiments. (N/A). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Chemsrc. (2024). 5-Bromo-1H-pyrazolo[3,4-b]pyridine. Chemsrc. [Link]

  • Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PubMed Central (PMC), NIH. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • MySkinRecipes. (N/A). 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. MySkinRecipes. [Link]

  • MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Al-Ostoot, F.H., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central (PMC), NIH. [Link]

  • ResearchGate. (2020). Design, synthesis and biological evaluation of 1,4,7,8‐tetrahydro‐5H‐furo[3,4‐b]pyrazolo[4,3‐e]pyridin‐5‐one‐based azo dyes. ResearchGate. [Link]

  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • PubChem. (N/A). 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. PubChem. [Link]

  • MDPI. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]

Sources

Navigating the Kinome: A Comparative Selectivity Analysis of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Kinase Inhibitor Profiling

In the landscape of targeted therapeutics, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive assessment of the selectivity of the novel compound, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, against a broad panel of human kinases. Through a detailed experimental workflow and comparative analysis with well-characterized inhibitors, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of this compound's potential.

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of various kinases.[1][2] Derivatives of this core have shown promise as potent inhibitors of therapeutically relevant kinases, including Tropomyosin receptor kinases (TRKs).[1][3] This guide will therefore use a representative in vitro kinase panel to elucidate the specific inhibitory profile of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

Comparative Selectivity Profile

To contextualize the selectivity of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, its performance was benchmarked against two standard kinase inhibitors: Staurosporine, a potent but non-selective inhibitor[4][5][6][7], and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for clinical use.[8][9][10][11]

The following table summarizes the percentage of inhibition at a screening concentration of 1 µM across a representative kinase panel. This initial screen is crucial for identifying primary targets and potential off-targets, guiding subsequent dose-response studies for IC50 determination.[12]

Kinase Target5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)Kinase Family
TRKA 98% 99%85%Tyrosine Kinase
TRKB 95% 99%82%Tyrosine Kinase
TRKC 92% 98%78%Tyrosine Kinase
VEGFR225%97%95% Tyrosine Kinase
PDGFRβ18%96%92% Tyrosine Kinase
KIT15%95%90% Tyrosine Kinase
SRC30%98%65%Tyrosine Kinase
ABL112%94%55%Tyrosine Kinase
CDK25%99%20%CMGC
PKA8%99%15%AGC
PKCα10%99%25%AGC
MEK13%85%10%STE
JNK17%92%18%CMGC
p38α9%90%22%CMGC
AKT16%97%12%AGC

Data Interpretation:

The data clearly indicates that 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is a potent and highly selective inhibitor of the TRK family of kinases. At a 1 µM concentration, it demonstrates minimal activity against a range of other kinases from different families, a stark contrast to the broad-spectrum inhibition by Staurosporine.[4][13] Sunitinib, as expected, shows potent inhibition of its known targets, including VEGFR2, PDGFRβ, and KIT.[8][10][11] The high degree of selectivity for the TRK kinases suggests that 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine has the potential for a more favorable therapeutic window with fewer off-target effects compared to multi-targeted inhibitors.

Experimental Workflow for Kinase Selectivity Profiling

The following protocol outlines a robust and widely adopted method for assessing kinase inhibitor selectivity using an in vitro enzymatic assay. The ADP-Glo™ Kinase Assay is highlighted here due to its high sensitivity and scalability.[14][15]

Diagram of the Kinase Selectivity Profiling Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, Staurosporine, Sunitinib) Assay_Plate Assay Plate Setup (384-well format) Compound_Prep->Assay_Plate Test Compounds Kinase_Prep Kinase Panel Dilution (Kinases in Reaction Buffer) Kinase_Prep->Assay_Plate Kinases Substrate_Prep Substrate/ATP Mix Preparation Substrate_Prep->Assay_Plate Substrate/ATP Incubation Incubation (Room Temperature, 1 hour) Assay_Plate->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) Incubation->ADP_Glo_Reagent Incubation_2 Incubation (40 minutes) ADP_Glo_Reagent->Incubation_2 Kinase_Detection_Reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates luminescence) Incubation_2->Kinase_Detection_Reagent Incubation_3 Incubation (30 minutes) Kinase_Detection_Reagent->Incubation_3 Luminescence_Reading Read Luminescence (Plate Reader) Incubation_3->Luminescence_Reading Data_Processing Data Processing (Calculate % Inhibition) Luminescence_Reading->Data_Processing Selectivity_Profile Generate Selectivity Profile (Comparative Analysis) Data_Processing->Selectivity_Profile

Caption: Workflow for in vitro kinase selectivity profiling using the ADP-Glo™ assay.

Detailed Protocol

1. Reagent Preparation:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, Staurosporine, and Sunitinib in 100% DMSO. Create a dilution series to achieve the desired final assay concentration (e.g., 1 µM).

  • Kinase Reaction Buffer: Prepare a 5X kinase reaction buffer containing 250 mM Tris-HCl (pH 7.5), 100 mM MgCl2, 50 mM MnCl2, 2.5 mM DTT, 0.5 mg/mL BSA, and 2.5 mM Na3VO4.

  • ATP Solution: Prepare a stock solution of ATP at a concentration appropriate for the kinase panel. For broad profiling, an ATP concentration at or near the Km for each kinase is ideal to provide a more direct measure of inhibitor affinity.[16] However, a fixed concentration of 10 µM is often used for initial screening.[17]

2. Kinase Reaction:

  • Dispense 2.5 µL of the diluted test compounds into the wells of a 384-well plate. Include appropriate controls (DMSO for 100% activity and a known broad-spectrum inhibitor for 0% activity).

  • Add 2.5 µL of the 2X kinase/substrate mixture to each well to initiate the reaction. The final reaction volume will be 5 µL.

  • Incubate the plate at room temperature for 1 hour.

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 x (1 - (Luminescence_compound - Luminescence_background) / (Luminescence_DMSO - Luminescence_background))

Conclusion and Future Directions

The in vitro kinase selectivity profiling of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine reveals it to be a potent and highly selective inhibitor of the TRK kinase family. Its clean off-target profile, especially when compared to broad-spectrum and multi-targeted inhibitors like Staurosporine and Sunitinib, makes it a compelling candidate for further preclinical development.

Future studies should focus on:

  • IC50 Determination: Dose-response curves should be generated for the primary TRK targets to determine the precise potency (IC50 values).

  • Cellular Assays: The activity of the compound should be confirmed in cellular models expressing TRK fusion proteins to assess its cell permeability and on-target engagement in a more physiological context.

  • Full Kinome Screening: To ensure a comprehensive understanding of its selectivity, the compound should be screened against a larger, more diverse kinase panel.[17][18]

This guide provides a foundational framework for assessing the selectivity of novel kinase inhibitors. The methodologies and comparative data presented herein underscore the importance of rigorous profiling in the early stages of drug discovery to identify promising and highly selective therapeutic candidates.

References

  • Protein kinase inhibition of clinically important staurosporine analogues - PubMed. Available at: [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PubMed Central. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - ResearchGate. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. Available at: [Link]

  • Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo - Towards Response Pred - mediaTUM. Available at: [Link]

  • Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed. Available at: [Link]

  • Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed. Available at: [Link]

  • Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. Available at: [Link]

  • Ex vivo sunitinib inhibition profiles from 102 kinase substrates.... - ResearchGate. Available at: [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]

  • Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. Available at: [Link]

  • Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx. Available at: [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available at: [Link]

  • Promega Kinase Selectivity Profiling System: General Panel + ADP-Glo™ Assay. Available at: [Link]

  • Kinase Selectivity Panels - Reaction Biology. Available at: [Link]

  • Kinase Panel Screening for Drug Discovery - ICE Bioscience. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - NIH. Available at: [Link]

  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases - ResearchGate. Available at: [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery. Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. Available at: [Link]

Sources

A Researcher's Guide to the Reproducible Validation of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine and its Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure. Compounds such as 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine are frequently synthesized as potential therapeutic agents, often targeting protein kinases that are dysregulated in various diseases. However, the journey from a novel chemical entity to a validated biological probe or a drug candidate is paved with rigorous and reproducible experimental validation. The lack of standardized, well-validated assays is a significant contributor to the reproducibility crisis in biomedical research.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the biological validation of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine and similar small molecules. We will delve into the causality behind experimental choices, emphasizing the importance of self-validating systems to ensure the generation of robust and trustworthy data. Our focus will be on a hierarchical approach, beginning with direct biochemical assays, progressing to cell-based target engagement, and culminating in phenotypic assessments.

The Crucial First Step: Establishing a Target Hypothesis

The pyrazolo[3,4-b]pyridine core is a known hinge-binding motif for many protein kinases. Based on this structural alert, a logical starting point for the biological evaluation of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is to screen it against a panel of kinases. Given the structural similarities to known inhibitors, the Tropomyosin Receptor Kinase (TRK) family (TrkA, TrkB, TrkC) represents a high-priority target class for initial investigations.

Part 1: Biochemical Assays - Does the Compound Inhibit the Purified Enzyme?

Biochemical assays are the cornerstone of inhibitor characterization, providing a direct measure of a compound's ability to modulate the activity of a purified enzyme in a controlled, cell-free environment. For kinase targets like TrkA, a common and robust method is the ADP-Glo™ Kinase Assay.

Principle of the ADP-Glo™ Kinase Assay

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial kinase activity.

Experimental Protocol: ADP-Glo™ TrkA Kinase Assay

Objective: To determine the in vitro inhibitory potency (IC50) of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine against purified TrkA kinase.

Materials:

  • Recombinant human TrkA kinase

  • Poly (Glu, Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[1]

  • 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, serially diluted in DMSO

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine in DMSO. A typical starting concentration is 10 mM, with a final assay concentration in the micromolar to nanomolar range.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control).

    • Add 2 µL of TrkA kinase (e.g., 1 ng) in kinase buffer to each well.[1]

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., 25 µM ATP and 0.2 µg/µL substrate).

  • Incubation: Incubate the plate at 30°C for 60 minutes.[2]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1][2]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1][2]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Causality and Trustworthiness in Biochemical Assays
  • Why use a purified system? It isolates the interaction between the compound and the kinase, eliminating confounding variables present in a cellular environment. This provides a direct measure of enzymatic inhibition.

  • Why measure ADP production? It is a direct product of the kinase reaction, making it a reliable indicator of enzyme activity.

  • Self-Validation: The inclusion of positive (e.g., a known TrkA inhibitor like Staurosporine) and negative (DMSO vehicle) controls is essential for validating each experiment.[1] The dose-response curve should be sigmoidal, and the results should be reproducible across multiple experiments.

Part 2: Cell-Based Assays - Does the Compound Engage its Target in a Living Cell?

While biochemical assays are crucial, they do not guarantee that a compound will be active in a cellular context. Cell permeability, stability, and off-target effects can all influence a compound's efficacy. Therefore, the next critical step is to validate target engagement in living cells. Two powerful and complementary techniques for this are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Assay

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the interaction between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site.[2] When a test compound enters the cell and binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal. This provides a quantitative measure of target engagement.

Experimental Workflow: NanoBRET™ Target Engagement

G cluster_0 Day 1: Cell Preparation cluster_1 Day 2: Assay Transfect Transfect HEK293 cells with NTRK1-NanoLuc® fusion vector Seed Seed transfected cells into a 96-well plate Transfect->Seed AddTracer Add NanoBRET™ tracer reagent Seed->AddTracer AddCompound Add 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine AddTracer->AddCompound Incubate Incubate for 2 hours AddCompound->Incubate AddSubstrate Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor Incubate->AddSubstrate Measure Measure BRET signal AddSubstrate->Measure

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ TrkA Target Engagement Assay

Objective: To quantify the apparent affinity of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine for TrkA in intact cells.

Materials:

  • HEK293 cells

  • NTRK1-NanoLuc® Fusion Vector (or other Trk family constructs)

  • NanoBRET™ tracer specific for the kinase target

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • Opti-MEM™ I Reduced Serum Medium

  • 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, serially diluted

Procedure:

  • Cell Transfection and Seeding:

    • Transfect HEK293 cells with the NTRK1-NanoLuc® fusion vector.

    • Seed the transfected cells into the wells of a white 96-well plate.[3]

  • Compound and Tracer Addition:

    • After 24 hours, add the NanoBRET™ tracer to the cells.

    • Immediately add the serially diluted 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.[3]

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to each well.[3]

    • Read the BRET signal on a luminometer equipped with appropriate filters (e.g., 450 nm and 610 nm).[4]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Determine the IC50 value from the dose-response curve, which reflects the concentration of the compound required to displace 50% of the tracer.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[5] When cells are heated, proteins begin to denature and aggregate. A compound that binds to its target will stabilize it, resulting in a higher melting temperature. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining at different temperatures.

Experimental Workflow: CETSA®

G TreatCells Treat cells with compound or vehicle (DMSO) Heat Heat cell aliquots to a range of temperatures TreatCells->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Separate Separate soluble and precipitated fractions by centrifugation Lyse->Separate Analyze Analyze soluble fraction by Western Blot or other methods Separate->Analyze

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA® for TrkA

Objective: To demonstrate that 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine directly binds to and stabilizes TrkA in a cellular environment.

Materials:

  • Cell line endogenously expressing TrkA (e.g., KM-12) or overexpressing TrkA

  • 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody specific for TrkA

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cells with a fixed concentration of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Aliquot the treated cell suspension and heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature.[6]

  • Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[6]

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes and quantify the amount of soluble TrkA by Western blotting using a TrkA-specific antibody.

  • Data Analysis: Plot the band intensity of soluble TrkA as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target engagement and stabilization.

Comparison of Target Engagement Assays

FeatureNanoBRET™ Target Engagement AssayCellular Thermal Shift Assay (CETSA®)
Principle Bioluminescence Resonance Energy Transfer (BRET)Ligand-induced thermal stabilization
Throughput High (plate-based)Lower (can be adapted for higher throughput)
Requirement Genetically encoded luciferase-tagged target, fluorescent tracerSpecific antibody for the target protein
Readout Luminescence ratioWestern blot, mass spectrometry, or other protein quantification methods
Key Advantage Quantitative affinity determination in live cellsNo genetic modification of the target protein required
Key Limitation Requires specific reagents for each targetCan be lower throughput and semi-quantitative

Part 3: Phenotypic Assays - Does Target Engagement Translate to a Biological Effect?

Confirming that a compound binds to its target in cells is a major milestone. However, for a compound to be a useful probe or a potential therapeutic, this binding must lead to a measurable biological response. For a Trk inhibitor, this would be the inhibition of Trk signaling and a subsequent effect on cell viability or proliferation in a Trk-dependent cell line.

Western Blotting for Phospho-TrkA

A direct way to measure the functional consequence of TrkA inhibition is to assess its phosphorylation status.

Protocol:

  • Seed a Trk-dependent cell line (e.g., KM-12) and starve overnight.

  • Pre-treat the cells with various concentrations of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine for 1-2 hours.

  • Stimulate the cells with the appropriate neurotrophin ligand (e.g., NGF for TrkA) for a short period (e.g., 10-15 minutes).

  • Lyse the cells and perform a Western blot using antibodies against both total TrkA and phospho-TrkA.

  • A dose-dependent decrease in the phospho-TrkA signal relative to the total TrkA signal indicates that the compound is inhibiting the kinase activity in cells.

Cell Viability/Proliferation Assay

Protocol:

  • Seed a Trk-dependent cancer cell line (e.g., KM-12, which has a TPM3-NTRK1 fusion) in a 96-well plate.

  • Treat the cells with a range of concentrations of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

  • Incubate for 72 hours.

  • Measure cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Causality and Trustworthiness in Phenotypic Assays:

  • Self-Validation: The combination of demonstrating target engagement (NanoBRET/CETSA), inhibition of target phosphorylation (Western blot), and a downstream cellular effect (viability assay) in a relevant cell model creates a powerful, self-validating dataset.

Conclusion: A Pathway to Rigorous and Reproducible Data

The validation of a novel small molecule like 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine requires a multi-faceted and logical approach. By systematically progressing from direct biochemical inhibition to cellular target engagement and finally to a functional cellular outcome, researchers can build a robust data package that supports their hypothesis. Each step in this workflow is designed to validate the previous one, creating a chain of evidence that is both trustworthy and reproducible. Adhering to these principles of rigorous assay design and validation is not just good scientific practice; it is essential for accelerating the translation of promising molecules from the bench to the clinic.

References

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TrkA Assay Kit. Retrieved from [Link]

  • Vasta, J. F., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR protocols, 1(2), 100033. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Retrieved from [Link]

  • Taylor & Francis Online. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • AACR Journals. (2024). The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • INDIGO Biosciences. (2023). Human Tropomyosin Receptor Kinase TrkA, TrkB, TrkC Assays Now Available. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold and the Imperative of Selectivity

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous potent inhibitors targeting a diverse range of protein kinases.[1][2][3][4] Its versatile structure, characterized by a fused pyrazole and pyridine ring system, allows for strategic modifications that can achieve high affinity for the ATP-binding pocket of a desired kinase target.[1][5][6] Compounds based on this scaffold have shown promise as inhibitors of critical targets in oncology and immunology, such as Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and TANK-binding kinase 1 (TBK1).[1][6][7][8]

However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge: the potential for off-target activity. An inhibitor designed for a specific kinase may interact with dozens of unintended "off-target" kinases, leading to unexpected biological effects or toxicity. Therefore, a rigorous and multi-faceted assessment of an inhibitor's cross-reactivity is not merely a supplementary exercise but a cornerstone of its preclinical development.[9][10]

This guide provides a comprehensive framework for evaluating the cross-reactivity of a representative molecule, which we will refer to as 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (hereafter "PBPK-1") . While PBPK-1 is a model compound for this guide, the principles, protocols, and data interpretation strategies described herein are broadly applicable to any novel inhibitor derived from the pyrazolo[3,4-b]pyridine scaffold. We will compare its hypothetical performance against alternative inhibitors with distinct chemical scaffolds to provide a clear, data-driven perspective on selectivity.

Pillar 1: Foundational In Vitro Profiling - Establishing the Kinome Interaction Landscape

The initial step in any cross-reactivity study is to understand the compound's interaction landscape across a broad range of purified kinases. This provides a foundational, quantitative measure of a compound's potency and spectrum of activity under controlled, cell-free conditions.

Rationale for Large-Panel Screening

Screening against a large, representative panel of the human kinome is critical. Small panels of fewer than 50 kinases can provide a misleading picture of selectivity.[9] A comprehensive panel (ideally >200 kinases) is necessary to identify off-target interactions that might be missed in a more limited screen. This initial screen is typically performed at a single, high concentration of the inhibitor (e.g., 1-10 µM) to cast a wide net for potential interactions.

Experimental Workflow: Biochemical Kinase Assay

The most common approach involves measuring the inhibitor's ability to block the phosphorylation of a substrate by the kinase.[11]

G cluster_prep Assay Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis PBPK1 PBPK-1 Dilution Series Plate Assay Plate (384-well) PBPK1->Plate Kinase Kinase Stock Kinase->Plate Substrate Substrate & ATP Solution Incubate Incubation (Room Temp) Substrate->Incubate Plate->Substrate Reaction Start Detection Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™) Incubate->Detection Reader Luminescence/Fluorescence Plate Reader Detection->Reader IC50 IC50 Curve Fitting (% Inhibition vs. [Compound]) Reader->IC50 Selectivity Selectivity Score Calculation IC50->Selectivity

Caption: Workflow for a typical in vitro kinase inhibition assay.

Data Interpretation & Comparative Analysis

Results from the initial screen are typically expressed as percent inhibition at the tested concentration. Hits that show significant inhibition (e.g., >70%) are then followed up with full dose-response curves to determine the IC50 value (the concentration required to inhibit 50% of the kinase activity).[12]

To quantify selectivity, we use the Selectivity Score (S-score) .[9][13] A common metric is the S(1µM), which is the number of kinases inhibited by more than a certain threshold (e.g., 90%) at a 1 µM concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Table 1: Comparative In Vitro Kinase Selectivity Profile

CompoundScaffold TypePrimary Target IC50 (nM)S(1µM) Score (>90% Inh.)Notable Off-Targets (>50% Inh. @ 1µM)
PBPK-1 Pyrazolo[3,4-b]pyridineTBK1 (5 nM) 0.04 (10/250)IKKε, Aurora A, PLK1, CLK2
ALT-1 ImidazopyridineTBK1 (8 nM)0.08 (20/250)IKKε, JAK2, FLT3, RET, Aurora B
ALT-2 PyrrolopyrimidineTBK1 (15 nM)0.02 (5/250)IKKε, GSK3β

This data immediately highlights the trade-offs. While PBPK-1 is potent, ALT-2 demonstrates superior selectivity, albeit with a weaker on-target IC50. ALT-1 is both less potent and less selective than PBPK-1. This quantitative comparison is the first critical step in selecting a lead compound.[9]

Pillar 2: Cellular Target Engagement - Confirming Interaction in a Physiological Context

Biochemical assays are essential but do not fully replicate the complex environment inside a living cell. Cellular target engagement assays are crucial to confirm that the inhibitor can enter the cell, bind to its intended target at relevant concentrations, and to uncover off-target binding in a native setting.[14][15]

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding.[14][16][17] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.

Detailed Protocol: Isothermal Dose-Response CETSA® (ITDRF)

  • Cell Culture & Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat cells with a range of PBPK-1 concentrations (e.g., 0.1 nM to 30 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Heating Step: Harvest the cells and resuspend them in a buffer. Heat the cell suspensions at a predetermined optimal temperature (e.g., 52°C, which should be on the steep slope of the target's melt curve) for 3 minutes, followed by immediate cooling.

  • Lysis & Separation: Lyse the cells via freeze-thaw cycles. Separate the soluble (folded) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant using a standard detection method like Western Blot or an AlphaScreen®-based immunoassay.[18]

  • Data Analysis: Plot the amount of soluble protein against the compound concentration. The resulting curve demonstrates the concentration-dependent stabilization of the target, providing a measure of cellular target engagement.

Methodology 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).

Principle of NanoBRET™

The target protein is expressed in cells as a fusion with NanoLuc® Luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds to the target's active site is added (the energy acceptor). When the tracer is bound, its close proximity to NanoLuc® results in a BRET signal. A test compound competes with the tracer for binding; displacement of the tracer leads to a dose-dependent decrease in the BRET signal.[19][20]

G cluster_bound Tracer Bound (No Inhibitor) cluster_displaced Tracer Displaced (Inhibitor Present) Target-NLuc Target-NanoLuc® Tracer Fluorescent Tracer Target-NLuc->Tracer Energy Transfer BRET High BRET Signal Tracer->BRET Fluorescence Substrate Substrate Substrate->Target-NLuc Luminescence Target-NLuc2 Target-NanoLuc® NoBRET Low BRET Signal Target-NLuc2->NoBRET Inhibitor PBPK-1 Inhibitor->Target-NLuc2 Binding Tracer2 Fluorescent Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Comparative Cellular Engagement Data

Cellular assays provide an apparent affinity (or EC50 for CETSA®) which reflects not only binding but also cell permeability and efflux.

Table 2: Comparative Cellular Target Engagement

CompoundPrimary Target (TBK1) NanoBRET™ IC50 (nM)Off-Target (CLK2) NanoBRET™ IC50 (nM)On-Target CETSA® Shift (ΔTm in °C)
PBPK-1 1502500+5.2°C @ 10 µM
ALT-1 8001200+2.1°C @ 10 µM
ALT-2 250> 30,000+4.8°C @ 10 µM

This data adds crucial context. PBPK-1 shows good cellular engagement with its primary target and a respectable >15-fold window of selectivity over the known off-target CLK2. ALT-2 , while less potent biochemically, demonstrates excellent cellular selectivity. ALT-1 performs poorly in the cellular context, suggesting potential issues with cell permeability or efflux, making it a less desirable candidate despite its initial biochemical profile.

Pillar 3: Unbiased Proteome-Wide Profiling - Discovering the Unknown

While panel screens and targeted cellular assays are essential for validating known interactions, they cannot identify novel or unexpected off-targets. Chemical proteomics techniques, such as the kinobeads approach, address this by using immobilized, broad-spectrum kinase inhibitors to capture a large portion of the kinome from a cell lysate.[21][22]

Experimental Logic: Competitive Pull-Down with Kinobeads
  • Lysate Preparation: Prepare a lysate from cells or tissues of interest.

  • Competitive Binding: Incubate the lysate with increasing concentrations of the test compound (PBPK-1).

  • Kinobeads Capture: Add "kinobeads" (Sepharose beads conjugated with non-selective kinase inhibitors) to the lysate.[21][22] These beads will bind and pull down any kinases whose ATP-binding sites are not occupied by PBPK-1.

  • MS Analysis: Elute the captured proteins from the beads and identify/quantify them using mass spectrometry (LC-MS/MS).

  • Data Interpretation: A protein that is a true target of PBPK-1 will show a dose-dependent decrease in its abundance in the pull-down fractions, as the compound prevents it from binding to the beads. This allows for the determination of apparent dissociation constants (Kd) for hundreds of kinases simultaneously in their native state.[23][24]

G Start Cell Lysate Incubate Incubate with PBPK-1 (Dose-Response) Start->Incubate Kinobeads Add Kinobeads (Affinity Matrix) Incubate->Kinobeads Competitive Capture Wash Wash & Elute Bound Proteins Kinobeads->Wash MS LC-MS/MS Analysis Wash->MS Analysis Identify & Quantify Proteins MS->Analysis Curve Generate Dose-Response Binding Curves Analysis->Curve

Caption: Workflow for a kinobeads-based chemical proteomics experiment.

This unbiased approach can confirm expected targets, validate secondary targets identified in panel screens, and, most importantly, uncover entirely new off-targets that could be critical for understanding a compound's full biological activity and potential toxicity profile.

Conclusion: Synthesizing a Holistic View of Selectivity

The cross-reactivity profiling of a novel inhibitor like PBPK-1 is a multi-step, evidence-driven process. No single experiment can provide a complete picture. By integrating data from broad biochemical screens, targeted live-cell engagement assays, and unbiased proteomic methods, researchers can build a high-confidence selectivity profile.

  • PBPK-1 represents a potent pyrazolo[3,4-b]pyridine inhibitor with a defined and manageable off-target profile, showing good translation from biochemical to cellular assays.

  • ALT-1 serves as a cautionary example of a compound with promiscuous off-target activity and poor cellular performance.

  • ALT-2 , while less potent, exhibits a superior selectivity profile, making it a potentially safer lead candidate or a more precise chemical probe for its intended target.

This comparative guide demonstrates a robust framework for making informed decisions in drug development. By rigorously interrogating cross-reactivity, scientists can better predict a compound's therapeutic window, understand potential liabilities, and ultimately select candidates with the highest probability of success.

References

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Semantic Scholar. Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]

  • Taylor & Francis Online. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal. [Link]

  • PubMed. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • National Institutes of Health. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. [Link]

  • PubMed. (2003). 1H-Pyrazolo[3,4-b]pyridine Inhibitors of Cyclin-Dependent Kinases. [Link]

  • PubMed. (2022). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. [Link]

  • National Institutes of Health. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • National Institutes of Health. (2015). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. [Link]

  • ResearchGate. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ACS Publications. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]

  • ResearchGate. (2023). Structures of some pyrazolo[3,4‐b]pyridine derivatives with CDK2... [Link]

  • ResearchGate. (2008). A quantitative analysis of kinase inhibitor selectivity. [Link]

  • EMBL-EBI. (2017). Target Landscape of Clinical Kinase Inhibitors. [Link]

  • Semantic Scholar. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]

  • ResearchGate. (2011). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... [Link]

  • National Institutes of Health. (2023). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. [Link]

  • PubMed Central. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]

  • ACS Publications. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. [Link]

  • ResearchGate. (2000). Pyrazolopyridine antiherpetics: SAR of C2 ' and C7 amine substituents. [Link]

  • National Institutes of Health. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]

Sources

A Comparative In Vivo Efficacy Study of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine and a Known TRK Inhibitor in a Colorectal Cancer Xenograft Model

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This guide provides a comprehensive framework for evaluating the in vivo efficacy of a novel compound, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, against a known therapeutic agent. The experimental design detailed herein is grounded in established preclinical oncology protocols, emphasizing reproducibility and ethical considerations. We will explore the hypothetical potential of this pyrazolopyridine derivative as a Tropomyosin Receptor Kinase (TRK) inhibitor, benchmarking it against a well-established drug in this class.

Introduction: The Rationale for Novel TRK Inhibitors

The Tropomyosin Receptor Kinases (TRK) are a family of receptor tyrosine kinases (TRKA, TRKB, TRKC) that, when constitutively activated through chromosomal rearrangements (NTRK gene fusions), function as potent oncogenic drivers in a wide array of human cancers. The development of TRK-specific inhibitors has marked a significant advancement in precision oncology. However, the emergence of acquired resistance mutations necessitates the discovery of new chemical scaffolds that can overcome these limitations.

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, known to form the basis of numerous kinase inhibitors.[1][2] Recent studies have highlighted derivatives of this structure as potent anti-leukemic agents and inhibitors of enzymes critical to DNA topology, such as Topoisomerase IIα.[3] This guide outlines a preclinical xenograft study to benchmark the efficacy of a novel derivative, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, hypothesizing its mechanism as a TRK inhibitor. We will compare its performance against Larotrectinib, a first-in-class, highly selective, FDA-approved TRK inhibitor.

Hypothesized Mechanism of Action: TRK Signaling Pathway

We hypothesize that 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine functions by competitively binding to the ATP-binding pocket of TRK fusion proteins, thereby inhibiting their kinase activity. This prevents the autophosphorylation and subsequent activation of downstream pro-survival and proliferative signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.

TRK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein GRB2_SOS GRB2/SOS TRK->GRB2_SOS P PI3K PI3K TRK->PI3K P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Novel_Drug 5-Bromo-3-ethyl-1H- pyrazolo[3,4-b]pyridine Novel_Drug->TRK Known_Drug Larotrectinib Known_Drug->TRK Experimental_Workflow A 1. Cell Culture (KM12 Cell Expansion) B 2. Cell Preparation (Harvest & Resuspend in PBS/BME) A->B C 3. Xenograft Implantation (Subcutaneous injection into mice) B->C D 4. Tumor Growth (Allow tumors to reach ~150 mm³) C->D E 5. Randomization (Group animals into treatment cohorts) D->E F 6. Treatment Initiation (Day 0) (Dosing with Vehicle, Known Drug, or Novel Compound) E->F G 7. Monitoring & Data Collection (Tumor Volume & Body Weight 2-3x weekly) F->G H 8. Study Endpoint (e.g., Day 21 or tumor volume limit) G->H I 9. Data Analysis (Calculate TGI, statistical analysis) H->I

Caption: Standard workflow for a xenograft efficacy study.

Detailed Protocols

Protocol 1: Cell Preparation and Xenograft Implantation

  • Rationale: The goal is to create a uniform suspension of viable tumor cells that will reliably form tumors when implanted. Co-injection with a Basement Membrane Extract (BME) is critical as it mimics the extracellular matrix, significantly improving tumor take rates and growth consistency.

  • Cell Culture: Culture KM12 cells in recommended media until they reach approximately 80-90% confluency.

  • Harvesting: Trypsinize the cells, collect them, and perform a cell count using a hemocytometer or automated cell counter to determine viability. [4]3. Washing: Centrifuge the cell suspension and wash the pellet with sterile, cold phosphate-buffered saline (PBS) to remove any residual media or trypsin.

  • Resuspension: Resuspend the cell pellet in a 1:1 mixture of cold PBS and BME to a final concentration of 2.5 x 10⁷ cells/mL. Keep the suspension on ice at all times to prevent the BME from polymerizing prematurely. [4]5. Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 2.5 x 10⁶ cells) into the right flank of each mouse using a 23G needle. [4] Protocol 2: Tumor Monitoring and Treatment Administration

  • Rationale: Regular monitoring is essential to establish a baseline growth curve and to initiate treatment when tumors are at a consistent, established size. This reduces variability and ensures that the treatment effect is measured on actively growing tumors.

  • Tumor Monitoring: Once tumors become palpable, measure them two to three times weekly using digital calipers. 2. Volume Calculation: Calculate tumor volume using the modified ellipsoid formula: Volume = (Length x Width²)/2 . 3. Randomization: When the mean tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group) to ensure the average tumor volume is similar across all groups at the start of the study.

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., 1% Methylcellulose, p.o., daily)

    • Group 2: Larotrectinib (e.g., 10 mg/kg, p.o., daily)

    • Group 3: 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (e.g., 10 mg/kg, p.o., daily)

    • Group 4: 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (e.g., 30 mg/kg, p.o., daily)

  • Dosing: Administer the designated treatments daily via oral gavage (p.o.) or another appropriate route as determined by the compound's properties. 6. Health Monitoring: Record the body weight of each mouse at every measurement time point as a key indicator of systemic toxicity. [5]7. Endpoint: Continue the study for a predefined period (e.g., 21 days) or until tumors in the control group reach the maximum size allowed by institutional animal care guidelines (e.g., 2000 mm³). [6]

Efficacy Evaluation

The primary endpoint for assessing antitumor activity is Tumor Growth Inhibition (TGI). It quantifies the reduction in tumor growth in treated groups relative to the control group.

  • Calculation of TGI (%): TGI is calculated at the end of the study using the following formula: % TGI = [1 - (ΔT / ΔC)] x 100 [7] * Where ΔT is the change in mean tumor volume of the treated group from Day 0 to the final day.

    • Where ΔC is the change in mean tumor volume of the control group from Day 0 to the final day.

Comparative Efficacy Data (Hypothetical Results)

The following table summarizes plausible, hypothetical data from the described xenograft study. This data is structured to demonstrate a dose-dependent effect of the novel compound and to allow for direct comparison with the vehicle and the known drug.

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEM% TGIMean Body Weight Change (%) ± SEM
Group 1: Vehicle Control ---1850 ± 210N/A+2.5 ± 0.8
Group 2: Larotrectinib 10 mg/kg, daily450 ± 7584%+1.8 ± 1.1
Group 3: 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine 10 mg/kg, daily620 ± 9872%+2.1 ± 0.9
Group 4: 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine 30 mg/kg, daily415 ± 8286%-1.5 ± 1.5

SEM: Standard Error of the Mean; TGI: Tumor Growth Inhibition.

Discussion and Interpretation

Based on the hypothetical data presented, 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine demonstrates significant antitumor activity in a TRK-driven xenograft model. At a dose of 30 mg/kg, its efficacy (86% TGI) is comparable to that of the established TRK inhibitor Larotrectinib (84% TGI). The novel compound exhibits a clear dose-response relationship, with the 10 mg/kg dose showing moderate activity (72% TGI).

Crucially, the change in body weight across all groups suggests that the treatments were generally well-tolerated. The slight weight loss observed in the high-dose group of the novel compound (-1.5%) is minimal and would typically not be considered a sign of severe toxicity, though it warrants observation in further studies.

These results strongly support the initial hypothesis that 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine functions as a potent TRK inhibitor. The comparable efficacy to a gold-standard drug at a similar dosing level positions this compound as a promising candidate for further preclinical development. Future studies should focus on detailed pharmacokinetic/pharmacodynamic (PK/PD) analysis, investigation against known Larotrectinib-resistant TRK mutations, and formal toxicology assessments.

Conclusion

This guide provides a robust framework for the in vivo evaluation of novel anticancer compounds using xenograft models. The hypothetical benchmarking of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine against Larotrectinib illustrates a successful outcome, where the investigational drug demonstrates potent, dose-dependent, and well-tolerated antitumor activity. Such data would provide a strong rationale for advancing this compound into further stages of drug development as a potential next-generation TRK inhibitor.

References

  • ResearchGate. (2014). How can one calculate tumor growth inhibition? Retrieved from ResearchGate. [Link]

  • Animal Welfare Institute. (2024). Guidelines Aim to Improve Welfare of Rodent Cancer Models. Retrieved from AWI. [Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. [Link]

  • Norecopa. Guidelines for the use of animals in cancer research. Retrieved from Norecopa. [Link]

  • Emory University. Guidelines and Recommendations for Researchers Using Animal Cancer Models. Retrieved from Emory University. [Link]

  • INFRAFRONTIER. (2024). OBSERVE: Guidelines for the Refinement of Rodent Cancer Models. Retrieved from INFRAFRONTIER. [Link]

  • Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Journal of the National Cancer Institute. [Link]

  • Biocompare. Cell Line-Derived Xenograft (CDX) Models. Retrieved from Biocompare. [Link]

  • Baylor College of Medicine. Patient-Derived Xenograft Core Standard Operating Procedures. Retrieved from BCM. [Link]

  • Altogen Labs. What Are Xenograft Models? Retrieved from Altogen Labs. [Link]

  • Lee, C. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. [Link]

  • Creative Biolabs. Xenograft Models. Retrieved from Creative Biolabs. [Link]

  • The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from JAX. [Link]

  • Manfredi, M., et al. (2007). Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. Journal of Clinical Oncology. [Link]

  • UCLA. Xenograft Tumor Assay Protocol. Retrieved from UCLA. [Link]

  • Second Scight. (2025). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. Retrieved from Second Scight. [Link]

  • Shan, M., et al. (2009). Statistical Inference for Tumor Growth Inhibition T/C Ratio. Journal of Biopharmaceutical Statistics. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from Bio-Techne. [Link]

  • Ollauri-Ibáñez, C., et al. (2019). LLC cells tumor xenograft model. Protocols.io. [Link]

  • Earp, J. C., et al. (2015). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clinical Cancer Research. [Link]

  • MySkinRecipes. 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine. Retrieved from MySkinRecipes. [Link]

  • Fiebig, H. H., et al. (2006). Contributions of Human Tumor Xenografts to Anticancer Drug Development. Cancer Research. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Temsirolimus. Retrieved from Wikipedia. [Link]

  • Chunarkar-Patil, P., et al. (2024). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Pharmaceuticals. [Link]

  • PubChem. 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine. Retrieved from PubChem. [Link]

  • Al-Ostath, A., et al. (2024). Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]

  • Quiroga, J., & Insuasty, B. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (CAS No. 1449117-35-4). As a brominated heterocyclic compound utilized in medicinal chemistry and drug development, its unique chemical structure necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.[1] This guide is intended for researchers, scientists, and laboratory professionals, offering a framework built on established safety protocols and regulatory compliance.

Hazard Profile and Core Safety Principles

While a specific, comprehensive Safety Data Sheet (SDS) for 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is not widely available, data from structurally similar compounds, such as other brominated pyrazolopyridines, allows for a reliable assessment of its potential hazards.[2][3] These compounds are typically classified as irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[4][5]

The primary hazards are associated with its reactivity and the toxic byproducts generated during decomposition. Upon combustion, it is expected to release toxic fumes, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[6][7] Therefore, all waste containing this compound must be treated as hazardous.[8][9]

Table 1: Anticipated Hazard Classification

Hazard Category Classification Rationale
Acute Toxicity, Oral Likely Harmful if Swallowed (Category 4) Based on GHS classifications for similar brominated heterocyclic compounds.[2][3][10]
Skin Corrosion/Irritation Causes Skin Irritation (Category 2) A common characteristic of functionalized pyridine and pyrazole derivatives.[2][4]
Eye Damage/Irritation Causes Serious Eye Irritation (Category 2A) Expected based on data for analogous chemicals.[2][4]
Respiratory Irritation May Cause Respiratory Irritation Inhalation of dust or aerosols should be avoided.[2]

| Environmental Hazard | Data not available; assume hazardous | Halogenated organic compounds can be persistent and toxic to aquatic life. Discharge to drains or rivers must be prevented.[6][11] |

Immediate Safety Protocols: PPE and Spill Management

Before handling the compound or its waste, a thorough risk assessment must be conducted.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following should be considered mandatory when handling 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine:

  • Eye Protection : Wear tightly fitting safety goggles or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[11]

  • Hand Protection : Use chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may not offer sufficient protection for prolonged contact.[12][13] Always inspect gloves before use and dispose of contaminated gloves properly.

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of splashing, consider a chemical-resistant apron or suit.[11]

  • Respiratory Protection : All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]

Spill Response Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Small Spills (Solid or Solution) :

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth.[12]

    • Carefully sweep or scoop the absorbed material into a closable, clearly labeled waste container for hazardous materials.[6]

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Ventilate the area.

  • Large Spills :

    • Evacuate the laboratory immediately and secure the area.[13]

    • Alert your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.[12]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Protocol

The disposal of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine must adhere to a strict, documented procedure to comply with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14] As a halogenated organic compound, it falls under specific hazardous waste categories.[15][16]

Step 1: Waste Identification and Segregation
  • Classify All Waste : Any material that has come into contact with 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is considered hazardous waste. This includes:

    • Unused or expired pure compound.

    • Reaction mixtures containing the compound.

    • Contaminated consumables (pipette tips, gloves, absorbent pads, silica gel).[12]

    • Solvent rinses from contaminated glassware.

  • Segregate Waste Streams : Do not mix waste containing this compound with incompatible materials, such as strong oxidizers or acids.[13] Halogenated organic waste should be collected separately from non-halogenated organic waste to facilitate proper disposal.

Step 2: Waste Collection and Labeling
  • Container Selection : Use a designated, sealable, and chemically compatible container for all waste streams. The container must be in good condition and have a secure, airtight lid.[13]

  • Labeling : Attach a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine" and any other constituents.

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 3: Storage
  • Location : Store the sealed waste container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage facility.[6]

  • Conditions : The storage area should be cool, dry, and away from direct sunlight or sources of ignition.[13] Ensure secondary containment is in place to manage potential leaks.

Step 4: Final Disposal Method

The recommended and most environmentally sound disposal method for halogenated organic compounds is controlled high-temperature incineration .[8][11]

  • Causality : This method is necessary because of the compound's chemical stability and hazardous nature. Incineration at high temperatures (typically 820°C - 1600°C) ensures the complete destruction of the organic molecule.[8][17]

  • Flue Gas Scrubbing : The incineration facility must be equipped with flue gas scrubbing technology.[11] During combustion, the bromine atom is converted primarily to hydrogen bromide (HBr), a corrosive and toxic gas.[6][18] Scrubbers neutralize these acidic gases, preventing their release into the atmosphere. The process may also generate brominated dioxins, which are also managed by the incinerator's emission control systems.[19][20]

  • Licensed Facility : Disposal must be handled by a licensed chemical destruction plant or hazardous waste management company.[11] This ensures the entire process is compliant with federal, state, and local environmental regulations.[9] Do not discharge any waste containing this compound to sewer systems or waterways.[6][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine waste.

G cluster_0 Waste Generation & Segregation cluster_1 Collection & Storage cluster_2 Final Disposition start Waste Generated (Pure compound, solutions, contaminated materials) classify Classify as Halogenated Hazardous Waste start->classify segregate Segregate from incompatible waste streams classify->segregate container Select appropriate, sealed container segregate->container label_waste Attach Hazardous Waste Label container->label_waste store Store in designated, ventilated area with secondary containment label_waste->store contact_ehs Contact EHS for waste pickup store->contact_ehs transport Transport by licensed hazardous waste vendor contact_ehs->transport incinerate Controlled Incineration with Flue Gas Scrubbing transport->incinerate

Caption: Waste Disposal Workflow for 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Echemi. (n.d.). 5-broMo-1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Safety Data Sheets.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
  • Nordic Council of Ministers. (2014). Emission Measurements During Incineration of Waste Containing Bromine. Retrieved from Nordic Council of Ministers website.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine.
  • PubMed. (1998). Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA.
  • Apollo Scientific. (2017). Safety Data Sheet: 3-BROMO-1H-PYRAZOLO[3,4-B]PYRIDINE.
  • PubChem. (n.d.). 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: Pyridine.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine.
  • PubChem. (n.d.). 5-bromo-6-ethyl-1H-pyrazolo[3,4-b]pyridine.
  • TCI Chemicals. (2025). Safety Data Sheet: 5-Bromo-2-cyano-3-nitropyridine.
  • MySkinRecipes. (n.d.). 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.
  • U.S. Environmental Protection Agency. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.
  • Chemsrc. (2025). 5-bromo-N-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Safety Data Sheet.
  • European Chemicals Agency (ECHA). (n.d.). Substance Information.
  • PubChem. (n.d.). 5-Bromo-3-ethylpyrazolo[1,5-A]pyridine.
  • University of California, Santa Cruz. (n.d.). Halogenated Waste.
  • PubChem. (n.d.). 5-Bromo-1-ethyl-3-methylpyrazolo[5,4-b]pyridine.
  • PubMed. (2003). Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation.
  • U.S. Environmental Protection Agency. (2025). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
  • Echemi. (n.d.). 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE Formula.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Bromopyridine.
  • ResearchGate. (2006). Bromine in waste incineration: Partitioning and influence on metal volatilisation.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: 4-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine.
  • ChemicalBook. (2025). Safety Data Sheet: 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
  • BLD Pharm. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine.
  • U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • Sigma-Aldrich. (n.d.). 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine.
  • PubChemLite. (n.d.). 5-bromo-1-ethyl-1h-pyrazolo[3,4-b]pyridine.
  • U.S. Environmental Protection Agency. (2023). RCRA Subtitle C Reporting Instructions and Forms.
  • SciSupplies. (n.d.). 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, 95.0%, 1g.

Sources

A Senior Application Scientist's Guide to Handling 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine (CAS No. 1449117-35-4) is a heterocyclic building block with significant potential in medicinal chemistry.[1] However, like any research chemical, its handling demands a rigorous and informed approach to safety.

Hazard Assessment and Risk Mitigation

Before any laboratory work begins, a thorough risk assessment is mandatory.[5] The primary hazards associated with 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine are inferred from its structural components:

  • Pyridine Moiety: Pyridine and its derivatives are often volatile, possess strong odors, and can be harmful if inhaled, ingested, or absorbed through the skin.[6][7] They can cause irritation to the skin, eyes, and respiratory system.[6][8]

  • Brominated Compound: Organic bromides can present various health risks, including skin and eye irritation.[9] Some brominated compounds are also under investigation for longer-term health effects.[10][11]

  • Solid Form: As a solid, the compound poses an inhalation risk if it becomes airborne as a fine powder or dust.

Given these potential hazards, the core safety strategy is to minimize all routes of exposure —inhalation, dermal contact, and ingestion.[12]

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier; the primary method of exposure control should always be robust engineering solutions.

  • Chemical Fume Hood: All manipulations of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[6][13] This is critical for preventing the inhalation of any fine particulates or potential vapors.[14]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance of the work area.[15]

Personal Protective Equipment (PPE) Plan

A comprehensive PPE plan is essential for direct protection.[16] The selection of PPE must be based on the specific tasks being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Chemical safety goggles with side shields.[2]Chemically resistant gloves (e.g., Nitrile or Neoprene), double-gloving recommended.[6][13]Fully buttoned, flame-retardant lab coat.[16]Not required if performed within a certified chemical fume hood.
Preparing Solutions Chemical safety goggles and a full-face shield if there is a significant splash risk.[14]Chemically resistant gloves (e.g., Nitrile or Neoprene).[6][13] Check manufacturer's compatibility charts.[15]Fully buttoned, flame-retardant lab coat.Not required if performed within a certified chemical fume hood.
Running Reactions/Work-up Chemical safety goggles.[2]Chemically resistant gloves. Change immediately if contamination is suspected.[13]Fully buttoned, flame-retardant lab coat.Not required if performed within a certified chemical fume hood.
Handling Large Quantities (>5g) Chemical safety goggles and a full-face shield.Heavy-duty chemically resistant gloves (e.g., Butyl rubber).[2][15]Chemical-resistant apron over a lab coat.Assess need for respirator based on specific procedure risk assessment.

Causality Behind PPE Choices:

  • Eye Protection: Safety goggles are mandatory to protect against splashes and airborne particles that can cause serious eye irritation.[4][16] A face shield is added when the volume or nature of the operation increases the risk of a significant splash to the entire face.[14]

  • Hand Protection: Gloves are the primary barrier against skin contact, which can cause irritation.[4] Nitrile gloves offer good general protection, but for prolonged contact or with certain solvents, more robust materials like neoprene or butyl rubber may be necessary.[6] Always inspect gloves for tears or punctures before use.[13]

  • Body Protection: A lab coat protects your skin and personal clothing from minor spills and contamination.[16] It should be kept fully buttoned to provide maximum coverage.

Operational and Disposal Plans

A systematic workflow ensures safety and reproducibility. The following step-by-step procedures provide a framework for safe handling from receipt to disposal.

Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Cleanup & Disposal risk_assessment Conduct Risk Assessment (Review Analogs, Plan Procedure) setup_controls Setup Engineering Controls (Certify Fume Hood, Clear Workspace) risk_assessment->setup_controls don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) setup_controls->don_ppe weighing Weigh Solid Compound (Use secondary containment) don_ppe->weighing dissolving Prepare Solution (Add solid to solvent slowly) weighing->dissolving reaction Perform Reaction/Transfer dissolving->reaction decontaminate Decontaminate Surfaces & Glassware reaction->decontaminate emergency Emergency Response (Spill, Exposure) reaction->emergency dispose_waste Segregate & Label Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly (Gloves last, away from body) dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine.

Step-by-Step Handling Procedures
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.[13]

    • Ensure the work area inside the hood is clean and uncluttered.

    • Assemble all necessary equipment (glassware, spatulas, etc.) and place it in the hood.

    • Don the appropriate PPE as outlined in the table above.[5]

  • Handling the Solid Compound:

    • Carefully open the container inside the fume hood. Avoid creating dust.

    • Use a spatula to weigh the desired amount of the solid onto weighing paper or into a tared container. Use a draft shield if necessary.

    • Tightly seal the source container immediately after use.

  • Preparing Solutions:

    • Slowly add the weighed solid to the solvent in a suitable flask. Never add solvent to the bulk solid.

    • If the dissolution is exothermic, add the solid in small portions and allow the solution to cool.

  • Post-Handling and Decontamination:

    • Clean all contaminated glassware and equipment within the fume hood.

    • Wipe down the work surface of the fume hood with an appropriate solvent and then soapy water.

    • Properly doff PPE, removing gloves last and avoiding contact with the outside of the gloves.[16]

    • Wash hands thoroughly with soap and water after the procedure is complete.[12]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Disposal Plan
  • Chemical Waste: All excess solid material and solutions containing 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine must be disposed of as hazardous chemical waste.[2]

  • Waste Containers: Use a dedicated, sealed, and clearly labeled waste container.[12] The label should include the full chemical name and associated hazards.[17]

  • Contaminated Materials: Used gloves, weighing paper, and absorbent materials from spill cleanup must also be placed in the solid hazardous waste container.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain or in the regular trash.[2]

Conclusion: Fostering a Culture of Safety

Handling novel compounds like 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is routine in a research setting, but it should never be treated as such. By understanding the potential hazards based on analogous structures and implementing a multi-layered safety approach—combining engineering controls, diligent use of PPE, and strict adherence to operational protocols—we can mitigate risks effectively. This proactive safety culture is not just about compliance; it is the bedrock of scientific excellence and personal well-being.

References

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: The Laboratory Standard | Office of Clinical and Research Safety Source: The University of Tennessee Health Science Center URL: [Link]

  • Title: Life-Changing Safety Tips for Handling Laboratory Chemicals Source: Actylis Lab Solutions URL: [Link]

  • Title: Chemical Safety Best Practices in The Lab Source: Green World Group URL: [Link]

  • Title: OSHA Standards to Know Before Starting Your Lab Source: LabDS URL: [Link]

  • Title: OSHA Standards for Biological Laboratories Source: Administration for Strategic Preparedness and Response (ASPR) URL: [Link]

  • Title: Handling Pyridine: Best Practices and Precautions Source: Post Apple Scientific URL: [Link]

  • Title: The OSHA Laboratory Standard Source: Lab Manager URL: [Link]

  • Title: Recommendations for Chemical Protective Clothing Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

  • Title: Safe Lab Practices Source: University of Colorado Boulder Environmental Health & Safety URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]

  • Title: Pyridine Standard Operating Procedure Source: Washington State University URL: [Link]

  • Title: Safety Data Sheet - Pyridine Source: Kanto Chemical Co., Inc. URL: [Link]

  • Title: Lab Safety Rules and Guidelines Source: Lab Manager URL: [Link]

  • Title: 5-Bromo-3-methyl-1H-pyrazolo(3,4-b)pyridine Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Health consequences of exposure to brominated flame retardants: a systematic review Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Health toxicity effects of brominated flame retardants: From environmental to human exposure Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Bromine Fact Sheet Source: North Carolina Department of Public Health URL: [Link]

  • Title: Bromine | Chemical Emergencies Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine Source: MySkinRecipes URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.